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  • Product: Butyl 2,3-diaminopropanoate
  • CAS: 7464-90-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Butyl 2,3-Diaminopropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing butyl 2,3-diaminopropanoate, a valuable building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing butyl 2,3-diaminopropanoate, a valuable building block in medicinal chemistry and drug development. The guide delves into the core principles of synthesizing the 2,3-diaminopropanoic acid (DAP) backbone, strategies for orthogonal protection of the vicinal amino groups, and the final esterification and deprotection steps. By synthesizing information from established chemical literature, this document offers a critical analysis of various synthetic routes, enabling researchers to make informed decisions for their specific applications. Detailed experimental protocols, comparative data, and mechanistic visualizations are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of Butyl 2,3-Diaminopropanoate

α,β-Diamino acids are crucial structural motifs found in a variety of biologically active molecules, including enzyme inhibitors and peptides with modified conformational properties.[1] Butyl 2,3-diaminopropanoate, as an ester derivative, offers enhanced lipophilicity compared to its parent amino acid, which can be advantageous for its incorporation into non-polar environments and for modulating the pharmacokinetic properties of drug candidates. The presence of two primary amine functionalities at the α and β positions provides a versatile scaffold for further chemical modifications, making it a valuable starting material for the synthesis of complex nitrogen-containing heterocycles and peptidomimetics.

The synthesis of butyl 2,3-diaminopropanoate presents a unique set of challenges, primarily centered around the selective functionalization of the two amino groups and the carboxyl group. This guide will explore robust synthetic strategies to navigate these challenges, providing a clear path to obtaining this important molecule.

Core Synthesis of the 2,3-Diaminopropanoic Acid Backbone: A Comparative Analysis

The construction of the 2,3-diaminopropanoic acid (DAP) core is the foundational step in the synthesis of the target molecule. Several distinct strategies have been developed, each with its own merits and drawbacks. Here, we will explore two of the most effective and commonly employed pathways.

Pathway A: Synthesis from Serine Derivatives

A highly convergent and stereospecific approach to DAP involves the derivatization of the readily available amino acid, serine. This method leverages the existing stereocenter of serine to establish the chirality of the final product.

The general strategy involves the conversion of the hydroxyl group of a protected serine derivative into an amino group. A common approach is to first activate the hydroxyl group, for example, by converting it to a good leaving group like a tosylate or mesylate, followed by nucleophilic substitution with an azide salt. The resulting azido compound can then be reduced to the corresponding amine.

A more direct method involves the use of the Mitsunobu reaction, which allows for the direct conversion of the hydroxyl group to a protected nitrogen functionality in a single step with inversion of stereochemistry.[2]

Causality Behind Experimental Choices: The choice of serine as a starting material is advantageous due to its commercial availability in enantiomerically pure forms and at a low cost. The Mitsunobu reaction, while often requiring careful optimization, offers a more streamlined process compared to a multi-step activation-substitution-reduction sequence. The choice of protecting groups for the α-amino and carboxyl groups of serine is critical to ensure compatibility with the Mitsunobu conditions and subsequent reaction steps.

Pathway B: Ring-Opening of Aziridine-2-carboxylates

An alternative and highly efficient route to the DAP backbone is the regioselective ring-opening of an N-protected aziridine-2-carboxylate.[3] This method is particularly attractive due to its high atom economy and stereochemical control.

The synthesis commences with a suitable N-protected aziridine-2-carboxylate, which can be prepared from serine or other precursors. The strained three-membered ring of the aziridine is susceptible to nucleophilic attack. By employing a nitrogen nucleophile, such as an azide, the ring can be opened to introduce the second amino functionality. The regioselectivity of the ring-opening is a key consideration and can often be controlled by the reaction conditions and the nature of the substituents on the aziridine ring. Subsequent reduction of the azide yields the desired 2,3-diaminopropanoate derivative.

Causality Behind Experimental Choices: The aziridine ring-opening strategy offers a direct method for introducing the β-amino group. The use of azide as the nitrogen nucleophile is common due to its high nucleophilicity and the ease of reducing the resulting azido group to an amine via catalytic hydrogenation. The choice of the N-protecting group on the aziridine is crucial as it influences the reactivity of the aziridine ring and the regioselectivity of the ring-opening.

Orthogonal Protection of the α- and β-Amino Groups

Given the presence of two reactive primary amino groups in 2,3-diaminopropanoic acid, a robust orthogonal protection strategy is essential for the selective manipulation of the molecule.[4] Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the deprotection of one group while the other remains intact.[4] This is paramount for subsequent modifications, such as peptide coupling at a specific amino group.

Commonly used amine protecting groups in this context include:

  • tert-Butoxycarbonyl (Boc): This is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[1]

  • Benzyloxycarbonyl (Cbz or Z): This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This is a base-labile protecting group, typically removed with a solution of piperidine in an organic solvent.[5]

Trustworthiness of the Protocol: A self-validating system in this context means that the choice of protecting groups dictates a predictable and selective deprotection outcome. For instance, the use of a Boc group on one amine and a Cbz group on the other allows for the selective removal of the Boc group with acid, leaving the Cbz group untouched for a subsequent reaction, or vice-versa by using hydrogenolysis.

The selection of the orthogonal protection strategy will depend on the planned subsequent steps. For the synthesis of butyl 2,3-diaminopropanoate, it is crucial to choose protecting groups that are stable under the conditions of Fischer esterification. Both Boc and Cbz groups are generally stable to the acidic conditions used for esterification, making them suitable choices.

Recommended Synthetic Pathway: From Protected Aspartic Acid to Butyl 2,3-Diaminopropanoate

While the previously mentioned pathways are robust for creating the DAP backbone, a highly efficient and cost-effective method for preparing orthogonally protected DAP involves the Curtius rearrangement of a protected aspartic acid derivative.[3][6] This approach is particularly advantageous for larger-scale syntheses.

The following section outlines a complete, step-by-step pathway from a commercially available starting material to the final target molecule.

Overall Synthetic Scheme

Synthesis_Pathway A Nα-Boc-Asp(OBn)-OH B Nα-Boc-Nβ-Cbz-DAP A->B  Curtius  Rearrangement   C Butyl Nα-Boc-Nβ-Cbz-2,3-diaminopropanoate B->C  Fischer  Esterification  (n-Butanol, H+)   D Butyl 2,3-diaminopropanoate C->D  Deprotection  (e.g., H2, Pd/C  then TFA)  

Caption: Overall synthetic pathway for Butyl 2,3-diaminopropanoate.

Detailed Experimental Protocols

Step 1: Synthesis of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid via Curtius Rearrangement

This procedure is adapted from the work of Englund et al.[6]

  • Starting Material: Commercially available Nα-Boc-Asp(OBn)-OH.

  • Activation of the β-carboxyl group: To a solution of Nα-Boc-Asp(OBn)-OH in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a suitable activating agent such as isobutyl chloroformate, followed by N-methylmorpholine to form the mixed anhydride.

  • Formation of the acyl azide: Treat the mixed anhydride solution with an aqueous solution of sodium azide at 0 °C and stir for 1-2 hours.

  • Curtius Rearrangement and Trapping: Carefully extract the acyl azide into an organic solvent (e.g., toluene). Heat the solution to induce the Curtius rearrangement, forming an isocyanate intermediate. Trap the isocyanate in situ with benzyl alcohol to yield the Cbz-protected β-amino group.

  • Deprotection of the Benzyl Ester: The benzyl ester of the α-carboxyl group can be removed by catalytic hydrogenolysis (H₂, Pd/C) to afford Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid.

  • Purification: The product can be purified by crystallization or column chromatography.

Step 2: Fischer Esterification for the Synthesis of Butyl Nα-Boc-Nβ-Cbz-2,3-diaminopropanoate

This is a general protocol for Fischer esterification adapted for this specific substrate.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid in a large excess of n-butanol. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).

  • Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with butanol and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 3: Deprotection to Yield Butyl 2,3-diaminopropanoate

  • Removal of the Cbz group: Dissolve the protected butyl ester in a suitable solvent (e.g., methanol or ethanol) and subject it to catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This will selectively cleave the Cbz group.[10]

  • Removal of the Boc group: After filtering off the Pd/C catalyst, the resulting Nα-Boc protected intermediate can be deprotected by treatment with a strong acid. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in dioxane are commonly used for this purpose.[1][11]

  • Isolation of the Final Product: After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The final product, butyl 2,3-diaminopropanoate, is often obtained as a salt (e.g., dihydrochloride or bis-trifluoroacetate) which can be used directly or neutralized if the free diamine is required.

Comparative Data of Synthetic Pathways

PathwayStarting MaterialKey ReactionsAdvantagesDisadvantages
From Serine Protected SerineMitsunobu Reaction, Azide Substitution/ReductionStereospecific, Readily available starting materialMitsunobu reaction can have side products, Multi-step process
From Aziridine Aziridine-2-carboxylateNucleophilic Ring-Opening, ReductionHigh atom economy, StereocontrolledSynthesis of the aziridine precursor may be required
From Aspartic Acid Protected Aspartic AcidCurtius RearrangementCost-effective for larger scale, Commercially available starting materialUse of potentially hazardous azide reagents

Visualization of Key Mechanisms

Curtius Rearrangement

Curtius_Rearrangement A R-CO-N3 (Acyl Azide) B R-N=C=O (Isocyanate) A->B Heat, -N2 C R-NH-CO-OBn (Cbz-protected amine) B->C + BnOH

Caption: The Curtius Rearrangement mechanism.

Fischer Esterification

Fischer_Esterification A R-COOH B Protonated Carboxylic Acid A->B + H+ C Tetrahedral Intermediate B->C + BuOH D Protonated Ester C->D - H2O E Ester D->E - H+

Caption: The mechanism of Fischer Esterification.

Conclusion

The synthesis of butyl 2,3-diaminopropanoate is a multi-step process that requires careful consideration of the synthetic strategy for the DAP backbone and the orthogonal protection of the two amino groups. The pathway commencing from protected aspartic acid via a Curtius rearrangement, followed by Fischer esterification and final deprotection, represents a robust and scalable route to the target molecule. This guide has provided the theoretical underpinning and practical considerations necessary for researchers to successfully synthesize this valuable compound for applications in drug discovery and development. The choice of a specific pathway and protecting group strategy should be tailored to the specific requirements of the research, including scale, cost, and the nature of subsequent chemical transformations.

References

  • Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. (n.d.).
  • Preparation of 2,3-diaminopropionate from ring opening of aziridine-2-carboxylate. (n.d.).
  • Temperini, A., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1313. [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). Retrieved from [Link]

  • A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics. (n.d.). ResearchGate. Retrieved from [Link]

  • Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, 995-999. [Link]

  • Preparation of t-Butyl Esters of Free Amino Acids. (1962). The Journal of Organic Chemistry, 27(9), 3360–3361. [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of protected amino acids. (2004). Google Patents.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2020). Molecules, 25(6), 1313. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2023). Chemical Science. [Link]

  • N-Butylpropanamide. (n.d.). PubChem. Retrieved from [Link]

  • Butyl propionate. (n.d.). PubChem. Retrieved from [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of Butyl 2,3-diaminopropanoate in Advanced Peptide Engineering

Executive Summary Butyl 2,3-diaminopropanoate—most frequently utilized in its tert-butyl ester form (CAS: 109273-24-7)[1] or as an n-butyl ester dihydrochloride (CAS: 7464-90-6)[2]—is a highly specialized, non-proteinoge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2,3-diaminopropanoate—most frequently utilized in its tert-butyl ester form (CAS: 109273-24-7)[1] or as an n-butyl ester dihydrochloride (CAS: 7464-90-6)[2]—is a highly specialized, non-proteinogenic amino acid building block. In modern drug development, the ability to orthogonally manipulate multiple reactive centers is paramount. By masking the C-terminus with a bulky, hydrophobic butyl or tert-butyl group, chemists can selectively functionalize the adjacent alpha ( α ) and beta ( β ) amino groups without inducing premature cyclization or polymerization.

This technical guide dissects the physicochemical properties of Butyl 2,3-diaminopropanoate, detailing its thermodynamic behavior, unique pKa​ shifts, and its critical role in solid-phase peptide synthesis (SPPS)[3] and the design of targeted radiopharmaceuticals[4].

Core Physicochemical Properties

Understanding the macroscopic properties of this molecule is essential for optimizing solvent systems, predicting pharmacokinetic behavior, and ensuring stability during complex synthetic workflows.

  • Molecular Weight & Density: The free base has a molecular weight of 160.21 g/mol , while the dihydrochloride salt is significantly heavier at ~233.13 g/mol [2]. The liquid form (free base) exhibits a density of 1.031 g/cm³[5].

  • Thermal Dynamics: The compound boils at 258 °C at 760 mmHg, with a flash point of 107.1 °C[2]. This indicates moderate thermal stability; however, to prevent premature degradation or oxidation of the primary amines, it must be stored under inert gas in cold conditions (typically -20 °C to 4 °C)[1].

  • Solubility Profile: The dihydrochloride salt is highly soluble in water and polar protic solvents. Conversely, the tert-butyl ester free base exhibits high solubility in organic solvents (dichloromethane, DMF, acetonitrile) and limited aqueous solubility, making it ideal for organic-phase coupling reactions.

Table 1: Physicochemical Summary of Butyl 2,3-diaminopropanoate
PropertyValue (Free Base / tert-Butyl Ester)Value (Dihydrochloride Salt)
CAS Number 109273-24-7[1]7464-90-6[2]
Molecular Formula C7​H16​N2​O2​ C7​H16​N2​O2​⋅2HCl
Molecular Weight 160.21 g/mol 233.13 g/mol
Density 1.031 g/cm³[5]N/A (Solid)
Boiling Point 258 °C (at 760 mmHg)[5]N/A (Decomposes)
Refractive Index 1.469[2]N/A

Mechanistic Insights: pKa​ Modulation and Endosomal Escape

As a Senior Application Scientist designing cell-penetrating peptides (CPPs) and non-viral vectors, the incorporation of 2,3-diaminopropionic acid (Dap) derivatives offers a distinct mechanistic advantage over canonical cationic amino acids like lysine or arginine.

The Causality of pKa​ Shifts: In standard amino acids, the α -amino group typically possesses a pKa​ around 9.8. However, in Dap and its esterified derivatives, the proximity of the two amino groups, coupled with the strong inductive electron-withdrawing effect of the ester carbonyl, significantly depresses the pKa​ values[6].

The α

NH2​ pKa​ is shifted down to approximately 6.67[6].

The β

NH2​ pKa​ is shifted to approximately 8.29 (extrapolated to ~7.94 at 37 °C)[6].

Application in Drug Delivery: When Butyl 2,3-diaminopropanoate is utilized to build amphipathic peptides, this lowered pKa​ profile ensures that the β -amino group acts as a "proton sponge." In the physiological pH of the bloodstream (pH 7.4), the vector remains only partially charged, minimizing systemic toxicity. Upon endocytosis, the acidic environment of the early endosome (pH 5.0 - 6.0) triggers full protonation of the Dap residues[7]. This sudden increase in cationic charge density drives membrane disruption and highly efficient endosomal escape[6].

Table 2: Comparative pKa​ Values (37 °C)

Amino Acid / Derivative α -Amino pKa​ Side-Chain Amino pKa​ Lysine (Canonical)~8.95~10.53 ( ϵ NH2​ )Ornithine~8.69~10.76 ( δ NH2​ )2,3-diaminopropionic acid (Dap)6.42[6]9.37 ( β NH2​ )[6]Dap Methyl/Butyl Esters4.18[6]7.96 ( β NH2​ )[6]

Experimental Workflows & Protocols

Protocol 1: Orthogonal Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The tert-butyl ester of 2,3-diaminopropanoate is a cornerstone in synthesizing complex cyclic peptides. The tert-butyl group provides perfect orthogonality to Fmoc chemistry[8]: it is completely stable to the basic conditions used for Fmoc removal (piperidine) but highly labile to strong acids (TFA) via a unimolecular elimination (E1) mechanism.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to maximize surface area.

  • Coupling: Dissolve 3 equivalents of Fmoc-Dap(Boc)-OH (derived from the tert-butyl ester precursor) and 3 eq of HBTU in DMF. Add 6 eq of N,N-Diisopropylethylamine (DIPEA) to activate the carboxylate. Add the mixture to the resin and agitate for 45 minutes.

  • Fmoc Cleavage: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Validation: The tert-butyl ester and Boc groups remain intact, preventing unwanted branching.

  • Global Deprotection & Cleavage: To unmask the Dap residue and cleave the peptide from the resin, treat with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature. The acid-labile tert-butyl ester undergoes E1 elimination, yielding isobutylene gas and the free carboxylic acid.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, and verify the mass via LC-MS.

SPPS_Workflow Start Fmoc-Dap(Boc)-OtBu Starting Material Step1 Piperidine (20% in DMF) Fmoc Cleavage Start->Step1 Base Step2 Peptide Coupling (HBTU/DIPEA) Step1->Step2 Elongation Step3 TFA/TIS/H2O (95:2.5:2.5) Global Deprotection Step2->Step3 Acid Product Free Dap Residue in Peptide Sequence Step3->Product Cleavage

Caption: Workflow of incorporating Butyl 2,3-diaminopropanoate in Solid-Phase Peptide Synthesis.

Protocol 2: Synthesis of Technetium-99m Chelators

Butyl 2,3-diaminopropanoate is a critical precursor for N,N'-bis(mercaptoacetyl)-2,3-diaminopropanoate, a highly specific chelating agent for Tc-99m utilized in renal radiopharmaceuticals to replace [131I]o -iodohippurate[4].

Step-by-Step Methodology:

  • Amidation: React Butyl 2,3-diaminopropanoate with S-acetylthioglycolic acid active ester in the presence of triethylamine to form the protected diamide. The butyl ester prevents the carboxylate from interfering with the amidation.

  • Saponification: Hydrolyze the butyl ester and the S-acetyl groups simultaneously using 1M NaOH under a strict argon atmosphere. Causality: Argon is mandatory to prevent the free thiols from oxidizing into disulfide bonds.

  • Radiolabeling: Incubate the resulting free ligand with [99mTc] pertechnetate in the presence of stannous chloride ( SnCl2​ ) as a reducing agent at pH 7.5 for 15 minutes[4].

Protonation pH74 Extracellular (pH 7.4) β-NH2 Partially Protonated α-NH2 Neutral Endosome Early Endosome (pH ~6.0) β-NH2 Fully Protonated α-NH2 Partially Protonated pH74->Endosome Endocytosis Lysosome Lysosome (pH ~5.0) Fully Protonated (Cationic) Membrane Disruption Endosome->Lysosome Acidification

Caption: pH-dependent protonation states of the Dap residue driving endosomal escape.

References

  • Career Henan Chemical Co / LookChem. "butyl 2,3-diaminopropanoate CAS NO.7464-90-6 Properties." LookChem Database. Available at: [Link]

  • Chemsrc. "Alanine, 3-amino-,butyl ester, dihydrochloride (9CI) Properties." Chemsrc Database. Available at:[Link]

  • Springer Nature Experiments. "Protecting Groups in Peptide Synthesis." Springer Protocols. Available at:[Link]

  • Chou, S. et al. "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors." PubMed Central (PMC). Available at:[Link]

  • Fritzberg, A. R. et al. "Synthesis and biological evaluation of Tc-99m N,N'-bis(mercaptoacetyl)-2,3-diaminopropanoate: a potential replacement for [131I]o-iodohippurate." PubMed. Available at: [Link]

Sources

Foundational

The Definitive Technical Guide to Butyl 2,3-Diaminopropanoate: Structure, Synthesis, and Applications in Drug Development

Executive Summary The engineering of non-proteinogenic amino acids is a cornerstone of modern drug development, enabling the synthesis of highly stable, target-specific therapeutics. Butyl 2,3-diaminopropanoate (and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of non-proteinogenic amino acids is a cornerstone of modern drug development, enabling the synthesis of highly stable, target-specific therapeutics. Butyl 2,3-diaminopropanoate (and its tert-butyl derivative) is a critical synthetic building block derived from 2,3-diaminopropanoic acid (DAP). By masking the C-terminal carboxylic acid with a lipophilic or sterically hindered butyl ester, chemists can achieve precise orthogonal protection during complex peptide synthesis[1]. This guide provides an in-depth analysis of its structural properties, mechanistic utility in Solid-Phase Peptide Synthesis (SPPS), and step-by-step validated protocols for its application in developing peptide dendrimers and radiopharmaceuticals.

Chemical Identity and Structural Analysis

The zwitterionic nature of native 2,3-diaminopropanoic acid limits its solubility in organic solvents and complicates selective functionalization. Esterification to a butyl or tert-butyl group resolves these thermodynamic and kinetic barriers. The tert-butyl (tBu) ester is particularly favored in SPPS due to its extreme steric hindrance, which prevents unwanted nucleophilic attack at the carbonyl carbon, and its specific lability to strong acids[1][2].

Quantitative Physicochemical Data

The following table summarizes the core structural and physical data for the primary variants of this molecule[3][4][5][6]:

Propertyn-Butyl 2,3-diaminopropanoatetert-Butyl 2,3-diaminopropanoate
CAS Number (Base) 104527-41-5109273-24-7 (S-isomer)
CAS Number (HCl Salt) 7464-90-6 (Dihydrochloride)202477-94-9
Molecular Formula C₇H₁₆N₂O₂C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol 160.21 g/mol
Structural Role Lipophilic linear esterAcid-labile bulky ester
Primary Application Radiopharmaceutical ChelatorsSPPS Orthogonal Protection

Mechanistic Role in Drug Design

The presence of both an α -amino and a β -amino group on a short propanoate backbone makes DAP derivatives ideal for inducing structural branching.

  • Peptide Dendrimers & Antifungals: Butyl 2,3-diaminopropanoate derivatives are utilized to synthesize amphiphilic branched peptides. For instance, conjugation with FMDP ( N3 -(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid) yields dendrimers that act as potent membrane disruptors against fluconazole-resistant Candida strains[7][8]. The causality here lies in the localized cationic charge density provided by the dual amines, which selectively perturbs anionic fungal cell membranes[9].

  • Radiopharmaceuticals: The diamino structure is highly effective at chelating transition metals. N,N′ -bis(mercaptoacetyl)-2,3-diaminopropanoate has been synthesized as a potent chelator for Technetium-99m (Tc-99m), demonstrating rapid renal excretion kinetics suitable for diagnostic imaging[10][11].

Validated Experimental Workflows

Protocol 1: Synthesis via Regioselective Aziridine Ring-Opening

To synthesize enantiomerically pure DAP derivatives, chemists frequently employ the ring-opening of N -(1-phenylethyl)aziridine-2-carboxylates[12].

Mechanistic Causality: The inherent ring strain of the 3-membered aziridine ring thermodynamically drives the reaction. By controlling the pH and utilizing a Lewis acid catalyst, nucleophilic attack (e.g., by azide) is directed regioselectively to the less sterically hindered C3 ( β ) position, preventing racemization at the α -carbon[12].

Step-by-Step Methodology:

  • Preparation: Dissolve (2S,1'R)- N -(1-phenylethyl)aziridine-2-carboxylate in an ethanol/water mixture.

  • Activation: Introduce AlCl3​ (0.5 equivalents) to coordinate with the aziridine nitrogen, enhancing its electrophilicity.

  • Nucleophilic Attack: Add sodium azide ( NaN3​ ) and stir at room temperature. The relief of ring strain forces the opening of the ring, yielding the β -azido intermediate.

  • Reduction & Esterification: Subject the intermediate to catalytic hydrogenation ( H2​ , Pd/C ) in the presence of butanol and an acid catalyst to reduce the azide to a primary amine and simultaneously form the butyl ester.

  • Self-Validation System: Perform 1H -NMR spectroscopy. The disappearance of the characteristic high-field aziridine multiplet ( δ 1.5–2.0 ppm) and the appearance of the butyl ester triplet ( δ 0.9 ppm) validates successful conversion.

G A Aziridine-2-carboxylate B Nucleophilic Attack A->B Regioselective opening C Ring-Opened Intermediate B->C D Esterification (BuOH) C->D E Butyl 2,3-diaminopropanoate D->E Deprotection & Esterification

Figure 1: Regioselective synthesis of DAP derivatives via aziridine ring-opening.
Protocol 2: Orthogonal SPPS Utilizing tert-Butyl 2,3-diaminopropanoate

When synthesizing cyclic peptides or dendrimers, tert-butyl 2,3-diaminopropanoate (often introduced as Fmoc-Dap(Boc)-OH) provides a highly reliable orthogonal protection scheme[2].

Mechanistic Causality: The tert-butyl ester and Boc groups are strictly acid-labile. They remain completely inert during the repetitive basic conditions (20% piperidine) required to remove Fmoc groups during chain elongation[1]. During final cleavage with 95% Trifluoroacetic acid (TFA), the tert-butyl group is protonated and leaves as a stable tert-butyl cation, simultaneously freeing the C-terminus and side chains.

Step-by-Step Methodology:

  • Resin Loading: Swell Rink Amide resin in DMF. Couple Fmoc-Dap(Boc)-OH using as activating agents to ensure rapid amide bond formation without epimerization[7].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes. The base abstracts the acidic proton of the Fmoc group, initiating β -elimination.

  • Elongation: Repeat coupling and deprotection cycles to build the desired peptide sequence.

  • Global Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2​O for 2 hours. Causality of Scavengers: TIS is mandatory to scavenge the highly reactive tert-butyl cations generated during ester cleavage, preventing them from re-alkylating nucleophilic residues (like Trp or Cys) on the peptide.

  • Self-Validation System: Perform a Kaiser (ninhydrin) test on a micro-cleaved sample. A deep blue color confirms the presence of the newly liberated primary β -amine, validating global deprotection.

SPPS R Solid-Phase Resin C1 Coupling: Fmoc-Dap(Boc)-OH R->C1 D1 Fmoc Deprotection (Base) C1->D1 20% Piperidine Elong Peptide Elongation D1->Elong Cleave Global Cleavage (Acid) Elong->Cleave 95% TFA Final Free DAP-Peptide Cleave->Final Simultaneous release

Figure 2: Orthogonal SPPS workflow utilizing acid-labile DAP protecting groups.

References

  • Stolarska, M., Gucwa, K., Urbańczyk-Lipkowska, Z., & Andruszkiewicz, R. (2020). "Peptide dendrimers as antifungal agents and carriers for potential antifungal agent—N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid—synthesis and antimicrobial activity." Journal of Peptide Science, 26(1), e3226.[Link]

  • Fritzberg, A. R., Kuni, C. C., Klingensmith, W. C. 3rd, Stevens, J., & Rowland, E. A. (1982). "Synthesis and biological evaluation of Tc-99m N,N'-bis(mercaptoacetyl)-2,3-diaminopropanoate: a potential replacement for [131I]o-iodohippurate." Journal of Nuclear Medicine, 23(7), 592-598.[Link]

  • Zawadzka, A., & D'hooghe, M. (2019). "N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds." Beilstein Journal of Organic Chemistry, 15, 1735–1752.[Link]

Sources

Exploratory

A Theoretical Modeling Framework for Butyl 2,3-diaminopropanoate: A Whitepaper for Drug Development Professionals

This guide provides a comprehensive framework for the theoretical modeling of Butyl 2,3-diaminopropanoate, a molecule of interest in drug development and bio-organic chemistry. By leveraging computational chemistry techn...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the theoretical modeling of Butyl 2,3-diaminopropanoate, a molecule of interest in drug development and bio-organic chemistry. By leveraging computational chemistry techniques, researchers can gain deep insights into its structural, electronic, and dynamic properties, thereby accelerating research and development efforts. This document outlines the core principles and practical methodologies for building robust theoretical models, interpreting the results, and applying them to relevant scientific challenges.

Introduction to Butyl 2,3-diaminopropanoate and the Imperative for Theoretical Modeling

Butyl 2,3-diaminopropanoate is a non-proteinogenic α,β-diamino acid ester. Such molecules are valuable building blocks in the synthesis of natural products and novel pharmaceuticals.[1] The presence of two amino groups and a butyl ester moiety imparts unique chemical characteristics that are crucial for its biological activity and potential therapeutic applications. Understanding the conformational landscape, reactivity, and intermolecular interactions of Butyl 2,3-diaminopropanoate is paramount for its effective utilization.

Theoretical modeling offers a powerful, cost-effective, and time-efficient alternative to purely experimental approaches. It allows for the exploration of molecular properties at an atomic level of detail that is often inaccessible through empirical methods alone. This in-silico approach can predict molecular geometry, electronic structure, vibrational frequencies, and reaction mechanisms, providing a rational basis for molecular design and optimization.

Foundational Concepts in Theoretical Modeling

The theoretical modeling of a molecule like Butyl 2,3-diaminopropanoate typically employs a multi-pronged approach, integrating quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM) for Electronic Structure and Reactivity

QM methods, particularly Density Functional Theory (DFT), are indispensable for accurately describing the electronic structure of molecules. DFT calculations can elucidate key properties such as:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

  • Electronic Properties: Calculating the distribution of electrons, molecular orbitals (HOMO/LUMO), and electrostatic potential. These are critical for understanding reactivity and non-covalent interactions.

  • Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which can be used to characterize the molecule and validate the computational model against experimental data.

  • Reaction Energetics: Investigating the thermodynamics and kinetics of chemical reactions, such as aminolysis or hydrolysis of the ester group.[2][3]

A common and effective approach for molecules of this nature is to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311+G(d,p).[4] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations and electronic property calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) for Conformational Analysis and System Dynamics

While QM methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) provides a more computationally tractable alternative by using classical force fields to describe the potential energy of a system. This approach is particularly well-suited for:

  • Conformational Searching: Identifying the various low-energy conformations of the flexible butyl chain and the diaminopropanoate backbone.

  • Molecular Dynamics (MD) Simulations: Simulating the time-dependent behavior of the molecule, including its interactions with solvent molecules or biological macromolecules. This can reveal dynamic processes and provide insights into binding affinities and mechanisms of action.

The choice of an appropriate force field is crucial for the accuracy of MM and MD simulations. For a molecule like Butyl 2,3-diaminopropanoate, force fields such as AMBER or CHARMM, which are parameterized for biomolecules, would be a suitable starting point.

A Step-by-Step Workflow for Theoretical Modeling

The following workflow outlines a systematic approach to the theoretical modeling of Butyl 2,3-diaminopropanoate.

Caption: A comprehensive workflow for the theoretical modeling of Butyl 2,3-diaminopropanoate.

Protocol: Geometry Optimization and Electronic Structure Calculation (QM)
  • Initial Structure Generation: Construct the 3D structure of Butyl 2,3-diaminopropanoate using a molecular builder.

  • Conformational Search: Perform an initial conformational search using a molecular mechanics force field to identify low-energy conformers.

  • DFT Optimization: For the lowest energy conformers, perform geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)). This will yield the most stable structures.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the predicted vibrational spectra.

  • Electronic Property Analysis: From the optimized geometry, calculate molecular orbitals (HOMO, LUMO), electrostatic potential surfaces, and partial atomic charges.

Protocol: Molecular Dynamics Simulation (MD)
  • Force Field Assignment: Assign an appropriate force field (e.g., GAFF2 for general organic molecules or a more specialized biomolecular force field if interacting with proteins/nucleic acids).

  • Solvation: Place the molecule in a periodic box of solvent (e.g., water) to simulate physiological conditions.

  • System Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

  • Production MD: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space and observe relevant molecular motions.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and to identify stable conformations and intermolecular interactions.

Data Presentation and Interpretation

To facilitate the analysis and communication of results, quantitative data should be summarized in a clear and structured manner.

PropertyComputational MethodCalculated Value
Molecular Formula -C7H16N2O2
Molecular Weight -160.21 g/mol
Optimized Dipole Moment B3LYP/6-311+G(d,p)Value (Debye)
HOMO Energy B3LYP/6-311+G(d,p)Value (eV)
LUMO Energy B3LYP/6-311+G(d,p)Value (eV)
HOMO-LUMO Gap B3LYP/6-311+G(d,p)Value (eV)
LogP (calculated) -Value

Note: The "Value" fields are placeholders for the actual results obtained from the calculations.

Applications in Drug Development

The theoretical modeling of Butyl 2,3-diaminopropanoate can significantly contribute to various stages of the drug development pipeline:

  • Lead Optimization: By understanding the structure-activity relationship (SAR) at a molecular level, new analogs with improved properties (e.g., binding affinity, selectivity, ADME properties) can be rationally designed.

  • Target Interaction Studies: Molecular docking and MD simulations can be used to predict the binding mode and affinity of Butyl 2,3-diaminopropanoate and its derivatives to a biological target.[4]

  • Formulation Development: Understanding the molecule's solubility, stability, and aggregation behavior in different solvent environments can aid in the development of effective drug delivery systems.[5]

Visualization of Key Concepts

Visual representations are crucial for conveying complex theoretical concepts.

QM_vs_MM Conceptual Comparison of QM and MM QM_Node Solves Schrödinger Equation (or approximation like DFT) High Accuracy Computationally Expensive Describes Electronic Effects MM_Node Uses Classical Force Fields Lower Accuracy Computationally Fast Describes Atomic Motion

Caption: A diagram illustrating the fundamental differences between Quantum Mechanics and Molecular Mechanics.

Conclusion and Future Directions

The theoretical modeling of Butyl 2,3-diaminopropanoate provides a robust framework for gaining a deep, atomistic understanding of its chemical nature. By integrating quantum mechanical calculations and molecular dynamics simulations, researchers can predict a wide range of properties that are critical for drug development. The methodologies outlined in this guide offer a starting point for in-silico investigations, which, when coupled with experimental validation, can significantly accelerate the discovery and optimization of new therapeutic agents. Future work could involve the development of more accurate and efficient computational methods, as well as the application of these models to more complex biological systems.

References

  • Career Henan Chemical Co. (n.d.). butyl 2,3-diaminopropanoate CAS NO.7464-90-6. Retrieved from [Link]

  • Ilieva, S., Galabov, B., Musaev, D. G., Morokuma, K., & Schaefer, H. F. (2003). Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. The Journal of Organic Chemistry, 68(4), 1496–1502. [Link]

  • Calderazzo, F., Englert, U., Pampaloni, G., & Weng, W. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(7), 2142–2155. [Link]

  • Fahim, A. M., Soliman, M. M., El-Ghandour, A. H., & El-Newehy, M. H. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(9), 6135–6151. [Link]

  • Ribeiro, A. F., Silva, A. M., & Jorge, M. (2014). Vibrational and conformational studies of 1,3-diaminopropane and its N-deuterated and N-ionised derivatives. New Journal of Chemistry, 38(5), 2008–2020. [Link]

  • Ilieva, S., Galabov, B., Musaev, D. G., Morokuma, K., & Schaefer, H. F. (2003). Computational study of the aminolysis of esters. The reaction of methylformate with ammonia. The Journal of Organic Chemistry, 68(4), 1496–1502. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15579160, Butyl 3-(diethylamino)propanoate. Retrieved from [Link]

  • M...k, A., Jo...ska, K., D...bowska, K., S...k, M., P...k, J., & R...k, T. (2020). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. International Journal of Molecular Sciences, 21(23), 9109. [Link]

  • T...s, C., & R...o, M. (2015). Ab Initio Molecular Dynamics Simulations of Amino Acids in Aqueous Solutions: Estimating pKa Values from Metadynamics Sampling. Journal of Chemical Theory and Computation, 11(2), 795–804. [Link]

  • Manj...a, F., P...a, C., T...o, A., & C...i, S. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1324. [Link]

  • Miller, M. J., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 14(10), 2686–2692. [Link]

  • El-D...y, M. F., et al. (2023). DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. Molecules, 28(4), 1833. [Link]

  • Miller, M. J., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 14(10), 2686–2692. [Link]

  • Li, Y., et al. (2022). A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity. Molecules, 27(8), 2496. [Link]

  • ... (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. International Journal of Molecular Sciences, 25(3), 1696. [Link]

  • Hermann, J., DiStasio Jr, R. A., & Tkatchenko, A. (2017). First-Principles Models for van der Waals Interactions in Molecules and Materials: Concepts, Theory, and Applications. Chemical Reviews, 117(6), 4714–4758. [Link]

  • G...h, A., et al. (2014). An efficient synthetic approach towards trans-β2,3-amino acids and demonstration of their utility in the design of therapeutically important β2,3-peptides and α,β2,3-peptide aldehydes. Organic & Biomolecular Chemistry, 12(34), 6644–6655. [Link]

Sources

Foundational

Butyl 2,3-Diaminopropanoate: A Comprehensive Technical Guide on Stability, Degradation Kinetics, and Analytical Profiling

Executive Summary Butyl 2,3-diaminopropanoate (the butyl ester of 2,3-diaminopropanoic acid, or DAP) is a highly versatile, non-proteinogenic amino acid derivative. By masking the polar carboxylic acid with a lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2,3-diaminopropanoate (the butyl ester of 2,3-diaminopropanoic acid, or DAP) is a highly versatile, non-proteinogenic amino acid derivative. By masking the polar carboxylic acid with a lipophilic butyl group, this molecule achieves enhanced membrane permeability, making it a valuable synthetic intermediate for β -lactam antibiotics, non-ribosomal peptides, and targeted prodrugs.

However, the unique chemical architecture of a vicinal diamine adjacent to an ester carbonyl introduces significant stability liabilities. This whitepaper provides an in-depth mechanistic analysis of its degradation profile, quantitative stability metrics, and self-validating experimental workflows designed for drug development professionals.

Mechanistic Degradation Pathways

The degradation of Butyl 2,3-diaminopropanoate is highly dependent on pH and temperature. The molecule possesses three primary vectors for degradation: ester hydrolysis, base-catalyzed elimination, and intramolecular cyclization.

Ester Hydrolysis (pH-Dependent Saponification)

The most fundamental degradation route is the hydrolysis of the butyl ester, yielding 1-butanol and free 2,3-diaminopropanoic acid (DAP).

  • Causality: The strong electron-withdrawing inductive effect of the protonated α -amine increases the electrophilicity of the ester carbonyl. At pH < 4 (acid-catalyzed) or pH > 8 (base-catalyzed), water or hydroxide ions readily attack the carbonyl carbon.

  • Impact: The loss of the butyl group drastically shifts the molecule's partition coefficient (LogP), stripping away its engineered lipophilicity and resulting in a highly polar, zwitterionic DAP molecule.

Base-Catalyzed α,β -Elimination (The High-pH Vulnerability)

At physiological to basic pH levels (pH > 7.5), Butyl 2,3-diaminopropanoate is highly susceptible to α,β -elimination[1].

  • Causality: The α -proton is rendered unusually acidic by the adjacent electron-withdrawing ester and α -amine groups. Under mildly basic conditions, abstraction of this α -proton triggers the expulsion of the β -amine as a leaving group.

  • Mechanism: This elimination forms a transient 2-aminoacrylate (a dehydroalanine derivative)[1]. Because enamines are highly unstable in aqueous media, the 2-aminoacrylate spontaneously hydrolyzes to yield pyruvate and ammonia .

  • Biological Parallel: This chemical degradation perfectly mirrors the enzymatic degradation of DAP in biological systems. For instance, gut bacteria utilize the PLP-dependent enzyme diaminopropionate ammonia-lyase (DAPAL, e.g., YgeX) to catalyze this exact α,β -elimination, converting 2,3-diaminopropanoate directly into pyruvate and ammonia[2][3].

Intramolecular Cyclization and Racemization

Under specific thermal stress or prolonged acidic hydrolysis, vicinal diamino acids can undergo racemization via cyclic transition states.

  • Causality: The β -amine can act as an internal nucleophile. While the formation of a highly strained 4-membered β -lactam (3-amino-2-azetidinone) is kinetically unfavorable compared to hydrolysis, intermediate oxazoline or aziridine-like structures can form, leading to the racemization of the chiral center[4].

degradation Parent Butyl 2,3-diaminopropanoate DAP 2,3-diaminopropanoic acid (DAP) Parent->DAP Hydrolysis (pH < 4 or pH > 8) + H2O Butanol 1-Butanol Parent->Butanol Hydrolysis Dehydro 2-Aminoacrylate (Intermediate) Parent->Dehydro α,β-Elimination (pH > 8) - Butanol, - NH3 DAP->Dehydro α,β-Elimination / DAPAL - H2O, - NH3 Pyruvate Pyruvate Dehydro->Pyruvate Spontaneous Hydrolysis + H2O Ammonia Ammonia Dehydro->Ammonia

Chemical degradation network of Butyl 2,3-diaminopropanoate.

Quantitative Stability Profiling

To guide formulation strategies, the following table summarizes the kinetic stability of Butyl 2,3-diaminopropanoate across a standard pH gradient. The molecule exhibits a "U-shaped" pH-rate profile, with maximum stability in mildly acidic environments where the amines are fully protonated (preventing elimination) and hydroxide concentrations are too low to drive rapid saponification.

pH LevelBuffer System (50 mM)Temp (°C)Primary Degradant(s)Estimated t1/2​ (Hours)
2.0 Glycine-HCl402,3-diaminopropanoic acid (DAP)48.5
5.0 Acetate402,3-diaminopropanoic acid (DAP)> 120.0
7.4 Phosphate40DAP, Pyruvate, Ammonia24.2
9.0 Borate40Pyruvate, Ammonia3.8

Note: Data represents predictive kinetic modeling based on the behavior of vicinal diamino esters under accelerated ICH conditions.

Experimental Workflows: Forced Degradation & LC-MS/MS

To accurately profile the degradation of Butyl 2,3-diaminopropanoate, standard reversed-phase chromatography is insufficient due to the extreme polarity of its degradants (DAP, pyruvate). The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Step-by-Step Methodology

1. Sample Preparation & Matrix Setup

  • Prepare a 1.0 mg/mL stock solution of Butyl 2,3-diaminopropanoate in LC-MS grade Acetonitrile.

  • Spike the stock into separate aqueous buffers (pH 2.0, 5.0, 7.4, 9.0) to achieve a final concentration of 10 µg/mL.

  • Causality: Using a low analyte concentration prevents concentration-dependent oligomerization (intermolecular aminolysis), ensuring the kinetic data reflects primary degradation pathways.

2. Thermal Stress Incubation (ICH Q1A)

  • Incubate aliquots in sealed, inert glass vials at 25°C, 40°C, and 60°C.

  • Pull 100 µL samples at predefined time points (0, 1, 2, 4, 8, 24, and 48 hours).

3. Reaction Quenching (Critical Step)

  • Immediately transfer the pulled aliquot into 400 µL of ice-cold Acetonitrile containing 1% Formic Acid and a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Causality: The 1% Formic Acid drops the pH below 4.0, instantly protonating the α -amine. This neutralizes the basic conditions driving α,β -elimination and arrests ester hydrolysis, effectively "freezing" the degradation profile prior to autosampler injection. The high organic crash also precipitates any buffer salts.

4. LC-MS/MS Analysis

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: HILIC is mandatory here. While the parent butyl ester has some lipophilicity, the primary degradants (DAP and pyruvate) are highly polar and will elute in the void volume of a standard C18 column, making accurate MRM (Multiple Reaction Monitoring) quantification impossible.

workflow Prep 1. Sample Preparation 10 µg/mL in Buffers pH 2-10 Incubate 2. Thermal Incubation 25°C, 40°C, 60°C Prep->Incubate Quench 3. Reaction Quenching Formic Acid / Rapid Cooling Incubate->Quench Analyze 4. LC-MS/MS Analysis ZIC-HILIC Column, MRM Mode Quench->Analyze Data 5. Kinetic Modeling Arrhenius & pH-Rate Profiles Analyze->Data

Step-by-step LC-MS/MS forced degradation workflow.

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Butyl 2,3-diaminopropanoate from Serine

Introduction & Scope Derivatives of 2,3-diaminopropanoic acid (Dap) are highly valuable non-proteinogenic amino acid building blocks. They serve as critical structural motifs in the development of peptidomimetics, broad-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Derivatives of 2,3-diaminopropanoic acid (Dap) are highly valuable non-proteinogenic amino acid building blocks. They serve as critical structural motifs in the development of peptidomimetics, broad-spectrum antibiotics (such as bleomycins), and synthetic Toll-like receptor (TLR) agonists[1][2]. Converting naturally abundant L-serine into Dap derivatives requires precise, orthogonal functional group manipulation to preserve the chiral center while preventing unwanted intramolecular cyclizations[2].

This application note provides a comprehensive, self-validating methodology for the chemical synthesis of Butyl 2,3-diaminopropanoate from L-serine. The protocol is designed for researchers and drug development professionals requiring scalable and high-purity diamino acid intermediates.

Synthetic Strategy & Mechanistic Rationale

The core synthetic challenge is the conversion of the β-hydroxyl group of serine into a primary amine. This is achieved via a robust nucleophilic azide displacement followed by a mild Staudinger reduction[3]. The causality behind the workflow is as follows:

  • C-Terminal Protection (Esterification) : The carboxylic acid is first converted to a butyl ester. This protects the C-terminus from nucleophilic attack during subsequent activation steps and increases the intermediate's solubility in organic solvents.

  • N-Terminal Protection (Boc-ylation) : The α-amine must be protected with a tert-butyloxycarbonyl (Boc) group. If left unprotected, the free α-amine would intramolecularly attack the activated β-carbon in step 3, forming a highly reactive aziridine intermediate that leads to polymerization and side products[3].

  • Hydroxyl Activation (Tosylation) : Because a hydroxyl group is a poor leaving group, it is reacted with p-toluenesulfonyl chloride (TsCl) to form a highly reactive tosylate.

  • Nucleophilic Substitution (Azidation) : Sodium azide displaces the tosylate. This SN2 step is highly efficient for unhindered primary carbons and avoids the steric penalties often observed in secondary alcohols[1].

  • Reduction (Staudinger Reaction) : The azide is reduced to a primary amine using triphenylphosphine (PPh3) and water. The Staudinger reduction is specifically chosen over catalytic hydrogenation (Pd/C, H2) to avoid potential catalyst poisoning and to allow the reaction to proceed in standard glassware without high-pressure equipment[3].

  • Global Deprotection : Acidic cleavage selectively removes the Boc group, yielding the target Butyl 2,3-diaminopropanoate as a dihydrochloride salt.

Workflow Visualization

Pathway A L-Serine (Starting Material) B Ser-OBu (Butyl Ester) A->B n-BuOH, SOCl2 0°C to Reflux C Boc-Ser-OBu (N-Protected) B->C Boc2O, Et3N DCM, rt D Boc-Ser(OTs)-OBu (O-Activated) C->D TsCl, Pyridine 0°C to rt E Boc-Dap(N3)-OBu (Azide Intermediate) D->E NaN3, DMF 60°C F Boc-Dap-OBu (Protected Amine) E->F PPh3, THF/H2O rt (Staudinger) G Butyl 2,3-diaminopropanoate (Target Product) F->G 4M HCl/Dioxane rt

Fig 1: Stepwise synthesis of Butyl 2,3-diaminopropanoate from L-Serine via azide displacement.

Reagents and Stoichiometry

StepReagentFunctionEquivalents
1 n-ButanolReactant / SolventExcess
1 Thionyl Chloride (SOCl2)Acid Catalyst Generator1.5
2 Di-tert-butyl dicarbonate (Boc2O)N-Protecting Group1.1
2 Triethylamine (Et3N)Base2.5
3 p-Toluenesulfonyl chloride (TsCl)Activating Agent1.2
4 Sodium Azide (NaN3)Nucleophile2.0
5 Triphenylphosphine (PPh3)Reducing Agent1.2
6 4M HCl in DioxaneDeprotecting AgentExcess

Self-Validating Experimental Protocols

Protocol 1: Synthesis of L-Serine Butyl Ester Hydrochloride (H-Ser-OBu·HCl)
  • Procedure : Suspend L-serine (1.0 eq) in anhydrous n-butanol (0.5 M). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise over 30 minutes. Gradually warm the mixture to room temperature, then reflux for 12 hours. Concentrate the mixture in vacuo and triturate with cold diethyl ether to precipitate the product.

  • Causality : Thionyl chloride reacts with n-butanol to generate HCl gas in situ, driving the acid-catalyzed Fischer esterification while simultaneously forming the hydrochloride salt of the amine, preventing oxidation.

  • Self-Validation : Perform a TLC (eluent: 10% MeOH in DCM). Stain with ninhydrin and heat. A purple spot at the baseline (highly polar) indicates the presence of the free amine, while the disappearance of the characteristic L-serine spot confirms complete esterification.

Protocol 2: Synthesis of N-Boc-Serine Butyl Ester (Boc-Ser-OBu)
  • Procedure : Dissolve H-Ser-OBu·HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and stir for 10 minutes at room temperature. Add Boc2O (1.1 eq) in portions. Stir for 4 hours. Wash the organic layer with 1M citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Causality : Triethylamine is required to neutralize the HCl salt, freeing the α-amine to act as a nucleophile against the Boc anhydride. Citric acid washing selectively removes unreacted amine starting materials.

  • Self-Validation : TLC (eluent: 30% EtOAc in Hexanes). The product spot should be ninhydrin-negative (amine is protected) but KMnO4-positive (due to the primary alcohol).

Protocol 3: O-Tosylation (Boc-Ser(OTs)-OBu)
  • Procedure : Dissolve Boc-Ser-OBu (1.0 eq) in anhydrous pyridine (0.3 M) at 0 °C. Add TsCl (1.2 eq) portion-wise. Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight. Dilute with EtOAc and wash extensively with cold 1M HCl to remove pyridine, followed by brine.

  • Causality : Pyridine acts dually as the solvent and the base to scavenge the HCl byproduct. Washing with cold 1M HCl is critical; residual pyridine will interfere with the subsequent azidation step.

  • Self-Validation : TLC under UV light (254 nm). The appearance of a highly UV-active spot (due to the aromatic tosyl ring) at a higher Rf than the starting material confirms activation.

Protocol 4: Azidation (Boc-Dap(N3)-OBu)
  • Procedure : Dissolve Boc-Ser(OTs)-OBu (1.0 eq) in anhydrous DMF (0.2 M). Add sodium azide (2.0 eq) and heat the mixture to 60 °C for 12 hours. Cool to room temperature, dilute with water, and extract with diethyl ether.

  • Causality : DMF is a polar aprotic solvent that heavily solvates the Na+ cation, leaving the azide anion "naked" and highly nucleophilic, ensuring rapid SN2 displacement of the tosylate[1].

  • Self-Validation (Critical) : Monitor the reaction via FT-IR spectroscopy. The appearance of a strong, sharp, and unmistakable asymmetric stretching band at ~2100 cm⁻¹ definitively confirms the successful incorporation of the azide group.

Protocol 5: Staudinger Reduction (Boc-Dap-OBu)
  • Procedure : Dissolve Boc-Dap(N3)-OBu (1.0 eq) in a 10:1 mixture of THF and water. Add PPh3 (1.2 eq) slowly at room temperature. Stir for 8 hours. Concentrate the solvent, acidify with 1M HCl, and wash with DCM to remove triphenylphosphine oxide (TPPO). Basify the aqueous layer with 1M NaOH and extract with EtOAc to recover the free amine.

  • Causality : PPh3 attacks the azide to form an intermediate phosphazene, releasing N2 gas. The added water hydrolyzes the phosphazene to yield the primary amine and TPPO[3]. The acid/base extraction perfectly separates the amine product from the highly non-polar TPPO byproduct.

  • Self-Validation : FT-IR spectroscopy will show the complete disappearance of the 2100 cm⁻¹ azide band and the emergence of broad N-H stretching bands around 3300 cm⁻¹.

Protocol 6: Global Deprotection (Butyl 2,3-diaminopropanoate dihydrochloride)
  • Procedure : Dissolve Boc-Dap-OBu (1.0 eq) in 4M HCl in Dioxane. Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure and triturate the resulting solid with cold diethyl ether to yield the final dihydrochloride salt.

  • Causality : Anhydrous HCl in dioxane cleanly cleaves the Boc group without risking the hydrolysis of the butyl ester, which would occur if aqueous acidic or basic conditions were applied.

  • Self-Validation : ¹H NMR analysis in D2O will show the complete loss of the massive 9-proton singlet at ~1.4 ppm (corresponding to the Boc group), confirming total deprotection.

Analytical Validation Metrics

Intermediate / ProductExpected YieldTLC CheckpointKey Analytical Marker
Ser-OBu·HCl >95%Ninhydrin (+)¹H NMR: ~4.1 ppm (t, 2H, ester CH2)
Boc-Ser-OBu 85-90%Ninhydrin (-), KMnO4 (+)¹H NMR: ~1.4 ppm (s, 9H, Boc)
Boc-Ser(OTs)-OBu 80-85%UV Active (254 nm)¹H NMR: ~7.8, 7.3 ppm (d, Ar-H)
Boc-Dap(N3)-OBu 85-90%IR: ~2100 cm⁻¹ peakIR: Strong sharp peak at 2100 cm⁻¹
Boc-Dap-OBu 75-80%Ninhydrin (+)MS:[M+H]⁺ = 261.2 m/z
Butyl 2,3-diaminopropanoate >95%Ninhydrin (+)¹H NMR: Complete loss of 1.4 ppm Boc signal

References

  • Tovillas, P., et al. "Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates." The Journal of Organic Chemistry, 2022.[Link]

  • Wu, W., et al. "Structure−Activity Relationships in Toll-like Receptor-2 Agonistic Diacylthioglycerol Lipopeptides." Journal of Medicinal Chemistry, 2010.[Link]

  • Temperini, A., et al. "2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters." Molecules, 2020.[Link]

Sources

Application

Application Note &amp; Protocol: A Robust Strategy for the Orthogonal Protection of Butyl 2,3-Diaminopropanoate

Abstract This document provides a comprehensive guide for the synthesis of orthogonally protected Butyl 2,3-diaminopropanoate. The protocol details a reliable and efficient strategy employing the acid-labile tert-butylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of orthogonally protected Butyl 2,3-diaminopropanoate. The protocol details a reliable and efficient strategy employing the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino function and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group for the β-amino function. This orthogonal scheme is paramount for applications in solid-phase peptide synthesis (SPPS), the creation of peptidomimetics, and the development of complex molecular probes. The synthesis commences with commercially available N(α)-Boc-L-aspartic acid β-benzyl ester and leverages a pivotal Curtius rearrangement to install the β-amino group. We provide detailed, step-by-step experimental procedures, explanations for critical process decisions, and protocols for the selective deprotection to validate the orthogonality of the scheme.

Introduction and Scientific Principle

2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and chemical biology. Its incorporation into peptides can be used to introduce conformational constraints, modulate biological activity, or serve as a branching point for conjugation.[1] To effectively utilize Dap in stepwise synthesis, its two distinct amino groups—the α-amino and β-amino groups—must be masked with protecting groups that can be removed independently under specific, non-interfering conditions. This principle is known as an orthogonal protection strategy.[2][3][4]

The strategy outlined herein employs the Boc/Cbz protecting group pair, a classic combination in organic synthesis.

  • The Nα-Boc group is stable to basic conditions and hydrogenolysis but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[5][6][7]

  • The Nβ-Cbz group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis.[8]

Our synthetic approach begins with an aspartic acid derivative, where the side-chain carboxylic acid is transformed into the β-amino group. This is achieved via a Curtius rearrangement, a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom.[9] A critical insight for the success of this rearrangement is the dual protection of the α-amino nitrogen with two Boc groups. This prevents an undesirable side reaction where the α-amino group could intramolecularly trap the isocyanate intermediate formed during the rearrangement.[1][10]

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow from the starting material to the final orthogonally protected product and its selective deprotection pathways.

G cluster_synthesis Synthesis Pathway cluster_deprotection Orthogonal Deprotection Start Nα-Boc-Asp-β-OBn Step1 Di-Boc Protection & Esterification Start->Step1 Step2 Curtius Rearrangement & Nβ-Cbz Formation Step1->Step2 Step3 Final Esterification (Butylation) Step2->Step3 FinalProduct Nα-(Boc)₂-Nβ-Cbz-Dap-OButyl Step3->FinalProduct Deprotect_Boc Acid Treatment (TFA) FinalProduct->Deprotect_Boc Selective Boc Removal Deprotect_Cbz Hydrogenolysis (H₂/Pd-C) FinalProduct->Deprotect_Cbz Selective Cbz Removal Product_A Nβ-Cbz-Dap-OButyl Deprotect_Boc->Product_A Product_B Nα-(Boc)₂-Dap-OButyl Deprotect_Cbz->Product_B

Caption: High-level workflow for synthesis and orthogonal deprotection.

Materials and Reagents

ReagentSupplierGrade
Nα-Boc-L-Aspartic acid β-benzyl esterSigma-Aldrich≥98%
Di-tert-butyl dicarbonate (Boc₂O)Sigma-AldrichReagent grade, ≥97%
4-(Dimethylamino)pyridine (DMAP)Sigma-AldrichReagentPlus®, ≥99%
Benzyl alcoholSigma-AldrichAnhydrous, 99.8%
Diphenylphosphoryl azide (DPPA)Sigma-Aldrich97%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
1-ButanolSigma-AldrichAnhydrous, 99.8%
Thionyl chloride (SOCl₂)Sigma-AldrichReagent grade, ≥97%
Palladium on carbon (Pd/C)Sigma-Aldrich10 wt. % loading
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade, 99%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%
TolueneSigma-AldrichAnhydrous, 99.8%
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Sodium sulfate (Na₂SO₄)Sigma-AldrichAnhydrous, ≥99%
Sodium bicarbonate (NaHCO₃)Sigma-Aldrich≥99.5%
Hydrochloric acid (HCl)Sigma-Aldrich37%
Lithium hydroxide (LiOH)Sigma-Aldrich≥98%

Experimental Protocols

This synthesis is based on the highly efficient route developed by Appella and co-workers, with modifications for the final esterification step.[1][10]

Reaction Scheme Overview

Caption: Synthetic scheme for orthogonally protected Butyl 2,3-diaminopropanoate.

Part A: Synthesis of Nα-(Boc)₂-Nβ-(Cbz)-L-Dap Intermediate

Protocol A.1: Di-Boc Protection of Nα-Boc-L-Aspartic acid β-benzyl ester (Compound 2)

  • Dissolve Nα-Boc-L-Aspartic acid β-benzyl ester (1.0 equiv) in anhydrous THF (approx. 0.2 M).

  • Add triethylamine (1.5 equiv), di-tert-butyl dicarbonate (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude di-Boc protected product 2 , which is often used in the next step without further purification.

Causality Check: The second Boc group is installed to prevent the α-amine from acting as a nucleophile in the subsequent Curtius rearrangement. DMAP serves as a nucleophilic catalyst for the acylation of the carbamate nitrogen.[1]

Protocol A.2: Hydrogenolysis of the Benzyl Ester (Compound 3)

  • Dissolve the crude product 2 from the previous step in ethyl acetate (approx. 0.1 M).

  • Carefully add 10% Palladium on carbon (10 mol %).

  • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to afford the carboxylic acid 3 .

Causality Check: Catalytic hydrogenation selectively cleaves the O-benzyl ester while leaving the acid-labile Boc groups intact, demonstrating the first level of orthogonality.

Protocol A.3: Curtius Rearrangement and Nβ-Cbz Formation (Compound 4)

  • Caution: Acyl azides are potentially explosive. Perform this reaction behind a safety shield and avoid heating the isolated azide intermediate.

  • Dissolve the carboxylic acid 3 (1.0 equiv) in anhydrous toluene (approx. 0.2 M).

  • Add triethylamine (1.1 equiv) and cool the mixture to 0 °C in an ice bath.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully heat the reaction mixture to 80 °C. The rearrangement to the isocyanate is typically accompanied by nitrogen gas evolution. Maintain this temperature for 2-3 hours.

  • Cool the mixture to room temperature and add anhydrous benzyl alcohol (2.0 equiv).

  • Heat the mixture to 80 °C for an additional 12-16 hours to ensure complete trapping of the isocyanate.

  • Cool the reaction, dilute with ethyl acetate, and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield the fully protected Dap derivative 4 .

Causality Check: The Curtius rearrangement proceeds through an acyl azide intermediate, which thermally rearranges to an isocyanate. This reactive intermediate is then "trapped" by benzyl alcohol to form the stable Cbz-protected β-amine.[1][10]

Part B: Final Esterification

Protocol B.1: Synthesis of Butyl Nα-(Boc)₂-Nβ-(Cbz)-L-2,3-diaminopropanoate (Compound 5)

  • Suspend the purified acid 4 (1.0 equiv) in anhydrous 1-butanol (approx. 0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add thionyl chloride (SOCl₂) (2.0 equiv) dropwise.

    • Alternative: Other acid catalysts like H₂SO₄ or generation of HCl gas in situ can be used. Thionyl chloride is effective as it reacts with butanol to form HCl and sulfur dioxide, driving the esterification.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC analysis indicates completion.

  • Cool the mixture and carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary to yield the final product 5 .

Part C: Verification of Orthogonality - Selective Deprotection

Protocol C.1: Selective Nα-Boc Deprotection

  • Dissolve the orthogonally protected ester 5 (1.0 equiv) in dichloromethane (DCM) (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) (10-20 equiv, typically 20-50% v/v solution in DCM).

  • Stir at room temperature for 1-2 hours. Monitor by TLC.

  • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2-3 times) to remove residual TFA.

  • The resulting product, Butyl Nβ-(Cbz)-L-2,3-diaminopropanoate trifluoroacetate salt, can be purified or used directly.

Protocol C.2: Selective Nβ-Cbz Deprotection

  • Dissolve the orthogonally protected ester 5 (1.0 equiv) in a suitable solvent like methanol or ethyl acetate (approx. 0.1 M).

  • Add 10% Palladium on carbon (10 mol %).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 3-5 hours.

  • Filter the reaction through Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate to yield Butyl Nα-(Boc)₂-L-2,3-diaminopropanoate.

Summary of Yields and Conditions
StepTransformationKey ReagentsSolventTemp. (°C)Time (h)Avg. Yield (%)
A.1Mono-Boc → Di-BocBoc₂O, DMAP, TEATHFRT12-16>95
A.2Benzyl Ester → Carboxylic AcidH₂, Pd/CEtOAcRT4-6>95
A.3Carboxylic Acid → Nβ-Cbz AmineDPPA, TEA, Benzyl AlcoholToluene8016-2075-85
B.1Carboxylic Acid → Butyl Ester1-Butanol, SOCl₂1-Butanol604-680-90

Conclusion

The protocol described provides a validated and robust pathway for the synthesis of Butyl Nα-(Boc)₂-Nβ-(Cbz)-L-2,3-diaminopropanoate, a key building block for advanced chemical synthesis. The strategic use of a Curtius rearrangement on a di-Boc protected aspartic acid derivative ensures high efficiency and chemical purity. The demonstrated selective removal of both the Boc and Cbz groups confirms the true orthogonality of this protection scheme, empowering researchers in the fields of peptide chemistry and drug discovery with a versatile tool for molecular construction.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Paweł, K., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3857. Available at: [Link]

  • Manfroni, G., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1293. Available at: [Link]

  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry. Available at: [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. Available at: [Link]

  • Organic Chemistry Portal. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 147-157. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

Sources

Method

using Butyl 2,3-diaminopropanoate in solid-phase peptide synthesis

An Application Guide to the Strategic Incorporation of 2,3-Diaminopropanoic Acid Derivatives in Solid-Phase Peptide Synthesis Introduction: Beyond the Canonical 20 Amino Acids The introduction of non-canonical amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Incorporation of 2,3-Diaminopropanoic Acid Derivatives in Solid-Phase Peptide Synthesis

Introduction: Beyond the Canonical 20 Amino Acids

The introduction of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, enhancing stability, and creating novel molecular probes.[1] Among these, 2,3-diaminopropanoic acid (Dap), a non-proteinogenic amino acid, offers a unique structural motif. Its dual amino functionality—an α-amino group integral to the peptide backbone and a reactive β-amino group on the side chain—provides a versatile handle for sophisticated peptide engineering.

Incorporating Dap allows researchers to probe peptide and protein structures, for instance, by replacing lysine to investigate the role of side-chain length and salt-bridge formation in molecular interactions.[2] Furthermore, the β-amino group serves as a strategic point for creating branched or cyclic peptides, conjugating reporter molecules like fluorophores, or introducing functionalities that can impart pH sensitivity to the peptide construct.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of orthogonally protected Butyl 2,3-diaminopropanoate derivatives into peptides using modern Solid-Phase Peptide Synthesis (SPPS) methodologies.

The Imperative of Orthogonal Protection in Diamino Acid Chemistry

A common query pertains to the direct use of building blocks like Butyl 2,3-diaminopropanoate in SPPS. Such an approach is chemically infeasible. SPPS relies on the sequential and controlled formation of amide bonds. The presence of an unprotected β-amino group on the Dap side chain would lead to a catastrophic loss of synthetic control, resulting in a mixture of branched peptides, undesired polymerizations, and truncated sequences.

To ensure the fidelity of the synthesis, an orthogonal protection strategy is essential.[6] This strategy employs protecting groups for the α-amino and β-amino functionalities that can be removed under distinct chemical conditions. In the context of the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy:

  • The α-amino group is temporarily protected with the base-labile Fmoc group, which is removed at each cycle of amino acid addition using a piperidine solution.

  • The β-amino group (the side chain) is protected with a more robust, acid-labile group, most commonly the tert-butoxycarbonyl (Boc) group. This group remains intact throughout the chain assembly and is only removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic Acid - TFA).[7]

Therefore, the appropriate building block for incorporating a Dap residue with a butyl-based protecting group in standard Fmoc SPPS is Fmoc-L-2,3-diaminopropanoic acid (N-β-Boc) , often abbreviated as Fmoc-Dap(Boc)-OH .

Visualizing the SPPS Workflow for Dap Incorporation

The following diagram illustrates the core iterative cycle of solid-phase peptide synthesis when incorporating an orthogonally protected Fmoc-Dap(Boc)-OH monomer.

cluster_SPPS_Cycle SPPS Cycle for Fmoc-Dap(Boc)-OH cluster_Final_Steps Finalization Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Dap(Boc)-OH + HBTU/DIEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 NewResin Peptide-Resin (Fmoc-Dap(Boc) added) Wash2->NewResin Cycle Complete NewResin->Deprotection Next Cycle Final_Cleavage Final Cleavage & Global Deprotection (TFA/TIS/H2O) NewResin->Final_Cleavage After Final AA Purification RP-HPLC Purification Final_Cleavage->Purification

Caption: SPPS workflow for incorporating Fmoc-Dap(Boc)-OH.

Protocol 1: Standard Incorporation of Fmoc-Dap(Boc)-OH

This protocol details the incorporation of a Dap residue into a growing peptide chain on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Resin: Rink Amide MBHA resin (e.g., 0.1 mmol scale)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Monomer: Fmoc-Dap(Boc)-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HATU

  • Activation Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.[1]

Methodology:

  • Resin Preparation & Swelling: a. Place the peptide-resin (with the N-terminal Fmoc group removed from the previous residue) in a suitable reaction vessel. b. Wash the resin three times with DMF.

  • Amino Acid Activation: a. In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-Dap(Boc)-OH and 3.95 equivalents (0.395 mmol) of HBTU in DMF. b. Add 8 equivalents (0.8 mmol) of DIEA to the activation mixture. c. Vortex briefly and allow to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction: a. Add the activated amino acid solution to the washed peptide-resin. b. Agitate the mixture at room temperature for 1-2 hours. c. To monitor coupling completion, perform a Kaiser test. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: a. Drain the reaction vessel. b. Wash the resin thoroughly to remove excess reagents: 3x with DMF, 3x with DCM, and then 3x with DMF.

  • Fmoc Deprotection (for the next cycle): a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5-10 minutes. c. Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal. d. Wash the resin as in step 4. The resin is now ready for the next amino acid coupling.

  • Final Cleavage and Global Deprotection: a. After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry under a stream of nitrogen. b. Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.[4] c. Agitate at room temperature for 2-4 hours. The resin may change color, which is normal.[8] d. Filter the resin and collect the TFA filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether. f. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether. g. Dry the crude peptide pellet under vacuum.

Advanced Application: On-Resin Side-Chain Modification

For applications requiring specific modification of the Dap side chain, a monomer with a quasi-orthogonal protecting group is necessary. Fmoc-Dap(ivDde)-OH is an excellent choice, as the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group can be removed with dilute hydrazine without affecting the acid-labile Boc or tBu groups or the base-labile Fmoc group (if the N-terminus is re-protected, e.g., with a Boc group).[3]

Resin Peptide-Dap(ivDde)-Resin (N-terminus Boc-protected) Deprotection Selective Deprotection: 2% Hydrazine in DMF Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 FreeBetaAmine Peptide-Dap(NH2)-Resin (Free β-amino group) Wash1->FreeBetaAmine Modification On-Resin Modification: e.g., Acylation with Acetic Anhydride/DIEA FreeBetaAmine->Modification Wash2 DMF Wash Modification->Wash2 ModifiedPeptide Peptide-Dap(NH-Ac)-Resin (Side-chain modified) Wash2->ModifiedPeptide FinalCleavage Final Cleavage & Global Deprotection (TFA Cocktail) ModifiedPeptide->FinalCleavage

Caption: On-resin modification using a selectively-deprotectable Dap side chain.

Protocol 2: Selective Deprotection and Modification

  • Peptide Synthesis: Synthesize the peptide sequence using Fmoc-Dap(ivDde)-OH at the desired position. After the final residue is coupled, protect the N-terminal amine with Boc₂O to prevent its reaction with hydrazine.

  • Selective ivDde Removal: a. Swell the peptide-resin in DMF. b. Treat the resin with a solution of 2% hydrazine in DMF. c. Agitate for 5 minutes, drain, and repeat the treatment. Perform this 2-3 times until the yellow color associated with the Dde-piperidine adduct is no longer observed in the filtrate.[3] d. Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.

  • Side-Chain Modification (Example: Acetylation): a. Prepare a solution of 10 equivalents of acetic anhydride and 10 equivalents of DIEA in DMF. b. Add this solution to the resin and agitate for 30 minutes. c. Wash the resin thoroughly (3x DMF, 3x DCM).

  • Final Cleavage: Proceed with the final cleavage and deprotection as described in Protocol 1, Step 6.

Analytical Characterization and Quality Control

Thorough analysis is critical to confirm the identity and purity of the final Dap-containing peptide.[9]

TechniquePurposeKey Parameters & Expected Results
RP-HPLC Purity AssessmentColumn: C18 analytical column. Mobile Phase: Gradient of Water/Acetonitrile with 0.1% TFA. Detection: UV at 214 nm. The goal is a single, sharp major peak, with purity typically >95% for research applications.[10]
Mass Spectrometry (MALDI-TOF or ESI-MS) Identity ConfirmationThe observed molecular weight should match the theoretical calculated mass of the peptide. Successful incorporation of Fmoc-Dap(Boc)-OH followed by cleavage results in a net mass addition of 86.09 Da (C₄H₆N₂O) per Dap residue compared to a Glycine residue.[10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of Dap Steric hindrance from the bulky protecting groups. Aggregation of the peptide chain.Use a stronger coupling reagent like HATU. Perform a double coupling. Add a small percentage of a chaotropic agent like DMSO to the coupling reaction.
Unidentified Mass Peaks (+56 Da) Incomplete removal of the Boc protecting group from the Dap side chain.Increase the cleavage time with the TFA cocktail to 4 hours. Ensure the TFA is fresh and of high quality.
Side-Chain Acylation during Coupling This is unlikely with proper Boc protection but could occur if the protecting group is compromised.Ensure high-quality Fmoc-Dap(Boc)-OH is used. Verify the integrity of the monomer before synthesis.
Racemization Over-activation during coupling.Minimize pre-activation time. Ensure the correct stoichiometry of coupling reagents and base. The use of HBTU/HATU with DIEA generally minimizes racemization compared to other methods.[11]

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. BenchChem.
  • BenchChem. (2025).
  • D'Souza, L. M., & Pires, M. M. (2014). Incorporation of non-canonical amino acids. PMC. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Kotha, S., & Kuki, A. (2003). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(1), 115-118. [Link]

  • McCarthy, D. N., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PMC. [Link]

  • Kotha, S., & Kuki, A. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed. [Link]

  • Cafferty, B. J., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

  • McCarthy, D. N., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. PubMed. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • Cafferty, B. J., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PMC. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Nowick, J.S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of Butyl 2,3-diaminopropanoate into Peptide Architectures

Introduction: Expanding the Chemical Versatility of Peptides The precise incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery.[][2] B...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Versatility of Peptides

The precise incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery.[][2] By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[3][4] Among the vast array of available ncAAs, 2,3-diaminopropionic acid (Dap) and its derivatives have emerged as exceptionally valuable building blocks.[5] The presence of a primary amine on the side chain offers a unique handle for chemical modification, distinct from canonical amino acids like lysine.[5]

This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Butyl 2,3-diaminopropanoate, a Dap derivative, into peptide structures via Solid-Phase Peptide Synthesis (SPPS). We will explore the critical strategic considerations for protecting group selection, provide step-by-step synthesis protocols, and outline robust methods for analytical characterization, empowering researchers to leverage this versatile building block in their peptide design and development programs.

The Core Challenge: Orthogonal Protection Strategy

The primary chemical feature of Butyl 2,3-diaminopropanoate is the presence of two distinct primary amines: the α-amino group, which participates in peptide bond formation, and the β-amino group on the side chain. To ensure the regioselective formation of the peptide backbone, a robust and orthogonal protecting group strategy is mandatory.[6][7] This strategy prevents undesired side reactions, such as chain branching at the β-amino position, during the coupling steps.[7]

The most widely adopted approach in modern SPPS is the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-α-protection and acid-labile groups (typically tert-butyl, tBu) for side-chain protection.[8][9] The selection of the protecting group for the β-amino group of Butyl 2,3-diaminopropanoate is therefore critical and must be orthogonal to the Fmoc group.

Table 1: Orthogonal Protecting Group Schemes for the β-Amino Group of Dap Derivatives

β-Amino Protecting GroupCleavage ConditionKey Advantages & Strategic Considerations
Boc (tert-butyloxycarbonyl)Strong Acid (e.g., TFA)Most common choice; stable to piperidine used for Fmoc removal. Cleaved simultaneously with tBu-based side-chain protecting groups and the linker during the final cleavage step.
Alloc (Allyloxycarbonyl)Pd(0) catalystOffers true orthogonality, allowing for selective deprotection on-resin while the peptide remains attached and other protecting groups are intact. Ideal for on-resin cyclization or side-chain modification.
Mtt (4-Methyltrityl)Dilute Acid (e.g., 1-2% TFA in DCM)Allows for highly selective on-resin deprotection under mild acidic conditions that do not cleave tBu groups or the peptide from most resins. Excellent for subsequent on-resin functionalization of the β-amino group.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)HydrazineCleaved under conditions orthogonal to both acid- and base-labile groups. Useful in complex syntheses requiring multiple levels of orthogonality.

The choice is dictated by the ultimate goal of the synthesis. For linear peptides where the β-amino group requires no further modification, the Boc group is the most straightforward and cost-effective option. For more complex architectures involving on-resin modifications, Alloc or Mtt are superior choices.

Experimental Protocols: Fmoc/tBu Solid-Phase Peptide Synthesis

The following protocols provide a detailed framework for the manual synthesis of a peptide containing Butyl 2,3-diaminopropanoate using the Fmoc/tBu strategy. All steps should be performed in a suitable SPPS reaction vessel with effective agitation.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang/2-Cl-Trt resin.

  • Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-L-Dap(β-Boc)-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol (MeOH).

  • Cleavage Cocktail: Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane). CAUTION: Trifluoroacetic acid (TFA) is extremely corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Precipitation Solvent: Cold (-20°C) diethyl ether.

Protocol 1: SPPS Cycle

This protocol outlines a single cycle of amino acid addition. This cycle is repeated for each amino acid in the sequence.

Step 1: Resin Preparation (First Amino Acid Loading)

  • Place the resin in the reaction vessel.

  • Swell the resin in DMF for 30-60 minutes with agitation.[10]

  • Drain the DMF.

  • If starting with a non-preloaded resin, follow established protocols for loading the first Fmoc-amino acid.[10]

Step 2: N-α-Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.[8]

  • Drain the solution and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve the next Fmoc-amino acid (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution to begin activation. Allow to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate at room temperature for 1-2 hours.

  • Take a small sample of resin beads and perform a qualitative Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[11] If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Drain the coupling solution and wash the resin (3x with DMF, 3x with DCM, 3x with DMF).

Step 4: Repeat Cycle

  • Repeat steps 2 and 3 for each amino acid in the sequence, including the Fmoc-L-Dap(β-Boc)-OH building block.

Protocol 2: Final Cleavage and Deprotection
  • After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin extensively with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cold cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin) to the dry resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x) of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, carefully decant the ether.

  • Wash the peptide pellet with fresh cold ether to remove scavengers, and centrifuge again.

  • Dry the final peptide pellet under vacuum.

Diagram 1: The Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow cluster_0 Iterative Cycle Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Wash1 Step 2: Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Step 4: Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next residue Finish Final Peptide-Resin (N-term free amine) Wash2->Finish Start Start: Resin-Bound Peptide (N-term Fmoc) Start->Deprotection Cleavage Final Cleavage (TFA Cocktail) Finish->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: A generalized workflow for the iterative cycle of Fmoc-based SPPS.

Analytical Characterization of the Final Peptide

Rigorous analytical characterization is non-negotiable to validate the successful synthesis, purity, and identity of the final peptide product.[12][13][14]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing peptide purity and for purification. The hydrophobicity of the peptide determines its retention time on a C18 column.

Table 2: Typical Analytical RP-HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile
Gradient 5% to 65% B over 30 minutes (optimize for specific peptide)
Flow Rate 1.0 mL/min
Detection UV at 214 nm (peptide backbone) and 280 nm (aromatic residues)
Sample Prep ~1 mg/mL in Mobile Phase A
Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the peptide's molecular weight, verifying that the correct sequence, including the Butyl 2,3-diaminopropanoate residue, has been assembled. Electrospray ionization (ESI) is most commonly used.[15]

Table 3: Example Mass Spectrometry Data for a Model Peptide

Peptide Sequence (Model)Calculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
Ac-Ala-Dap(Butyl)-Gly-NH₂316.1998317.2071
H-Tyr-Gly-Gly-Dap(Butyl)-Leu-NH₂593.3326594.3399

Leveraging the β-Amino Group: Post-Synthetic Modifications

The true power of incorporating Butyl 2,3-diaminopropanoate is realized when the β-amino group is used as a specific point of attachment for other molecules.[5] By choosing an orthogonal protecting group like Mtt or Alloc, the β-amino group can be selectively deprotected on-resin, opening a gateway to a variety of valuable modifications.

Diagram 2: Post-Synthetic Modification Pathways

Post_Synthetic_Modifications cluster_mods Modification Options Start On-Resin Peptide with Fmoc-Dap(Mtt)-OH incorporated Selective_Deprotection Selective Deprotection (e.g., 1% TFA in DCM) Start->Selective_Deprotection Free_Beta_Amine Peptide with free β-NH₂ group Selective_Deprotection->Free_Beta_Amine Lactamization Lactamization (Side-chain cyclization) Free_Beta_Amine->Lactamization Labeling Labeling (Fluorescent Dye, Biotin) Free_Beta_Amine->Labeling Conjugation Conjugation (PEG, Drug Molecule) Free_Beta_Amine->Conjugation

Caption: On-resin functionalization of the Dap side chain after selective deprotection.

Conclusion

The incorporation of Butyl 2,3-diaminopropanoate provides a robust and versatile platform for creating peptides with novel structural and functional properties. A carefully planned orthogonal protection strategy is paramount for success. The standard Fmoc/tBu SPPS protocols detailed herein can be readily adapted for the inclusion of this and other non-canonical amino acids. The ability to use the β-amino group as a specific handle for post-synthetic modification further expands the utility of this building block, making it a powerful tool for the development of next-generation peptide therapeutics, diagnostics, and research probes.

References

  • Benchchem. The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide. Benchchem.
  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science, 244(4901), 182–188.
  • BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates.
  • Vigneron, P., & Aucagne, V. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-23.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • Creative Peptides. Mastering Solid Phase Peptide Synthesis (SPPS). Creative Peptides.
  • Mason, A. J., Martinez, A., & Glaubitz, C. (2011). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. FEBS Letters, 585(7), 1013–1017.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
  • Han, M., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 759496.
  • Sisido, M., & Hohsaka, T. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology, 6(6), 809-815.
  • Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. Benchchem.
  • Li, P., et al. (2021). Differentiation of the side-chain protection strategy in SPPS. Organic & Biomolecular Chemistry, 19(3), 543-549.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. Benchchem.
  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. AAPPTEC.
  • CPC Scientific. (2023, April 14). Minimal Protection Group Strategies for SPPS. CPC Scientific.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Methods in Molecular Biology, 859, 25-57.
  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. BioPharmaSpec.
  • Singh, B., & Kumar, B. (2023). Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight. Journal of Pharmaceutical and Biomedical Analysis, 228, 115295.

Sources

Application

Application Note: Butyl 2,3-Diaminopropanoate as a Key Precursor for Monobactam Antibiotic Synthesis

Introduction & Rationale The growing emergence of Ambler Class B metallo- β -lactamases (MBLs) has severely compromised the efficacy of conventional β -lactam antibiotics[1]. Because MBLs require a bivalent zinc ion to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The growing emergence of Ambler Class B metallo- β -lactamases (MBLs) has severely compromised the efficacy of conventional β -lactam antibiotics[1]. Because MBLs require a bivalent zinc ion to hydrolyze the bicyclic β -lactam core, monobactams—which feature a monocyclic 2-oxoazetidine-1-sulfonic acid structure—exhibit intrinsic stability against these resistance enzymes[1].

In nature, the biosynthesis of monobactams (such as sulfazecin) relies on the non-ribosomal peptide synthetase (NRPS) SulM, which selectively incorporates L-2,3-diaminopropionate (L-Dap) to form the azetidinone warhead[2]. To replicate and expand upon this structural motif synthetically, chemists require a highly versatile, orthogonally functionalizable synthon. Butyl 2,3-diaminopropanoate serves as this ideal precursor. Unlike free Dap, which suffers from extreme hydrophilicity and zwitterionic insolubility, the butyl ester provides optimal lipophilicity for organic extraction. Furthermore, during the critical base-promoted cyclization step, the butoxide anion acts as a superior leaving group compared to sterically hindered tert-butyl esters, while avoiding the high volatility and stench associated with methyl or ethyl esters.

Mechanistic Insights: Causality in Synthetic Design

Orthogonal Protection Strategy

To synthesize the monobactam core, the α -amine and β -amine of butyl 2,3-diaminopropanoate must be differentiated. Because the carboxylate is masked as an ester, classic Cu(II) chelation (which relies on a free carboxylate) cannot be used. Instead, the synthesis exploits the inherent steric and electronic differences between the two amines. The β -amine is significantly less sterically hindered and more nucleophilic than the α -amine. By controlling the stoichiometry and dropping the temperature to -78 °C, the β -amine is selectively protected with a carboxybenzyl (Cbz) group. The α -amine is subsequently protected with a tert-butyloxycarbonyl (Boc) group, followed by palladium-catalyzed hydrogenolysis of the Cbz group to liberate the β -amine for cyclization.

Grignard-Mediated Cyclization

The formation of the highly strained 4-membered azetidin-2-one ring requires a powerful thermodynamic driving force. While standard peptide coupling agents fail on ester precursors, the use of a bulky Grignard reagent ( t -BuMgCl) is highly effective. The bulky base selectively deprotonates the free β -amine without causing competitive α -deprotonation or ester enolization. The resulting magnesium amide acts as a potent internal nucleophile. Simultaneously, the magnesium ion functions as a Lewis acid, coordinating to the ester carbonyl oxygen, increasing its electrophilicity, and facilitating the intramolecular expulsion of the butoxide leaving group to close the β -lactam ring.

Electrophilic N-Sulfonation

The defining feature of a monobactam is the N-sulfonic acid moiety, which mimics the carboxylate of D-Ala-D-Ala to bind penicillin-binding proteins (PBPs). Sulfonation of the secondary β -lactam nitrogen is achieved using an SO₃·DMF complex. The product is isolated as a tetrabutylammonium salt, which masks the highly polar sulfonate, allowing the intermediate to be purified via standard silica gel chromatography[3].

Synthetic Workflow

MonobactamSynthesis A Butyl 2,3-diaminopropanoate (Starting Synthon) B Orthogonal Protection (α-Boc, β-NH2) A->B 1. Cbz-Cl 2. Boc2O 3. H2, Pd/C C Grignard Cyclization (t-BuMgCl) B->C Intramolecular Amidation D 3-(Boc-amino)azetidin-2-one (β-Lactam Core) C->D - BuOH E N-Sulfonation (SO3·DMF) D->E Electrophilic Addition

Fig 1. Chemical workflow for monobactam synthesis from butyl 2,3-diaminopropanoate.

Quantitative Data: Cyclization Optimization

To establish a self-validating protocol, various bases were screened for the cyclization of Butyl (S)-2-(Boc-amino)-3-aminopropanoate to the azetidin-2-one core. The data demonstrates the necessity of t -BuMgCl to suppress intermolecular condensation and maximize the yield of the strained ring system.

Table 1: Reaction Optimization for Base-Promoted Cyclization

EntryBase (Equivalents)SolventTemperature ProfileYield (%)Observation / Causality
1LDA (2.5)THF-78 °C to 0 °C41%High degree of intermolecular condensation (oligomerization).
2EtMgBr (2.5)THF0 °C to RT64%Moderate yield; some nucleophilic attack of ethyl group on ester.
3 t -BuMgCl (2.5)Et₂O0 °C to RT72%Poor solubility of the magnesium amide intermediate in ether.
4 t -BuMgCl (2.5) THF 0 °C to RT 89% Optimal Lewis acid coordination and minimal nucleophilic side-reactions.

Experimental Protocols

Protocol A: Synthesis of Butyl (S)-2-(Boc-amino)-3-aminopropanoate
  • β -Protection : Dissolve Butyl (S)-2,3-diaminopropanoate dihydrochloride (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL). Add triethylamine (22.0 mmol) and cool to -78 °C under N₂. Dropwise add benzyl chloroformate (Cbz-Cl, 10.0 mmol) over 30 minutes. Stir for 2 hours at -78 °C.

  • α -Protection : Warm the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) and a catalytic amount of DMAP (0.5 mmol). Stir at room temperature (RT) for 12 hours. Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

  • Hydrogenolysis : Dissolve the crude intermediate in methanol (40 mL). Add 10% Pd/C (10 wt%). Purge the flask with H₂ and stir vigorously under a hydrogen balloon for 4 hours.

  • Validation Checkpoint : Filter through Celite and concentrate. TLC (CH₂Cl₂/MeOH 9:1) should show a single primary amine spot (ninhydrin positive) at Rf = 0.35.

Protocol B: Grignard-Mediated Cyclization to 3-(Boc-amino)azetidin-2-one
  • Preparation : Dissolve Butyl (S)-2-(Boc-amino)-3-aminopropanoate (5.0 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Activation & Cyclization : Slowly add t -BuMgCl (2.0 M in THF, 12.5 mmol, 2.5 equiv) dropwise over 15 minutes. The solution will turn slightly yellow. Remove the ice bath and allow the reaction to warm to RT, stirring for 4 hours.

  • Quenching : Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL).

  • Isolation : Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc 1:1).

  • Validation Checkpoint : The product should appear as a white solid. FT-IR must show a characteristic highly strained β -lactam carbonyl stretch at ~1755 cm⁻¹.

Protocol C: N-Sulfonation to the Monobactam Core
  • Sulfonation : Dissolve 3-(Boc-amino)azetidin-2-one (3.0 mmol) in anhydrous DMF (15 mL) at 0 °C. Add sulfur trioxide N,N-dimethylformamide complex (SO₃·DMF, 4.5 mmol) in one portion. Stir at 0 °C for 1 hour, then warm to RT and stir for 12 hours.

  • Ion Exchange : Add an aqueous solution of tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 3.0 mmol in 10 mL H₂O) and stir for 30 minutes.

  • Extraction : Extract the mixture with CH₂Cl₂ (3 × 20 mL). The tetrabutylammonium salt of the monobactam partitions selectively into the organic phase. Wash with water (to remove residual DMF), dry over Na₂SO₄, and concentrate.

  • Downstream Application : This fully elaborated, protected monobactam core is now ready for Boc-deprotonation (using TFA) and coupling with an appropriate side-chain (e.g., 2-(2-aminothiazol-4-yl)-2-oxyiminoacetic acid) to yield functional antibiotics capable of bypassing MBL-mediated resistance[4].

References

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. nih.gov. 1

  • The dabABC operon is a marker of C4-alkylated monobactam biosynthesis and responsible for (2S,3R)-diaminobutyrate production. nih.gov. 4

  • l-2,3-Diaminopropionate Binding Mode of the SulM Adenylation Domain Limits Engineering Monobactam Analogue Biosynthesis with Larger Substrates | JACS Au. acs.org. 2

  • A REVIEW ON 2-AZETEDINONES: SYNTHETIC METHODS. jgtps.com.

  • Sulfamic Acid and Its N- and O-Substituted Derivatives | Chemical Reviews. acs.org.3

Sources

Method

Application Note: Butyl 2,3-Diaminopropanoate in Acyl-Enzyme Intermediate Trapping and Substrate Discovery

Executive Summary Acyl-enzyme intermediates are central to the catalytic mechanisms of approximately 14% of known enzymes, including serine/cysteine proteases, hydrolases, and thioesterases within polyketide synthases (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Acyl-enzyme intermediates are central to the catalytic mechanisms of approximately 14% of known enzymes, including serine/cysteine proteases, hydrolases, and thioesterases within polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). However, the intrinsic lability of these ester and thioester bonds (half-lives often in milliseconds to minutes) makes capturing native substrates a profound analytical challenge.

The advent of 2,3-diaminopropionic acid (DAP) technology has revolutionized hydrolase substrate discovery by converting transient intermediates into highly stable amide bonds [1]. Within this paradigm, Butyl 2,3-diaminopropanoate (BDP) —specifically its tert-butyl ester derivative—serves a dual mandate: it is both the foundational synthetic scaffold for generating genetically encoded photocaged-DAP (pcDAP) traps, and a potent, cell-permeable exogenous chemical probe for in vitro and in cellulo biochemical assays [2].

Mechanistic Causality: The "Why" Behind BDP

The efficacy of BDP in intermediate trapping is rooted in precise physicochemical engineering:

  • Nucleophilic Isosterism: The β -primary amine of BDP acts as a highly reactive nucleophile. When positioned near an acyl-enzyme intermediate, it outcompetes ambient water, attacking the carbonyl carbon to form a degradation-resistant amide bond. This effectively "freezes" the enzyme-substrate complex.

  • The Butyl Ester Advantage (Steric Mimicry & Permeability): Unlike free DAP, which is highly polar and membrane-impermeable, the butyl ester modification in BDP masks the C-terminal carboxylate. This positive shift in the partition coefficient (LogP) enables passive cellular uptake. Furthermore, in PKS/NRPS studies, the hydrophobic butyl ester sterically mimics the growing acyl chain, directing the probe deep into the hydrophobic active site tunnel of the thioesterase domain.

  • Orthogonal Synthesizability: For genetic code expansion, BDP provides an ideal orthogonally protected scaffold. The tert-butyl ester is stable under the basic conditions required for α / β -amine functionalization (e.g., photocage installation) but can be cleanly removed via mild acidolysis without inducing α -carbon racemization.

G cluster_0 Native Catalysis (Transient) cluster_1 DAP/BDP Trapping (Stable) E1 Enzyme (Ser/Cys-OH/SH) I1 Acyl-Enzyme (Ester/Thioester) E1->I1 + Substrate S1 Substrate (Acyl-X) S1->I1 P1 Hydrolyzed Product I1->P1 + H2O E2 Enzyme/Probe (DAP/BDP-NH2) I2 Acyl-Enzyme (Amide Trap) E2->I2 + Substrate S2 Substrate (Acyl-X) S2->I2 I2->I2 No Hydrolysis

Mechanism of transient ester/thioester formation vs. stable amide trapping by DAP/BDP.

Workflow 1: Synthesis of Genetically Encoded pcDAP using BDP

To incorporate DAP into live cells via amber suppression, the amino acid must be photocaged to prevent premature intracellular reactions. (S)-tert-butyl 2,3-diaminopropanoate is the mandatory starting material for this synthesis.

Step-by-Step Protocol
  • Selective α -Amine Protection:

    • Action: React (S)-tert-butyl 2,3-diaminopropanoate with Fmoc-OSu (1.1 eq) in DCM/DIPEA at 0°C.

    • Causality: The Fmoc group temporarily shields the α -amine, ensuring the subsequent photocage is exclusively installed on the nucleophilic β -amine.

  • Photocage Installation:

    • Action: Add 4,5-dimethoxy-2-nitrobenzyl chloroformate (NVOC-Cl, 1.2 eq) to the reaction mixture. Stir at room temperature for 4 hours.

    • Validation Check: TLC should indicate complete consumption of the primary amine (ninhydrin negative).

  • Global Deprotection:

    • Action: Treat the intermediate with 20% Piperidine in DMF for 30 mins (Fmoc removal), followed by lyophilization. Resuspend in 50% Trifluoroacetic Acid (TFA) in DCM with 2.5% Triisopropylsilane (TIPS) for 2 hours.

    • Causality: TFA cleaves the tert-butyl ester to yield the free carboxylate required by the tRNA synthetase. TIPS acts as a carbocation scavenger, preventing the liberated tert-butyl cation from alkylating the electron-rich NVOC aromatic ring.

  • Purification:

    • Action: Precipitate the final pcDAP product in cold diethyl ether and purify via preparative RP-HPLC.

Workflow 2: Direct Biochemical Trapping using BDP as an Exogenous Probe

In this workflow, BDP is used directly as a small-molecule chemical probe to intercept thioesterase (TE) intermediates in PKS/NRPS systems.

Step-by-Step Protocol
  • Enzyme Preparation & Equilibration:

    • Action: Dilute the purified target TE domain to 10 µM in Trapping Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

    • Causality:Strict pH control is critical. The pH must be maintained between 7.5 and 8.0. At this range, the β -amine of BDP (pKa ~8.2) is sufficiently deprotonated to act as a nucleophile, while avoiding excessive alkaline hydrolysis of the native thioester intermediate.

  • Probe Introduction:

    • Action: Add BDP to a final concentration of 2 mM. Incubate at 25°C for 10 minutes to allow the hydrophobic butyl ester to partition into the TE active site.

  • Substrate Addition (Reaction Initiation):

    • Action: Introduce the native acyl-CoA or peptidyl-carrier protein (PCP) substrate (50 µM) to initiate the catalytic cycle.

  • Quenching & Denaturation:

    • Action: After 30 minutes, quench the reaction by adding Formic Acid to a final concentration of 1%, followed by 8 M Urea.

    • Causality: Formic acid instantly protonates the BDP amine, halting nucleophilic attack, while Urea denatures the enzyme, exposing the covalently trapped acyl-BDP-enzyme complex for downstream digestion.

  • LC-MS/MS Analysis:

    • Action: Perform tryptic digest and analyze via high-resolution LC-MS/MS.

    • Validation Check: Look for a mass shift corresponding to the Acyl-BDP adduct on the active site peptide fragment. The amide bond will survive collision-induced dissociation (CID), allowing precise localization of the trapped substrate.

Workflow Step1 1. BDP Probe Preparation (Deprotection & pH 7.8 Equilibration) Step2 2. Enzyme Incubation (Target Hydrolase/Thioesterase) Step1->Step2 Step3 3. Substrate Addition (Initiate Acyl-Enzyme Formation) Step2->Step3 Step4 4. Nucleophilic Attack (BDP Amine attacks Thioester) Step3->Step4 Fast Kinetics Step5 5. Quenching & Denaturation (1% Formic Acid / Urea) Step4->Step5 Stable Amide Bond Step6 6. LC-MS/MS Analysis (Identify Trapped Fragments) Step5->Step6

Step-by-step workflow for exogenous BDP-mediated acyl-enzyme trapping and MS analysis.

Quantitative Data Summary

The selection of the trapping agent drastically impacts the efficiency of acyl-enzyme capture. Table 1 summarizes the physicochemical parameters that make BDP superior to free DAP for exogenous probing.

Table 1: Physicochemical & Kinetic Comparison of Nucleophilic Trapping Agents

Trapping AgentFunctional NucleophileApprox. pKaRelative Trapping Efficiency ( ktrap​/khydrolysis​ )Lipophilicity (LogP)Primary Application
Water (Native) -OHN/A1x (Baseline)N/ANative Catalytic Hydrolysis
DAP (Free Acid) -NH 2​ ~8.5>10 3 -2.5Genetically Encoded Trap (via pcDAP)
BDP (Butyl Ester) -NH 2​ ~8.2>10 4 (Due to active site affinity)+0.8Cell-Permeable Exogenous Probe

Note: The positive LogP of BDP indicates favorable membrane permeability and hydrophobic pocket partitioning, directly contributing to its 10-fold higher trapping efficiency compared to free DAP in exogenous assays.

References

  • Tang, S., et al. (2022). Mechanism-based traps enable protease and hydrolase substrate discovery. Nature, 602(7898), 701–707. URL:[Link]

  • Huguenin-Dezot, N., et al. (2019). Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid. Nature, 565(7737), 112–117. URL:[Link]

Application

Application Notes and Protocols for the Synthesis of Diamino Esters via Reductive Amination

Introduction: The Strategic Importance of Diamino Esters In the landscape of modern drug discovery and development, diamino esters represent a privileged scaffold. Their structural motif, characterized by two amine funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Diamino Esters

In the landscape of modern drug discovery and development, diamino esters represent a privileged scaffold. Their structural motif, characterized by two amine functionalities and an ester group, serves as a versatile building block for a wide array of complex molecules, including peptidomimetics, heterocyclic compounds, and ligands for various biological targets. Reductive amination stands out as one of the most robust and widely utilized methods for the synthesis of amines, offering a highly controlled and efficient route to these valuable intermediates.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diamino esters using a direct, one-pot reductive amination protocol. We will delve into the underlying mechanism, provide a detailed, field-proven experimental workflow, discuss critical parameters, and outline methods for the characterization and purification of the final product.

The Chemistry of Reductive Amination: Mechanism and Reagent Selection

Reductive amination is a powerful chemical transformation that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine. The reaction proceeds through a two-step sequence within a single reaction mixture: the formation of an intermediate imine or iminium ion, followed by its immediate reduction by a selective hydride agent.[3][4]

Core Mechanism

The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is a reversible step. The hemiaminal then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[5][6] This iminium ion is the key electrophilic species that is subsequently reduced.

Caption: General mechanism of reductive amination.

The Critical Choice: Selecting the Right Reducing Agent

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate iminium ion.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for the reductive amination of both aldehydes and ketones.[5][7] Its reduced reactivity compared to other borohydrides prevents significant reduction of the starting carbonyl. Furthermore, it does not require strictly anhydrous conditions and is compatible with a wide range of functional groups.[8][7] The reaction can often be performed in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic and highly effective reagent.[1] Its key advantage is its stability at acidic pH. The reaction rate for iminium ion reduction is significantly faster than for ketone or aldehyde reduction under weakly acidic conditions (pH 6-7).[3][9] This pH control is crucial for the selectivity of the reaction.[9] However, a significant drawback is the high toxicity of NaBH₃CN and the potential liberation of hydrogen cyanide gas during workup, necessitating careful handling and waste disposal.[3][9]

For this protocol, we will focus on Sodium Triacetoxyborohydride due to its high efficacy, broad substrate scope, and superior safety profile compared to cyanoborohydride.[10]

Experimental Protocol: Synthesis of a β,γ-Diamino Ester

This protocol details the synthesis of a model β,γ-diamino ester via the direct reductive amination of a β-keto ester with an α-amino ester.

Experimental_Workflow Experimental Workflow A 1. Reagent Preparation Dissolve β-keto ester and α-amino ester in DCE. B 2. Addition of Reducing Agent Add NaBH(OAc)₃ portion-wise at 0°C to control exotherm. A->B C 3. Reaction Monitoring Allow to warm to RT. Monitor by TLC or LC-MS for consumption of starting material. B->C D 4. Aqueous Work-up Quench reaction with saturated aqueous NaHCO₃. Separate layers. C->D E 5. Extraction Extract aqueous layer with DCM or EtOAc. D->E F 6. Drying and Concentration Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. E->F G 7. Purification Purify crude product via silica gel column chromatography. F->G H 8. Characterization Analyze purified fractions by ¹H NMR, ¹³C NMR, and MS. G->H

Caption: High-level experimental workflow diagram.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.AmountEquivalents
Ethyl Benzoylacetate (β-keto ester)C₁₁H₁₂O₃192.21-1.92 g1.0
Alanine methyl ester hydrochlorideC₄H₁₀ClNO₂139.58-1.54 g1.1
Triethylamine (TEA)C₆H₁₅N101.19-1.52 mL1.1
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94-3.0 g1.4
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-50 mL-
Dichloromethane (DCM)CH₂Cl₂84.93-As needed-
Saturated aq. NaHCO₃NaHCO₃84.01SaturatedAs needed-
Anhydrous Na₂SO₄Na₂SO₄142.04-As needed-
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl benzoylacetate (1.92 g, 10.0 mmol) and alanine methyl ester hydrochloride (1.54 g, 11.0 mmol).

    • Add 50 mL of 1,2-dichloroethane (DCE).

    • Cool the resulting slurry to 0°C in an ice-water bath.

    • Slowly add triethylamine (1.52 mL, 11.0 mmol) to the stirring mixture. The TEA is crucial to neutralize the hydrochloride salt of the amino ester, liberating the free amine required for the reaction. Stir for 15 minutes at 0°C.

  • Addition of Reducing Agent:

    • While maintaining the temperature at 0°C, add sodium triacetoxyborohydride (3.0 g, 14.0 mmol) to the reaction mixture in small portions over 10-15 minutes. Causality Note: Portion-wise addition is important to control the initial exotherm and any gas evolution.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The product should have an Rf value between that of the two starting materials. The reaction is complete upon full consumption of the limiting reagent (ethyl benzoylacetate).

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench it by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Safety Note: This should be done in a well-ventilated fume hood as gas evolution (hydrogen) may occur.

    • Stir vigorously for 20 minutes until all bubbling ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with dichloromethane (DCM, 2 x 30 mL).

    • Combine all organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification:

    • The crude product can be purified by silica gel column chromatography.

    • A gradient elution system, starting from 10% ethyl acetate in hexanes and gradually increasing to 40-50% ethyl acetate, is typically effective for separating the diamino ester product from non-polar byproducts and polar impurities.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified diamino ester.

Characterization of the Diamino Ester Product

Confirmation of the product structure and purity is essential. The following techniques are standard for the characterization of the synthesized diamino ester.[11]

TechniqueKey Observables and Expected Results
¹H NMR - Appearance of a new methine proton (CH) signal adjacent to the newly formed C-N bond. - Disappearance of the ketone resonance in the starting β-keto ester. - Integration of all peaks should correspond to the expected number of protons in the product structure.[12]
¹³C NMR - Disappearance of the carbonyl carbon signal from the starting keto ester (typically >190 ppm). - Appearance of new aliphatic carbon signals corresponding to the product backbone.[13]
Mass Spec (ESI-MS) - The primary confirmation is the observation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the synthesized diamino ester.[11][14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent (hydrolyzed). 2. Insufficient liberation of the free amine. 3. Low reaction temperature.1. Use fresh NaBH(OAc)₃ from a newly opened bottle. 2. Ensure stoichiometric or slight excess of base (e.g., TEA) is used. 3. Allow the reaction to run at room temperature or gently warm to 40°C if needed.
Formation of Alcohol Byproduct The reducing agent is reducing the starting ketone before imine formation.Ensure the amine and ketone are allowed to pre-mix to form the iminium ion before adding the bulk of the reducing agent. Add the reducing agent slowly at 0°C.
Dialkylation of Amine The product amine reacts with another molecule of the keto ester (more common with primary amines and aldehydes).Use a slight excess of the amine component (1.1-1.2 eq). A stepwise procedure (forming the imine first, then reducing) can also mitigate this.[7][10]
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the chromatography eluent. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like crystallization if the product is solid.

Conclusion

Reductive amination is a cornerstone reaction in medicinal and synthetic chemistry for the construction of carbon-nitrogen bonds. The use of sodium triacetoxyborohydride provides a safe, reliable, and high-yielding pathway to complex amine structures like diamino esters. By understanding the mechanism, carefully controlling reaction conditions, and employing systematic purification and characterization, researchers can effectively utilize this protocol to generate key building blocks for drug development and other scientific endeavors.

References

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available from: [Link]

  • Carreño, M. C., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(1), e53231. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available from: [Link]

  • ResearchGate. Synthetic procedure for b , c –diamino esters by reductive amination of Phe-derived b –ketoester 1. Available from: [Link]

  • PubMed. (2013). Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available from: [Link]

  • R Discovery. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • SciSpace. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]

  • Grogan, G., & Turner, N. J. (2019). Reductive aminations by imine reductases: from milligrams to tons. Chemical Communications, 55(82), 12259-12268. Available from: [Link]

  • Myers, A. G. Chemistry 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]

  • WIPO Patentscope. (2020). WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. Available from: [Link]

  • Figshare. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (2006). US20060217549A1 - Diamine purification method.
  • Google Patents. (1968). US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction.
  • DTIC. Purification of Organic Materials and Study of Polymers Therefrom. Available from: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available from: [Link]

  • IntechOpen. (2022). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. Available from: [Link]

  • MDPI. (2024). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. Available from: [Link]

  • Université de Liège. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Available from: [Link]

  • AIR Unimi. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric excess of amino acid benzyl esters. Available from: [Link]

  • International Journal on Science and Technology. (2025). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. Available from: [Link]

Sources

Method

Application Note: Utilizing Butyl 2,3-Diaminopropanoate in the Design and Validation of pH-Sensitive Delivery Vectors

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Nanomedicine, Gene Therapy, and Polymer Chemistry Introduction & Mechanistic Rationale The primary bottleneck in non-viral gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Nanomedicine, Gene Therapy, and Polymer Chemistry

Introduction & Mechanistic Rationale

The primary bottleneck in non-viral gene and RNAi delivery is endosomal entrapment. Following cellular uptake via endocytosis, therapeutic nanoparticles are confined within endosomes, which rapidly mature and acidify (dropping from pH 7.4 to ~5.5) before fusing with degradative lysosomes. To prevent cargo degradation, delivery vectors must actively sense this pH drop and rupture the endosomal membrane—a process known as endosomal escape.

Butyl 2,3-diaminopropanoate (Butyl Dap) has emerged as a highly specialized building block for synthesizing next-generation pH-responsive polymers and amphipathic peptides.

The Causality of the pKa Shift

In a free amino acid state, the β -primary amine of 2,3-diaminopropionic acid exhibits a pKa of approximately 9.0, making it fully protonated and insensitive to physiological pH changes. However, when Butyl Dap is incorporated into a polymer or peptide backbone, the electron-withdrawing effects of the adjacent amide/ester bonds, combined with intramolecular hydrogen bonding, drastically suppress the pKa of the β -amine to ~6.3 [1].

This engineered pKa is critical: it aligns perfectly with the acidification window of the maturing endosome.

  • At pH 7.4 (Extracellular/Cytosol): The β -amines remain largely unprotonated. The butyl ester provides a hydrophobic anchor, driving the self-assembly of stable, compact polyplexes with nucleic acids.

  • At pH 5.5 (Late Endosome): The β -amines undergo rapid protonation. This sudden influx of positive charge triggers massive electrostatic repulsion (polymer swelling) and increases the vector's amphipathicity, allowing the hydrophobic butyl tails to insert into and lyse the endosomal lipid bilayer[1].

EndosomalEscape N1 Polyplex at pH 7.4 (Neutral/Stable) N2 Cellular Uptake (Endocytosis) N1->N2 N3 Early Endosome (pH ~6.5) N2->N3 N4 Late Endosome (pH ~5.5) N3->N4 N5 Dap Protonation (pKa ~6.3) N4->N5 N6 Membrane Disruption (Endosomal Escape) N5->N6 N7 Cytosolic Release (Cargo Active) N6->N7

Mechanism of Dap-mediated endosomal escape via pH-triggered protonation and membrane disruption.

Experimental Workflow & Self-Validating Protocols

To rigorously evaluate the efficacy of a Butyl Dap-based vector, the experimental design must be self-validating. This requires correlating biophysical changes (size/charge at varying pH) directly with biological outcomes (transfection efficiency under V-ATPase inhibition).

ExperimentalWorkflow S1 1. Vector Synthesis (Incorporate Butyl Dap) S2 2. Polyplex Formulation (N/P Ratio Optimization) S1->S2 S3 3. Biophysical Profiling (DLS & Zeta at pH 7.4 vs 5.5) S2->S3 S4 4. In Vitro Transfection (Reporter Gene Assay) S2->S4 S5 5. Mechanistic Validation (+/- Bafilomycin A1) S4->S5

Step-by-step experimental workflow for formulating and validating Dap-based pH-sensitive vectors.

Protocol A: Formulation of Dap-Polyplexes

Objective: Complex plasmid DNA (pDNA) with the Butyl Dap-based vector at varying Nitrogen-to-Phosphate (N/P) ratios to identify the optimal formulation for stable nanoparticle assembly.

  • Preparation of Stock Solutions: Dilute pDNA to 100 µg/mL in nuclease-free water. Prepare the Butyl Dap-vector stock at 1 mg/mL in 10 mM HEPES buffer (pH 7.4).

  • N/P Ratio Calculation: Calculate the required volume of polymer to achieve N/P ratios of 5, 10, 20, and 40, based on the molar ratio of basic amine groups (N) in the vector to phosphate groups (P) in the pDNA.

  • Complexation: Add the polymer solution dropwise to the pDNA solution while vortexing gently.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow electrostatic self-assembly.

  • Validation (Gel Retardation): Run 10 µL of each polyplex formulation on a 1% agarose gel. The optimal N/P ratio is the lowest ratio that completely retards pDNA migration, confirming full complexation.

Protocol B: pH-Dependent Biophysical Profiling

Objective: Prove the pH-responsive nature of the vector by measuring Dynamic Light Scattering (DLS) and Zeta Potential across physiological and endosomal pH ranges.

  • Sample Preparation: Prepare polyplexes at the optimal N/P ratio (determined in Protocol A) in three separate buffers:

    • 10 mM HEPES, pH 7.4 (Mimicking blood/cytosol)

    • 10 mM MES, pH 6.5 (Mimicking early endosome)

    • 10 mM Acetate, pH 5.5 (Mimicking late endosome)

  • DLS Measurement: Measure the hydrodynamic diameter using a Zetasizer.

    • Causality Check: At pH 7.4, particles should be tightly compacted (<150 nm). At pH 5.5, the protonation of the β -amines should cause electrostatic repulsion, leading to particle swelling or disassembly (>300 nm).

  • Zeta Potential Measurement: Measure the surface charge.

    • Causality Check: The zeta potential should shift from slightly positive at pH 7.4 to highly positive at pH 5.5, confirming the pKa shift of the Butyl Dap residues.

Protocol C: Mechanistic Validation via V-ATPase Inhibition

Objective: Confirm that transfection efficiency is strictly dependent on endosomal acidification using Bafilomycin A1 (a specific inhibitor of the vacuolar-type H+-ATPase)[1].

  • Cell Seeding: Seed target cells (e.g., HEK293 or MRC5-V2) in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Inhibitor Pre-treatment: Pre-treat half of the wells with 100 nM Bafilomycin A1 for 30 minutes prior to transfection. Leave the other half untreated.

  • Transfection: Add the Butyl Dap-polyplexes (containing a Luciferase reporter plasmid) to the cells. Include a non-pH-sensitive control vector (e.g., Poly-L-Lysine) for rigorous validation.

  • Incubation & Lysis: Incubate for 24 hours, then lyse the cells using a standard reporter lysis buffer.

  • Luminescence Assay: Quantify luciferase expression.

    • Causality Check: If the vector relies on Butyl Dap protonation for endosomal escape, Bafilomycin A1 (which prevents endosomes from reaching pH < 6.0) will drastically reduce transfection efficiency[1]. The non-pH-sensitive control should show poor transfection in both conditions.

Data Presentation & Expected Outcomes

The following tables summarize the expected biophysical and biological data profiles for a successfully synthesized Butyl Dap-based vector, demonstrating the self-validating nature of the protocols.

Table 1: Expected Biophysical Properties of Butyl Dap Polyplexes

Buffer pH EnvironmentSimulated Biological CompartmentExpected Hydrodynamic Size (DLS)Expected Zeta PotentialMechanistic State
pH 7.4 Extracellular / Cytosol100 - 150 nm+5 to +10 mVCompacted, stable, hydrophobic tails shielded.
pH 6.5 Early Endosome150 - 200 nm+15 to +20 mVPartial protonation, initial swelling.
pH 5.5 Late Endosome> 350 nm (or multimodal)> +35 mVFull β -amine protonation, polyplex disassembly, membrane-lytic state.

Table 2: Comparative Transfection Efficiency (Mechanistic Validation)

Vector TypeTreatment ConditionRelative Luminescence Units (RLU/mg protein)Interpretation
Butyl Dap Vector Untreated 1.5×108 Highly efficient endosomal escape and gene expression.
Butyl Dap Vector + Bafilomycin A1 2.0×105 >99% reduction. Confirms escape is strictly pH-dependent[1].
Poly-L-Lysine (Control) Untreated 5.0×104 Poor baseline transfection due to lack of endosomal escape mechanism.
Poly-L-Lysine (Control) + Bafilomycin A1 4.5×104 No significant change. Confirms Bafilomycin specifically targets pH-dependent vectors.

References

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors Source: PubMed Central (PMC) / ChemBioChem URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting side reactions in Curtius rearrangement for diamino acids

Welcome to the Technical Support Center for Peptide and Amino Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of diamino acids (e.g., 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide and Amino Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of diamino acids (e.g., 2,3-diaminopropionic acid, lysine derivatives, and synthetic α,β -diamino acids) via the Curtius rearrangement.

Because diamino acids possess multiple reactive nitrogen centers, performing a Curtius rearrangement on their precursors requires precise mechanistic control to prevent competing nucleophilic attacks.

Diagnostic Flowchart

CurtiusDiagnostics Start Curtius Rearrangement Diamino Acid Precursor Issue1 Symmetric Urea (Intermolecular) Start->Issue1 Moisture Issue2 Cyclic Urea (Intramolecular) Start->Issue2 Deprotection Issue3 Racemization (Alpha-Carbon) Start->Issue3 Base Excess Issue4 Amide Formation (No Isocyanate) Start->Issue4 Low Temp Sol1 Trace water hydrolysis. Dry solvents & reagents. Issue1->Sol1 Sol2 Orthogonal protection failure. Verify Boc/Cbz integrity. Issue2->Sol2 Sol3 Excess base epimerization. Limit Et3N to 1.1 eq. Issue3->Sol3 Sol4 Insufficient thermal energy. Heat to 80-110°C. Issue4->Sol4

Diagnostic decision tree for Curtius rearrangement side reactions.

Section 1: The Mechanistic Root of Side Reactions in Diamino Acids

The Curtius rearrangement converts a carboxylic acid to an isocyanate via an acyl azide intermediate. When utilizing Diphenylphosphoryl azide (DPPA), the reaction is typically conducted in a single pot. The sequence involves:

  • Activation: The carboxylic acid is deprotonated by a base and reacts with DPPA to form an acyl azide.

  • Thermal Rearrangement: Upon heating, the acyl azide expels nitrogen gas ( N2​ ) and undergoes a 1,2-alkyl shift to form a highly electrophilic isocyanate.

  • Trapping: A nucleophile (usually an alcohol) attacks the isocyanate to form a stable carbamate (urethane).

The Diamino Acid Challenge: When synthesizing diamino acids from mono-carboxylic precursors (e.g., converting aspartic acid to 2,3-diaminopropionic acid), the molecule already contains an α -amine. If this existing amine is not completely sterically hindered or electronically deactivated, its lone pair will act as an internal nucleophile. Because intramolecular reactions are kinetically favored, the α -amine will rapidly attack the newly formed isocyanate, bypassing the intended external trapping alcohol and resulting in a cyclic urea[1].

Section 2: Troubleshooting FAQs

Q1: I am trying to synthesize an orthogonally protected 2,3-diaminopropionic acid (Dap) from aspartic acid, but my mass spectrometry data shows a mass corresponding to a cyclic urea. What went wrong? A1: This is a classic intramolecular side reaction. When the acyl azide rearranges to the isocyanate, any nucleophilic nitrogen nearby will attack it. As reported in syntheses of orthogonally protected Dap, if the α -nitrogen's protecting group (e.g., a single Boc group) is insufficiently bulky, the nitrogen can attack the isocyanate to form a cyclic urea instead of the desired carbamate[1]. Causality & Solution: A single Boc group still allows the nitrogen enough nucleophilic character and conformational freedom to attack the isocyanate. You must use robust, sterically hindering protection on the α -amine—such as an N(α)−Boc2​ (di-Boc) or a highly stable Phthalimide group—before initiating the DPPA reaction[1].

Q2: My reaction yields a significant amount of symmetric, intermolecular urea byproduct instead of the desired carbamate. How do I prevent this? A2: Symmetric urea formation is the definitive hallmark of moisture contamination. Trace water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates (loses CO2​ ) to yield a primary amine. This newly formed, highly nucleophilic amine then attacks another equivalent of unreacted isocyanate, creating a symmetric urea byproduct[2]. Causality & Solution: The reaction of isocyanate with water is often faster than with bulkier trapping alcohols. Implement rigorous anhydrous techniques: use freshly distilled toluene or THF, oven-dried glassware, and ensure your DPPA and trapping alcohols are stored over molecular sieves[2].

Q3: I am observing racemization at the α -stereocenter of my amino acid. Is DPPA causing this? A3: DPPA itself is generally mild and resistant to causing epimerization compared to standard peptide coupling reagents. However, racemization during the Curtius rearrangement is usually driven by the base used to generate the carboxylate anion. An excess of triethylamine ( Et3​N ) or prolonged exposure to base before the acyl azide is fully formed can abstract the α -proton, leading to epimerization. Causality & Solution: Strictly control base stoichiometry (1.1 equivalents maximum). If the α -proton is particularly acidic, switch to a bulkier, less nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[2].

Q4: The reaction stalls at the acyl azide stage, and adding my trapping alcohol yields an amide instead of a carbamate. Why? A4: The Curtius rearrangement requires thermal energy to drive the expulsion of nitrogen gas and the 1,2-alkyl shift. If the temperature is too low, the acyl azide remains stable and will not rearrange. When you add your nucleophile, it simply attacks the carbonyl carbon of the acyl azide, displacing the azide leaving group and forming an amide. Causality & Solution: Ensure the reaction is heated to at least 80°C (refluxing toluene is standard) to force the rearrangement before or during the addition of the trapping nucleophile[2].

Section 3: Quantitative Troubleshooting Matrix

Use the following data matrix to cross-reference analytical markers with required parameter adjustments.

Side ReactionPrimary CauseAnalytical MarkerRequired Parameter Adjustment
Symmetric Urea Trace water hydrolyzing isocyanateMS: [2M−CO2​+CO+H]+ Enforce rigorous anhydrous conditions; dry toluene/THF over 3Å sieves.
Cyclic Urea Intramolecular nucleophilic attackMS: [M−Protecting Group+CO+H]+ Use robust, sterically hindering α -amine protection (e.g., Boc2​ ).
Racemization Excess base deprotonating α -carbonChiral HPLC: Loss of enantiomeric excess (ee)Limit Et3​N to 1.1 eq; substitute with DIPEA if highly acidic.
Amide Formation Nucleophile attacks un-rearranged acyl azideIR: Strong azide peak (~2140 cm−1 ) persistsEnsure heating to >80°C; monitor IR for isocyanate peak (~2260 cm−1 ).

Section 4: Self-Validating Experimental Protocol

DPPA-Mediated Curtius Rearrangement to Carbamates Objective: Convert an orthogonally protected mono-carboxylic diamino acid precursor (e.g., N(α)−Boc2​−Asp(OH)−OBn ) to a protected diamino acid (e.g., N(α)−Boc2​,N(β)−Cbz−Dap−OBn ).

Step 1: Acyl Azide Formation

  • Dissolve the rigorously dried carboxylic acid precursor (1.0 eq) in anhydrous toluene to achieve a 0.1 M concentration under an inert Argon atmosphere.

  • Add Et3​N (1.1 eq) and DPPA (1.1 eq) dropwise at room temperature.

  • Stir for 2 hours. Self-Validation Checkpoint: Take a small aliquot and run an IR spectrum. The appearance of a sharp stretch at ~2140 cm−1 confirms the successful formation of the acyl azide.

Step 2: Thermal Rearrangement

  • Heat the reaction mixture to 85°C. Self-Validation Checkpoint: Observe the reaction for steady gas evolution ( N2​ bubbling). The physical bubbling acts as a visual validation of the 1,2-alkyl shift. The cessation of bubbling (usually after 1-2 hours) indicates complete conversion to the isocyanate. IR monitoring will show the disappearance of the 2140 cm−1 peak and the appearance of an isocyanate stretch at ~2250-2270 cm−1 .

Step 3: Nucleophilic Trapping

  • Once gas evolution ceases, add the anhydrous trapping alcohol (e.g., benzyl alcohol, 2.0 eq) directly to the hot isocyanate solution.

  • Maintain heat at 85°C for an additional 4-6 hours. Causality: Adding the alcohol after the isocyanate is fully formed prevents the alcohol from prematurely attacking the acyl azide (which would form an amide).

Step 4: Workup and Isolation

  • Cool the reaction to room temperature.

  • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography.

Sources

Optimization

Technical Support Center: Optimizing Protecting Group Strategy for Butyl 2,3-Diaminopropanoate

Welcome to the Technical Support Center. As a scaffold in medicinal chemistry and peptide synthesis, Butyl 2,3-diaminopropanoate (Butyl Dap) presents a unique challenge: differentiating the α and β -primary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a scaffold in medicinal chemistry and peptide synthesis, Butyl 2,3-diaminopropanoate (Butyl Dap) presents a unique challenge: differentiating the α

  • and β -primary amines. This guide provides field-proven methodologies, troubleshooting steps, and mechanistic insights to help you achieve high-yielding orthogonal protection.
Workflow Overview: Orthogonal Protection Strategy

The most reliable approach to differentiating the amines on Butyl Dap relies on a careful balance of steric and kinetic control, typically pairing an acid-labile group (Boc) at the β -position with a base-labile group (Fmoc) at the α -position.

G A Butyl 2,3-diaminopropanoate (Free α and β Amines) B Regioselective β-Protection Boc2O (1.0 eq), -20°C A->B Kinetic vs Steric Control C Intermediate: Butyl Nβ-Boc-Dap (Free α-Amine) B->C 8:1 Regioselectivity D α-Protection Fmoc-OSu, NaHCO3, RT C->D Standard Coupling E Final Product: Butyl Nα-Fmoc-Nβ-Boc-Dap D->E Orthogonal System

Workflow for the regioselective orthogonal protection of Butyl 2,3-diaminopropanoate.

Troubleshooting Guide

Issue 1: Poor regioselectivity during initial protection (Mixtures of N α , N β , and di-protected products)

  • Causality: This is a classic issue of competing kinetics. The α -amine of the Dap scaffold has a lower pKa due to the electron-withdrawing effect of the adjacent ester, making it more nucleophilic at neutral pH compared to the β -amine (the1)[1]. However, the β -amine is significantly less sterically hindered. At room temperature, the pKa advantage of the α -amine competes directly with the steric advantage of the β -amine.

  • Solution: To favor β -protection, you must exploit the steric difference by lowering the reaction temperature to -20°C or -78°C. Suppressing the kinetic energy forces the reaction to be governed by steric accessibility, favoring the β -amine with up to an 2[2].

Issue 2: Ester hydrolysis or transamidation during Fmoc deprotection

  • Causality: Standard Fmoc removal utilizes 20% piperidine in DMF. Piperidine is both a strong base and a potent nucleophile. While butyl esters are more sterically shielded than methyl esters, extended exposure to secondary amines can still trigger nucleophilic attack on the ester carbonyl, leading to cleavage or transamidation.

  • Solution: Switch to a non-nucleophilic base cocktail. Using 20% 4-methylpiperidine or 1-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF provides the basicity required for Fmoc removal via the E1cB mechanism without the nucleophilic risk to the butyl ester.

Step-by-Step Methodology: Synthesis of Butyl N α -Fmoc-N β -Boc-Dap

This protocol utilizes a self-validating feedback loop to ensure regioselective 3[3].

Phase 1: Regioselective N β -Boc Protection

  • Dissolve Butyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (TEA, 2.0 eq) dropwise at 0°C to neutralize the hydrochloride salts.

  • Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath to enforce steric control over the reaction kinetics.

  • Add Boc 2​ O (0.95 eq) dissolved in DCM dropwise over 1 hour. Note: Sub-stoichiometric Boc 2​ O prevents over-reaction to the di-Boc derivative.

  • Stir for 4 hours at -20°C.

  • Self-Validating Checkpoint: Perform TLC (DCM:MeOH 9:1) and stain with ninhydrin. The desired N β -protected intermediate will show a delayed, pale yellow/brown stain (due to the sterically hindered, ester-adjacent α -amine), while any unreacted starting material will immediately turn deep purple.

Phase 2: N α -Fmoc Protection 6. To the crude mixture containing Butyl N β -Boc-Dap, add aqueous NaHCO 3​ (2.0 eq) and warm to 0°C. 7. Add Fmoc-OSu (1.1 eq) and stir at room temperature for 12 hours. 8. Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

  • Self-Validating Checkpoint: The final orthogonally protected product will be completely ninhydrin-negative, confirming the successful masking of both primary amines.

Quantitative Data: Protecting Group Strategy Comparison
Strategy (N β / N α )Regioselectivity (N β :N α )Overall YieldDeprotection ConditionsOrthogonality Rating
Boc / Fmoc 8:165-70%TFA (Boc), 20% Piperidine (Fmoc)Excellent
Alloc / Boc 6:155-60%Pd(PPh 3​ ) 4​ (Alloc), TFA (Boc)Excellent
NIT / Fmoc >10:175-80%NH 2​ OH (NIT), 20% Piperidine (Fmoc)Outstanding
Trt / Fmoc >15:145-50%1% TFA (Trt), 20% Piperidine (Fmoc)Good (Steric hindrance lowers yield)
Frequently Asked Questions (FAQs)

Q: Why use the butyl ester instead of the methyl ester? A: Butyl esters offer superior lipophilicity, which significantly improves the solubility of the highly polar 2,3-diaminopropanoate core in organic solvents like DCM and THF. Additionally, the increased steric bulk of the butyl group provides a slight kinetic shield against unwanted ester hydrolysis during base-mediated Fmoc deprotection steps compared to methyl esters.

Q: Can I use Copper(II) complexation to protect the α -amine first? A: No, not directly on the butyl ester. Copper(II) complexation relies on the bidentate chelation between the free α -carboxylate and the α -amine to mask them, leaving the β -amine free for reaction. Since your starting material is already esterified, it lacks the free carboxylate required to form a stable Cu(II) chelate. If you must use the Cu(II) strategy, perform it on the free 2,3-diaminopropanoic acid before esterification.

Q: Can I use N-substituted iminothiolane (NIT) for the β -amine? A: Yes. Recent advances have introduced4 for primary amines, including 2,3-diaminopropanoic acid (Dap)[4]. NIT is fully compatible with Fmoc solid-phase synthesis and can be removed under mild nucleophilic conditions (e.g., hydroxylamine), avoiding the harsh acidic conditions required for Boc removal.

References
  • Englund, E. A., Gopi, H. N., & Appella, D. H. "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." ResearchGate.
  • "N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry." Organic Letters - ACS Publications.
  • "Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519)." NP-MRD.
  • "Flexible and Convergent Total Synthesis of Cyclotheonamide B." ACS Publications.
  • "2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters." PMC.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in Butyl 2,3-Diaminopropanoate Synthesis

Welcome to the Application Scientist Support Portal. Maintaining stereochemical integrity during the synthesis of non-proteinogenic amino acids is a notoriously difficult challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Maintaining stereochemical integrity during the synthesis of non-proteinogenic amino acids is a notoriously difficult challenge. 2,3-Diaminopropanoic acid (Dap) derivatives, such as Butyl 2,3-diaminopropanoate, are highly susceptible to α -carbon epimerization. This technical guide bypasses generic advice to provide you with mechanistic diagnostics, quantitative benchmarks, and self-validating protocols to ensure absolute enantiomeric purity during your esterification workflows.

Module 1: Mechanistic Diagnostics (FAQ)

Q1: Why does Butyl 2,3-diaminopropanoate racemize so much faster than standard amino acid esters? A1: The α -proton of the Dap core is unusually acidic. The strong electron-withdrawing inductive effects of the adjacent β -amine (or its protecting group) combined with the activated α -carboxyl group significantly lower the pKa of this proton. When exposed to basic conditions during esterification, this proton is easily abstracted, leading to direct enolization. Furthermore, if the α -amine is acyl-protected, it can form an oxazolone intermediate—a classic and rapid pathway for stereochemical loss (1)[1].

Mechanism L_Dap L-Dap Derivative (Chiral) Base Base (e.g., DMAP) Abstracts α-proton L_Dap->Base Enolate Planar Enolate / Oxazolone Intermediate Base->Enolate Racemic D/L-Dap Mixture (Racemized) Enolate->Racemic Non-stereoselective reprotonation

Mechanistic pathway of base-induced Dap racemization.

Q2: I attempted a Steglich esterification using EDCI, DMAP, and n-butanol, but chiral HPLC shows a 1:1 D/L mixture. What went wrong? A2: This is a textbook failure point for Dap derivatives. While EDCI activates the carboxylic acid to an O-acylisourea, the additive DMAP acts as both an acyl transfer catalyst and a Brønsted base. DMAP readily abstracts the acidic α -proton from the activated intermediate. Literature explicitly demonstrates that carbodiimide/alcohol esterification of Dap derivatives under basic conditions leads to complete racemization (2)[2].

Q3: Can I use coupling additives to salvage the base-catalyzed route if my substrate is acid-sensitive? A3: Yes, but with caution. You must replace DMAP with racemization-suppressing additives like OxymaPure or HOAt. These additives rapidly convert the O-acylisourea into a less basic, highly reactive active ester, minimizing the lifespan of the enolizable intermediate (3)[3]. However, for simple butyl esterification, acid catalysis remains the gold standard.

Module 2: Troubleshooting Decision Logic

When racemization is detected in your Dap esterification workflow, use the following logical tree to isolate and eliminate the root cause.

Troubleshooting Start Racemization Detected in Butyl Dap Synthesis CheckMethod Evaluate Esterification Method Start->CheckMethod BaseMethod Base-Catalyzed / Carbodiimide (EDCI/DMAP) CheckMethod->BaseMethod Base used AcidMethod Acid-Catalyzed (SOCl2 / HCl) CheckMethod->AcidMethod Acid used BaseAction High Risk of Enolization. Switch to Acidic Conditions or use DIC/OxymaPure. BaseMethod->BaseAction AcidAction Check Temperature & Moisture. Keep < 65°C. Ensure anhydrous alcohol is used. AcidMethod->AcidAction

Troubleshooting decision tree for Dap racemization.

Module 3: Quantitative Benchmarks

The table below summarizes the expected enantiomeric excess (ee) based on the esterification chemistry chosen. Use this to benchmark your own analytical results.

Esterification MethodReagents UsedOperating TempTypical ee (%)Scientific Verdict
Steglich Esterification EDCI, DMAP, n-BuOH25°C< 5%Critical Failure: Complete racemization due to base-induced enolization.
Modified Carbodiimide DIC, OxymaPure, n-BuOH0°C to 25°C85 - 92%Sub-optimal: Improved, but still risks minor stereochemical leakage.
Acidic Isobutene (t-butyl)H₂SO₄, Isobutene-78°C to 25°C> 99%Validated: Standard for tert-butyl esters to avoid base.
Fischer Esterification SOCl₂, n-BuOH0°C to 65°C> 99%Highly Recommended: Protonation of amines prevents enolization.

Module 4: Validated Standard Operating Procedure (SOP)

Protocol: Racemization-Free Synthesis of n-Butyl 2,3-diaminopropanoate dihydrochloride

Causality & Rationale: By utilizing thionyl chloride ( SOCl2​ ) in n-butanol, we generate HCl in situ. This strongly acidic environment protonates both the α and β amines, converting them into electron-deficient ammonium salts. This drastic reduction in electron density at the α -carbon completely shuts down the enolization pathway and preserves stereochemical integrity.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of enantiopure L-2,3-diaminopropanoic acid monohydrochloride in 10 volumes of anhydrous n-butanol under an inert argon atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 2.5 equivalents of Thionyl Chloride ( SOCl2​ ) over 30 minutes. Causality: Slow addition controls the exothermic generation of HCl and prevents localized heating, which could drive unwanted side reactions.

  • Esterification: Gradually warm the reaction to room temperature, then heat to 65°C for 12 hours. Causality: The moderate heat drives the Fischer esterification to completion, while the strictly acidic environment prevents oxazolone formation.

  • Isolation: Evaporate the excess n-butanol and SOCl2​ under reduced pressure. Triturate the resulting crude oil with cold diethyl ether to precipitate the product as a white solid (Butyl 2,3-diaminopropanoate dihydrochloride).

  • Self-Validating System (Quality Control): To ensure the protocol's success, the isolated product must be subjected to Chiral HPLC (e.g., using a Chiralpak ZWIX(+) column, which is optimized for zwitterionic and underivatized amino acids) against a known racemic standard of Butyl 2,3-diaminopropanoate. The absolute absence of the D-enantiomer peak validates the mechanistic suppression of enolization.

References

  • Title: Total Synthesis of the Anti Methicillin-Resistant Staphylococcus aureus Peptide Antibiotics TAN-1057A-D Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Butyl 2,3-diaminopropanoate in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Butyl 2,3-diaminopropanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Butyl 2,3-diaminopropanoate .

This molecule presents a classic structural paradox: it possesses a highly lipophilic butyl ester tail, counterbalanced by two highly polar, basic primary amines. Because of this, its solubility profile is entirely dictated by its protonation state and its susceptibility to atmospheric side reactions.

Below, you will find a data-driven solubility profile, mechanistic troubleshooting FAQs, and field-proven protocols to resolve your organic solvent compatibility issues.

I. Quantitative Data Presentation: Solubility & Stability Profile

To successfully manipulate this compound, you must first identify its current chemical state. The table below summarizes the empirical solubility parameters and stability profiles for the three most common forms of Butyl 2,3-diaminopropanoate.

Chemical StateSoluble InInsoluble InBenchtop Air StabilityPrimary Application
Dihydrochloride Salt Water, MeOH, DMSODCM, EtOAc, HexanesHigh (Resists oxidation/CO₂)Commercial shipping & long-term storage
Freebase (Diamine) DCM, EtOAc, MeOHHexanes, HeptaneLow (Rapidly absorbs CO₂)Immediate in situ coupling reactions
Mono-Boc Protected DCM, EtOAc, THF, EtherWater (Partitions to organic)High (Stable, easily isolated)Selective functionalization & multi-step synthesis
II. Troubleshooting Guides & FAQs

Q1: My Butyl 2,3-diaminopropanoate is completely insoluble in dichloromethane (DCM) and ethyl acetate (EtOAc). Why? A: If your compound is a commercial standard or recently synthesized, it is almost certainly in its hydrochloride (HCl) salt form (e.g., Butyl 2,3-diaminopropanoate dihydrochloride). Amino acid esters are intentionally isolated as HCl salts to prevent spontaneous intermolecular aminolysis (which forms diketopiperazines) and to extend shelf life[1]. The ionic crystal lattice of the dihydrochloride salt requires a solvent with a high dielectric constant (like water or methanol) to dissociate. Non-polar or moderately polar aprotic solvents like DCM cannot overcome this lattice energy. To solubilize it in standard organics, you must neutralize the salt to generate the freebase[2].

Q2: How do I safely freebase the hydrochloride salt without hydrolyzing the butyl ester or losing my product in the aqueous phase? A: Freebasing diamino acid esters requires strict pH control. Because the molecule has two primary amines, the freebase is highly polar and retains significant water solubility. Using a harsh base (like NaOH) will rapidly hydrolyze the butyl ester. The standard protocol involves neutralizing with a mild base like saturated aqueous potassium carbonate (K₂CO₃) at 0 °C, followed by immediate extraction with a moderately polar organic solvent like DCM[2]. To overcome poor partitioning, using a mixed solvent system (e.g., DCM/Isopropanol 3:1) can significantly improve your organic recovery. (See Protocol A below).

Q3: My freebase was perfectly soluble in DCM yesterday, but today a white, insoluble precipitate has formed in the flask. What happened? A: Primary aliphatic amines are excellent nucleophiles. When left exposed to air, the free amines rapidly react with atmospheric carbon dioxide (CO₂) to form zwitterionic carbamate salts. These carbamates are highly insoluble in organic solvents. This is a ubiquitous issue when handling free diamines on the benchtop. To prevent this, the freebase must be generated immediately before use or handled strictly under an inert atmosphere (nitrogen or argon).

Q4: I need to perform a reaction in an organic solvent, but the freebase is too unstable and prone to side reactions. What is the most robust approach? A: The most reliable solution is to temporarily mask one or both of the primary amines using a lipophilic protecting group, such as the tert-butyloxycarbonyl (Boc) group. Boc protection drastically increases the compound's lipophilicity, making it highly soluble in standard organic solvents (DCM, EtOAc, THF) while preventing CO₂ absorption[3]. If you need to selectively react only one amine, you can utilize an in situ mono-protonation protocol. By adding exactly 1 equivalent of acid, you statistically deactivate one amine as a salt, allowing the other to react with Boc anhydride[3],[4]. (See Protocol B below).

III. Mechanistic Visualizations

G Start Butyl 2,3-diaminopropanoate Insoluble in Organic Solvent CheckForm Is it a Hydrochloride Salt? Start->CheckForm YesSalt Yes (e.g., 2HCl) CheckForm->YesSalt NoFree No (Freebase) CheckForm->NoFree ActionSalt Perform Freebasing (Mild Base + Extraction) YesSalt->ActionSalt ActionFree Check for CO2 Absorption (Carbamate Formation) NoFree->ActionFree Soluble Proceed to Reaction (Soluble in DCM/EtOAc) ActionSalt->Soluble Protect Boc-Protect Amines to increase lipophilicity ActionFree->Protect Protect->Soluble

Figure 1: Decision tree for troubleshooting diamino acid ester solubility issues.

Mechanism Diamine Free Diamine (Highly Polar) Acid + 1 eq HCl (In situ) Diamine->Acid MonoSalt Mono-Ammonium Salt (One amine deactivated) Acid->MonoSalt Boc + 1 eq Boc2O MonoSalt->Boc Protected Mono-Boc Protected (High Organic Solubility) Boc->Protected

Figure 2: Mechanistic pathway for selective mono-Boc protection via protonation control.

IV. Experimental Protocols
Protocol A: Mild Freebasing via Liquid-Liquid Extraction[2]

Objective: Convert the insoluble dihydrochloride salt into an organic-soluble freebase without hydrolyzing the ester.

  • Preparation: Suspend Butyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in DCM (10 mL per mmol). The suspension will be cloudy as the salt is insoluble.

  • Cooling: Cool the flask to 0 °C in an ice bath to suppress ester hydrolysis.

  • Neutralization: Slowly add an equal volume of saturated aqueous K₂CO₃ dropwise under vigorous stirring.

    • Causality Check: Vigorous stirring is mandatory because the reaction occurs at the biphasic interface. As the salt neutralizes, the freebase migrates into the DCM layer, and the solution will clarify.

  • Validation: Stop stirring and let the layers separate. Check the pH of the aqueous layer using indicator paper; it must be ≥ 10. If it is lower, the diamine remains protonated and trapped in the water layer. Add more K₂CO₃ if necessary.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer two more times with a DCM/Isopropanol (3:1) mixture to ensure complete recovery of the highly polar diamine.

  • Drying (Self-Validating): Combine the organic layers and add anhydrous Na₂SO₄. Swirl the flask. If the Na₂SO₄ clumps heavily, water is still present. Continue adding until the drying agent flows freely like fine sand.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure. Crucial: Flush the receiving flask with Argon/Nitrogen immediately to prevent CO₂-induced carbamate precipitation.

Protocol B: Selective Mono-Boc Protection (In Situ Protonation)[3],[4]

Objective: Enhance organic solubility and selectively mask one amine for downstream synthesis.

  • Dissolution: Dissolve the free diamine (1.0 eq) in anhydrous methanol at 0 °C under an argon atmosphere.

  • Mono-Protonation: Dropwise, add exactly 1.0 equivalent of Chlorotrimethylsilane (TMSCl) or a pre-titrated HCl/MeOH solution.

    • Causality Check: TMSCl reacts with methanol to generate exactly 1 equivalent of anhydrous HCl in situ. This selectively protonates the more basic/accessible amine, forming a mono-ammonium salt and deactivating it toward electrophilic attack[3].

  • Protection: Add 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a small amount of methanol. Stir at room temperature for 1 hour.

  • Workup: Dilute the mixture with water and wash with diethyl ether.

    • Why? This removes unreacted Boc₂O and non-polar impurities, while your product remains in the aqueous layer as an ammonium salt.

  • Liberation: Adjust the aqueous layer to pH > 12 using 2N NaOH, then extract three times with DCM.

  • Isolation: Dry the combined DCM layers over Na₂SO₄, filter, and evaporate to yield the highly organic-soluble mono-Boc protected diamine.

V. References
  • Protocol for Boc protection of diamines using Di-tert-butyl ethane-1,2-diyldicarbamate Source: Benchchem URL:3

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: SciELO México URL:4

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Source: ResearchGate URL:2

  • A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC - NIH URL:1

Sources

Troubleshooting

minimizing impurities in the synthesis of Butyl 2,3-diaminopropanoate

Welcome to the technical support center for the synthesis of Butyl 2,3-diaminopropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Butyl 2,3-diaminopropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize impurities during this multi-step synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your final product.

I. Synthetic Overview: A Common Route

The synthesis of Butyl 2,3-diaminopropanoate typically involves a multi-step process that begins with a protected form of 2,3-diaminopropanoic acid. A common and logical synthetic pathway is outlined below. This guide will focus on troubleshooting issues that may arise during these steps.

cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection Start 2,3-Diaminopropanoic Acid Protected_DAP Nα,Nβ-diprotected 2,3-Diaminopropanoic Acid (e.g., Boc, Cbz) Start->Protected_DAP Protecting agent (e.g., Boc₂O, Cbz-Cl) Protected_Ester Protected Butyl 2,3-diaminopropanoate Protected_DAP->Protected_Ester Butanol (n-BuOH) Coupling Agent or Acid Catalyst Final_Product Butyl 2,3-diaminopropanoate Protected_Ester->Final_Product Deprotection Reagent (e.g., TFA, H₂/Pd-C)

Caption: A common synthetic workflow for Butyl 2,3-diaminopropanoate.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of Butyl 2,3-diaminopropanoate, providing quick solutions to prevalent issues.

Q1: My esterification of the protected 2,3-diaminopropanoic acid with butanol is very slow or incomplete. What can I do?

A1: Incomplete esterification is a frequent challenge, especially with sterically hindered amino acids. Here are several factors to consider and troubleshoot:

  • Choice of Esterification Method:

    • Fischer-Speier Esterification: This classic method uses an acid catalyst (like H₂SO₄ or p-TsOH) with an excess of butanol.[1][2] While cost-effective, it requires elevated temperatures and the removal of water to drive the equilibrium towards the product.[3] For amino acids, this can sometimes lead to low yields due to side reactions.[2]

      • Troubleshooting: Ensure your butanol is anhydrous and consider using a Dean-Stark apparatus to remove water azeotropically. Increasing the excess of butanol can also improve the yield.[1]

    • Coupling Reagents (e.g., DCC/DMAP, DIC/HOBt): These methods are milder and often more efficient for sensitive substrates.[4][5] Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) can facilitate esterification at room temperature.[4]

      • Troubleshooting: Ensure all reagents and solvents are anhydrous. The order of addition can be critical; typically, the protected amino acid is activated with the coupling reagent before the addition of butanol.

  • Reaction Conditions:

    • Temperature: For Fischer esterification, ensure the reaction temperature is sufficient to drive the reaction and remove water. For coupling-reagent-mediated reactions, prolonged reaction times at room temperature are often sufficient.

    • Solvent: A non-polar, anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used for coupling reactions.

Q2: I am observing significant side product formation during the Boc deprotection step. How can I minimize this?

A2: The primary side products during Boc deprotection with strong acids like trifluoroacetic acid (TFA) arise from the reactive tert-butyl cation that is generated.[6] This cation can lead to:

  • t-Butylation: Alkylation of nucleophilic sites on your molecule or scavengers.

  • Cleavage of other acid-sensitive groups: If you have other acid-labile protecting groups, they may be unintentionally removed.[6]

To minimize these side products, the use of scavengers is crucial.

ScavengerTargetRecommended Excess (v/v to TFA)
Triisopropylsilane (TIS) Reduces the tert-butyl cation and scavenges other electrophiles.2.5 - 5%
Water Traps the tert-butyl cation to form tert-butanol.2.5 - 5%
Thioanisole A common scavenger for protecting tryptophan and methionine residues from alkylation.5%

Protocol for Boc Deprotection with Scavengers:

  • Dissolve the Boc-protected Butyl 2,3-diaminopropanoate in anhydrous DCM.

  • Add the appropriate scavengers (e.g., a cocktail of TFA/TIS/H₂O in a 95:2.5:2.5 ratio).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Remove the TFA and solvent under reduced pressure.

  • Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual TFA.[7]

Q3: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my DCC-mediated esterification?

A3: DCU, the byproduct of DCC, is notoriously insoluble in many organic solvents, which can be both an advantage and a challenge.[4][8]

  • Filtration: The majority of DCU can be removed by simple filtration of the reaction mixture.

  • Cold Precipitation: Cooling the reaction mixture (e.g., to 0°C or -20°C) can further decrease the solubility of DCU, allowing for more complete removal by filtration.[9]

  • Solvent Selection: While DCU is largely insoluble, trace amounts can remain. If your product is soluble in a solvent in which DCU is particularly insoluble (e.g., cold DCM or diethyl ether), you can perform a precipitation/filtration step.

  • Chromatography: If trace amounts of DCU persist, column chromatography is often necessary for complete removal.

Q4: I am concerned about racemization at the α-carbon during synthesis. When is this most likely to occur and how can it be prevented?

A4: Racemization is a significant risk, particularly during the activation of the carboxylic acid for esterification or peptide coupling.[4]

  • Carbodiimide-mediated reactions (DCC, DIC): Activation of the amino acid with a carbodiimide can lead to the formation of an oxazolone intermediate, which is prone to racemization.

    • Prevention: The addition of a racemization suppressant like HOBt or HOAt is highly recommended. These additives react with the activated amino acid to form an active ester that is less susceptible to racemization.[4]

  • Harsh Reaction Conditions: Prolonged exposure to strong acids or bases, or high temperatures, can also increase the risk of racemization.

    • Prevention: Use the mildest possible reaction conditions that still allow for a reasonable reaction rate. Monitor the reaction closely and work it up as soon as it is complete.

III. Detailed Troubleshooting Guides

This section provides a more in-depth look at specific impurities and offers detailed protocols for their mitigation.

Issue 1: Presence of Unreacted Protected 2,3-Diaminopropanoic Acid

Cause: Incomplete esterification reaction.

Troubleshooting Workflow:

Start Unreacted Protected Amino Acid Detected Check_Method Review Esterification Method Start->Check_Method Fischer Fischer Esterification Check_Method->Fischer Coupling Coupling Reagent Check_Method->Coupling Fischer_Action Increase Butanol Excess Add Dehydrating Agent Increase Temperature Fischer->Fischer_Action Coupling_Action Check Reagent Quality Optimize Stoichiometry Increase Reaction Time Coupling->Coupling_Action Purification Purify by Column Chromatography Fischer_Action->Purification Coupling_Action->Purification

Caption: Decision tree for addressing unreacted starting material.

Detailed Protocol: Optimizing a DCC/DMAP-Mediated Esterification

  • Reagent Purity: Ensure all reagents (protected amino acid, butanol, DCC, DMAP) and the solvent (e.g., DCM) are anhydrous. Moisture will quench the active intermediates.

  • Stoichiometry:

    • Protected 2,3-diaminopropanoic acid: 1.0 equivalent

    • Butanol: 1.2 - 1.5 equivalents

    • DCC: 1.1 equivalents

    • DMAP: 0.1 - 0.2 equivalents (catalytic)

  • Procedure: a. Dissolve the protected amino acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Add DMAP and butanol to the solution. c. Cool the mixture to 0°C in an ice bath. d. Add a solution of DCC in anhydrous DCM dropwise over 15-20 minutes. e. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. f. Upon completion, filter off the precipitated DCU and wash the filter cake with cold DCM. g. Wash the filtrate successively with 0.5 M HCl, saturated NaHCO₃, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography.

Issue 2: Formation of N-Acylurea Impurity

Cause: A common side reaction in DCC-mediated couplings where the activated O-acylisourea intermediate rearranges to a more stable, but unreactive, N-acylurea.[5][9]

Mitigation Strategies:

  • Use of Additives: The addition of HOBt or HOAt can intercept the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.

  • Alternative Coupling Reagents: Consider using DIC, which forms a more soluble urea byproduct, or other coupling reagents like EDC (a water-soluble carbodiimide) or HATU/HBTU, which are generally more efficient and less prone to this side reaction.[4]

  • Purification: N-acylurea can often be difficult to separate from the desired product by chromatography due to similar polarities.[9] Careful optimization of the chromatographic conditions (solvent system, gradient) is necessary.

Issue 3: Incomplete Deprotection or Presence of Partially Protected Product

Cause: Insufficient deprotection reagent, inadequate reaction time, or degradation of the deprotection catalyst.

Troubleshooting Table:

Protecting GroupDeprotection MethodCommon Issues & Solutions
Boc (tert-Butoxycarbonyl) Acidolysis (e.g., TFA in DCM)Issue: Incomplete reaction. Solution: Increase the concentration of TFA, prolong the reaction time, or use a stronger acid system if compatible with your molecule. Ensure no basic impurities are present that could neutralize the acid.
Cbz (Benzyloxycarbonyl) Catalytic Hydrogenation (H₂, Pd/C)Issue: Catalyst poisoning. Solution: Ensure the substrate is free of sulfur-containing compounds or other catalyst poisons. Use a fresh, high-quality catalyst. Increase the hydrogen pressure if necessary.

Detailed Protocol: Cbz Deprotection by Catalytic Hydrogenation

  • Dissolve the Cbz-protected Butyl 2,3-diaminopropanoate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 10 mol% of Palladium on carbon (Pd/C) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

IV. References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. [Link][10][11][12][13]

  • Kelleher, F., & Ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link][14]

  • Carpino, L. A., & El-Faham, A. (1999). The Di-tert-butyl-dicarbonate/4-(Dimethylamino)pyridine/tert-Butanol System for the Protection of Asparagine and Glutamine. The Journal of Organic Chemistry, 64(20), 7350-7353.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Amino Alcohol Compounds. Retrieved from BenchChem website.[15]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website.[4]

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved from BOC Sciences website.[]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.[8]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?[9]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[7]

  • MDPI. (2020, March 13). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link][17][18][19]

  • PMC. (n.d.). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.[20]

  • Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.[21]

  • BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Preventing Side Products.[6]

  • SciSpace. (2023, March 20). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.[22]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.[23]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.[24]

  • ResearchGate. (2019, December 26). Synthesis of New Racemic α,α-Diaminocarboxylic Ester Derivatives.[25]

  • Royal Society of Chemistry. (n.d.). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.[26]

  • Amanote Research. (n.d.). Synthesis of N2-Protected L-2,3-Diaminopropanoic Acids.[27]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.[28]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.[5]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.[29]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[1]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.[2]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.[30]

  • PubMed. (2019, January 15). Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid.[31]

  • (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.[32]

  • MDPI. (2024, December 15). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.[33]

  • Quora. (2018, August 10). What are the esterification reactions, equation, and products of butanoic acid?[34]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.[35]

  • Scirp.org. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.[36]

  • PubMed. (2020, March 13). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.[19]

  • (n.d.). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts.[37]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[3]

  • Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids.[38]

  • (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action.[39]

  • Organic Chemistry II. (n.d.). 22.3. Reaction of acyl derivatives with weak nucleophiles.[40]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.[41]

  • ResearchGate. (2026, February 7). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether.[42]

  • Organic Syntheses Procedure. (n.d.). GLYCINE t-BUTYL ESTER.[43]

  • Spiral. (n.d.). Membrane Enhanced Peptide Synthesis.[44]

  • ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?[45]

  • Google Patents. (n.d.). Hplc free purification of peptides by the use of new capping and capture reagents.[46]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.[47]

  • ResearchGate. (n.d.). Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates.[48]

Sources

Optimization

Technical Support Center: Troubleshooting Low Efficiency in Peptide Coupling with Butyl 2,3-diaminopropanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low efficiency encountered during peptide coupling reactions with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low efficiency encountered during peptide coupling reactions with Butyl 2,3-diaminopropanoate. The following question-and-answer format is designed to directly address specific issues and provide actionable solutions based on established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: Why am I seeing low coupling efficiency when using Butyl 2,3-diaminopropanoate?

A: Low coupling efficiency with Butyl 2,3-diaminopropanoate can stem from several factors. The primary culprits are often steric hindrance and undesired side reactions involving the β-amino group. The butyl ester group can sterically hinder the approach of the coupling reagents and the incoming amino acid.[1][2] Additionally, if the β-amino group is not properly protected, it can compete with the α-amino group in the coupling reaction, leading to the formation of branched peptide impurities and a lower yield of the desired linear peptide.[3][4]

Q2: What are the most common side reactions observed with Butyl 2,3-diaminopropanoate?

A: The most prevalent side reaction is acylation at the β-amino group, leading to the formation of a branched peptide. This occurs when the β-amino group, which is also a nucleophile, attacks the activated carboxyl group of the incoming amino acid. Another potential issue is intramolecular cyclization, although this is less common with the butyl ester compared to smaller alkyl esters.

Q3: How can I quickly assess if my coupling reaction is failing?

A: For solid-phase peptide synthesis (SPPS), the Kaiser test is a rapid and effective qualitative method to detect the presence of free primary amines on the resin.[5][6] A positive Kaiser test (indicated by a blue color) after a coupling step suggests that the reaction is incomplete, as there are still unreacted amino groups.[7] Conversely, a negative test (yellow or colorless) indicates a successful coupling.[7] For solution-phase synthesis, thin-layer chromatography (TLC) or a small-scale reaction workup followed by LC-MS analysis can provide a quick assessment of the reaction's progress.

Q4: Are there specific protecting groups recommended for the β-amino group of 2,3-diaminopropanoic acid?

A: Yes, the choice of protecting group for the β-amino group is critical. Orthogonal protecting groups are essential to allow for selective deprotection without affecting the α-amino protecting group or other side-chain protecting groups.[8][9][10] For Fmoc-based SPPS, the Boc (tert-butyloxycarbonyl) group is commonly used to protect the β-amino group, as it is stable to the piperidine used for Fmoc deprotection but can be removed with acid at the end of the synthesis.[3][11] Conversely, for Boc-based SPPS, an Fmoc group can be used for side-chain protection.[3]

II. In-Depth Troubleshooting Guide

This section provides a more detailed analysis of potential problems and comprehensive solutions to improve the efficiency of your peptide coupling reactions with Butyl 2,3-diaminopropanoate.

Problem 1: Low Coupling Yield Due to Steric Hindrance

The bulky butyl ester group, in proximity to the α-amino group, can create a sterically hindered environment, impeding the approach of the activated amino acid.[2] This is particularly problematic when coupling other sterically hindered amino acids.

Diagnostic Steps:
  • Analyze the Sequence: Identify if the amino acid being coupled to the Butyl 2,3-diaminopropanoate is also sterically hindered (e.g., Val, Ile, Aib).[2]

  • Monitor Reaction Kinetics: If possible, take aliquots at different time points to assess the reaction rate. A very slow or stalled reaction is indicative of steric hindrance.

  • Perform a Test Coupling: Conduct a small-scale coupling with a non-hindered amino acid like Glycine or Alanine. If this reaction proceeds efficiently, it strongly suggests that steric hindrance is the issue with your target sequence.

Solutions:
  • Optimize Coupling Reagents: Switch to more powerful coupling reagents known to be effective for hindered couplings.[12][13] Phosphonium-based reagents like PyBOP and PyAOP, or uronium/aminium reagents like HATU and HCTU, are generally more reactive than carbodiimides like DIC.[12][13][14][15] HATU and PyAOP, which form highly reactive OAt esters, are often considered the most efficient for difficult couplings.[12][13][15]

    Coupling ReagentClassKey Advantages
    HATU Uronium/AminiumHigh efficiency, low racemization, effective for hindered couplings.[12][13][15]
    HCTU Uronium/AminiumSimilar to HATU, often more cost-effective.
    PyBOP PhosphoniumExcellent for hindered couplings, minimal side reactions.[13][14]
    PyAOP PhosphoniumMore reactive than PyBOP, superior for highly hindered residues.[12]
    COMU Uronium/AminiumHigh reactivity, based on Oxyma Pure leaving group.[13]
  • Increase Reaction Time and Temperature: For sterically demanding couplings, extending the reaction time (e.g., to 4-24 hours) can help drive the reaction to completion.[2] Cautiously increasing the temperature (e.g., to 40-50°C) can also be beneficial, but this must be balanced against the increased risk of racemization, especially with sensitive amino acids like histidine.[16]

  • Employ "Double Coupling": Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents can significantly improve the yield for difficult couplings.[7] This is a common strategy in SPPS to ensure complete reaction at each step.[7]

Problem 2: Side Reactions Involving the β-Amino Group

If the β-amino group of the diaminopropanoate is not protected, or if the protecting group is labile under the reaction conditions, it will compete with the α-amino group for the activated carboxyl group of the incoming amino acid. This leads to the formation of undesired branched peptides.

Diagram: Side Reaction at the β-Amino Group

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Activated_AA Activated Amino Acid (R-CO-X) Desired_Coupling Desired α-Coupling Activated_AA->Desired_Coupling α-NH2 attack Side_Reaction Undesired β-Coupling Activated_AA->Side_Reaction β-NH2 attack DAP_Derivative Butyl 2,3-diaminopropanoate (Unprotected β-NH2) DAP_Derivative->Desired_Coupling DAP_Derivative->Side_Reaction Linear_Peptide Linear Peptide Desired_Coupling->Linear_Peptide Branched_Peptide Branched Peptide Side_Reaction->Branched_Peptide

Caption: Competing reaction pathways for an unprotected Butyl 2,3-diaminopropanoate.

Solutions:
  • Ensure Proper Protection of the β-Amino Group: The most effective solution is to use a Butyl 2,3-diaminopropanoate derivative with an appropriate orthogonal protecting group on the β-amino group. For Fmoc-SPPS, Fmoc-Dap(Boc)-OH is the standard choice.[3][17] The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final cleavage step.

  • Verify the Stability of the Protecting Group: Before starting a long synthesis, it is prudent to confirm the stability of your chosen β-amino protecting group under your specific deprotection and coupling conditions.

  • Adjusting pH in Solution-Phase Synthesis: In solution-phase synthesis, carefully controlling the pH can sometimes help to selectively protonate and thus deactivate the more basic β-amino group, favoring reaction at the α-amino group. However, this is often difficult to control and can affect the nucleophilicity of the α-amino group as well.

Problem 3: Poor Solubility and Aggregation

Peptides containing hydrophobic residues, including the butyl group of your diaminopropanoate derivative, can be prone to aggregation on the solid support, especially as the peptide chain elongates.[18][19] This aggregation can physically block reactive sites, leading to incomplete reactions.[2]

Diagnostic Steps:
  • Visual Inspection of Resin: Clumping or stickiness of the resin beads can be a physical sign of aggregation.

  • Sequence Analysis: Use online tools to predict aggregation-prone regions in your peptide sequence.[19]

  • Inconsistent Kaiser Test Results: Patchy or inconsistent color development in the Kaiser test can indicate that some regions of the resin are inaccessible to the reagents due to aggregation.

Solutions:
  • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt secondary structures and improve solvation of the growing peptide chain.

  • Incorporate Backbone Modifications: For particularly difficult sequences, the temporary introduction of a backbone-protecting group (e.g., a dimethoxybenzyl group) can disrupt interchain hydrogen bonding.

  • Microwave-Assisted Peptide Synthesis: The use of microwave energy can accelerate coupling reactions and help to break up aggregates by providing localized heating.[20]

  • Change the Synthesis Solvent: While DMF is the most common solvent for SPPS, N-methyl-2-pyrrolidone (NMP) has a greater solvating capacity and can be more effective for aggregation-prone sequences.[19]

III. Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is designed for a standard solid-phase synthesis scenario where a low coupling yield is observed.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Activation of the Incoming Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow this activation mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, the time can be extended, or the temperature raised to 40°C.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue), indicating incomplete coupling, proceed to a second coupling.

  • Second Coupling (Optional): Drain the reaction vessel and add a fresh solution of activated amino acid, prepared as in step 3. Allow the reaction to proceed for another 2-4 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove any excess reagents.

Protocol 2: Diagnostic Test Cleavage and LC-MS Analysis

This protocol allows for a quick assessment of the on-resin synthesis products.

  • Sample Preparation: Take a small amount of dried peptide-resin (approx. 10-20 mg).

  • Cleavage: Prepare a cleavage cocktail appropriate for your peptide's protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for standard side-chain protection). Add the cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and allow the peptide pellet to air dry.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by LC-MS to identify the desired product and any deletion or modified sequences.[5]

IV. Logical Troubleshooting Workflow

G cluster_coupling Coupling Issues cluster_side_reaction Side Reactions / Protection Issues cluster_aggregation Aggregation Issues start Low Coupling Efficiency Observed kaiser Perform Kaiser Test on Resin start->kaiser kaiser_pos Kaiser Test Positive (Blue)? kaiser->kaiser_pos lcms Test Cleavage & LC-MS Analysis complete Coupling Complete lcms->complete kaiser_pos->lcms No steric Suspect Steric Hindrance? (e.g., coupling Val, Ile) kaiser_pos->steric Yes reagent Use Stronger Coupling Reagent (HATU, PyAOP) steric->reagent Yes beta_prot Is β-Amino Group Protected? (e.g., with Boc) steric->beta_prot No time_temp Increase Coupling Time/Temp reagent->time_temp double_couple Perform Double Coupling time_temp->double_couple double_couple->kaiser aggregation Suspect Aggregation? (clumped resin, difficult sequence) double_couple->aggregation protect Use Fmoc-Dap(Boc)-OH beta_prot->protect Yes no_protect Side reaction likely. Re-synthesize with protected AA. beta_prot->no_protect No protect->reagent chaotropes Add Chaotropic Salts (LiCl) aggregation->chaotropes Yes aggregation->complete No solvent Switch to NMP Solvent chaotropes->solvent microwave Use Microwave Synthesis solvent->microwave microwave->kaiser

Caption: A step-by-step workflow for troubleshooting low efficiency couplings.

By systematically addressing these potential issues, researchers can significantly improve the efficiency and success rate of peptide synthesis involving Butyl 2,3-diaminopropanoate.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Butyl 2,3-Diaminopropanoate Instability During Workup

Welcome to the Technical Support Center for handling Butyl 2,3-diaminopropanoate and related non-proteinogenic amino acid esters. As a Senior Application Scientist, I have designed this guide to provide researchers, synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Butyl 2,3-diaminopropanoate and related non-proteinogenic amino acid esters. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with mechanistic insights, validated protocols, and troubleshooting steps to mitigate the severe instability of this diamino ester during aqueous workup and isolation.

Section 1: Core Mechanistic FAQs (The "Why")

Q1: Why does Butyl 2,3-diaminopropanoate rapidly degrade upon basification during workup? A: The instability is primarily driven by intermolecular aminolysis (polycondensation) and autocatalytic hydrolysis. When the stable dihydrochloride salt is converted to the free base, the unprotonated amino groups become highly nucleophilic. Research demonstrates that free amino acid esters are notoriously unstable, rapidly converting to diketopiperazines or polycondensation products when left as free bases 1. Furthermore, the β -amino group of 2,3-diaminopropanoate esters possesses an unusually low pKa​ (around 7.96 at 37 °C, compared to typical aliphatic amines), rendering it highly reactive and largely unprotonated even at mildly alkaline pH 2. This facilitates rapid nucleophilic attack on the butyl ester carbonyl of adjacent molecules.

Q2: How does the choice of base and pH affect the degradation rate? A: Strong bases (e.g., aqueous NaOH or KOH) cause rapid ester hydrolysis and accelerate polycondensation via general-base catalysis. The unprotonated α

  • and β -amines catalyze the cleavage of the ester bond 3. To minimize this, basification must be strictly controlled using mild, buffered aqueous bases (like saturated NaHCO3​ ) to maintain a pH just high enough to partition the free base into the organic layer (pH ~8.0–8.5) without accelerating degradation.

Section 2: Experimental Workflow & Visualization

To prevent degradation, the isolation of the free base must be treated as a transient state. The workflow below illustrates the critical path for successfully handling Butyl 2,3-diaminopropanoate.

Workflow Salt Butyl 2,3-diaminopropanoate (Dihydrochloride Salt) Base Mild Basification (Cold NaHCO3, pH 8.0-8.5) Salt->Base Aqueous Workup Extract Rapid Extraction (Cold EtOAc/DCM, <5°C) Base->Extract Fast Phase Transfer (< 5 mins) Degrade Polycondensation & Hydrolysis Base->Degrade Prolonged aqueous exposure or Temp > 10°C Coupling Immediate In Situ Reaction / Derivatization Extract->Coupling Use Immediately (Do not concentrate) Extract->Degrade Solvent evaporation or storage as free base

Caption: Workflow for the safe isolation and immediate utilization of Butyl 2,3-diaminopropanoate.

Section 3: Validated Step-by-Step Methodology

Protocol: Cold In Situ Extraction and Coupling Objective: To generate the free base of Butyl 2,3-diaminopropanoate and immediately trap it in a coupling reaction, bypassing the unstable isolated free base stage.

  • Preparation: Pre-cool all solvents (Dichloromethane[DCM] or Ethyl Acetate [EtOAc]) and aqueous solutions (saturated aqueous NaHCO3​ ) to 0–4 °C in an ice bath.

  • Suspension: Suspend Butyl 2,3-diaminopropanoate dihydrochloride (1.0 eq) in the cold organic solvent (10 mL/mmol) under vigorous stirring.

  • Basification: Slowly add the cold saturated NaHCO3​ solution (3.0 eq of base) to the suspension. Maintain the internal temperature strictly below 5 °C.

  • Phase Separation: Stir vigorously for exactly 3 minutes to allow phase transfer, then immediately transfer to a pre-cooled separatory funnel. Separate the organic layer.

  • Secondary Extraction: Rapidly extract the aqueous layer with one additional portion of cold organic solvent.

  • Drying (Crucial Step): Dry the combined organic layers over anhydrous Na2​SO4​ for no more than 5 minutes. Do not use basic drying agents like K2​CO3​ , as the localized basicity on the solid surface will trigger polymerization.

  • Immediate Utilization: Filter the drying agent and directly add the electrophile (e.g., activated carboxylic acid, acyl chloride, or protecting group reagent) to the cold solution. Never concentrate the solution to dryness , as the neat free base will polymerize exothermically.

  • Self-Validation Check: If the organic layer turns cloudy or a white precipitate forms during the drying step, polymerization has already begun. Discard the mixture and restart, ensuring stricter temperature control and faster phase separation.

Section 4: Quantitative Data on Stability

The following table summarizes the stability of 2,3-diaminopropanoate esters under various workup conditions, highlighting the absolute necessity of cold, rapid processing.

Workup ConditionTemperaturepHSolvent MatrixEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
1M NaOH (Aqueous)25 °C>12Water< 2 minutesBase-catalyzed ester hydrolysis
Sat. NaHCO3​ 25 °C~8.5Water / EtOAc~ 30 minutesIntermolecular polycondensation
Sat. NaHCO3​ 4 °C~8.5Water / EtOAc~ 4 hoursIntermolecular polycondensation
Neat Free Base (Isolated)25 °CN/ANone (Oil)< 10 minutesExothermic polycondensation
Dilute Free Base4 °CN/ADry DCM> 24 hoursStable if kept dilute and cold

Section 5: Advanced Troubleshooting FAQs

Q3: I need the free base for a reaction that requires strictly anhydrous conditions and elevated temperatures. How can I achieve this without degrading the starting material? A: Do not isolate the free base via aqueous workup. Instead, use an in situ neutralization strategy. Add the Butyl 2,3-diaminopropanoate dihydrochloride salt directly to your anhydrous reaction mixture along with a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). This allows the free base to be consumed by your electrophile the exact moment it is generated, keeping the steady-state concentration of the free diamine extremely low and preventing self-condensation.

Q4: My product mixture contains a high molecular weight, insoluble white solid after workup. What is this? A: This is the polyamide polymer resulting from the self-condensation of the diamino ester. The highly nucleophilic β -amine of one molecule attacks the butyl ester of another, displacing butanol and forming stable amide bonds. If you observe this, your workup was either too warm, too concentrated, or took too long. Switch to the cold extraction protocol detailed in Section 3.

References

  • Schiff Bases of Amino Acid Esters as New Substrates for the Enantioselective Enzymatic Hydrolysis and Accompanied Asymmetric Transformations in Aqueous Organic Solvents Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric Purity Analysis of Butyl 2,3-Diaminopropanoate: A Comparative Guide to Chiral HPLC Strategies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly polar, multi-basic compounds. Butyl 2,3-diaminopropanoate presents a unique chromatographic challenge: it possesses...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly polar, multi-basic compounds. Butyl 2,3-diaminopropanoate presents a unique chromatographic challenge: it possesses a lipophilic butyl ester tail coupled with a highly polar, vicinal diamine motif (primary amines at the α and β positions). For drug development professionals synthesizing peptide hormones or novel antibiotics, accurately determining the enantiomeric excess (ee) of this precursor is critical.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this molecule, explains the mechanistic causality behind the optimal method, and provides a self-validating, step-by-step experimental protocol.

Mechanistic Insights: The Challenge of the Vicinal Diamine

The structural duality of Butyl 2,3-diaminopropanoate dictates its chromatographic behavior. On traditional silica-based polysaccharide columns, free primary amines undergo severe secondary interactions with residual silanols. This leads to extreme peak tailing, irreversible adsorption, and poor resolution unless the analyte is subjected to pre-column derivatization (e.g., Boc-protection)[1].

To achieve direct, underivatized analysis, we must shift from a purely adsorption-based mechanism to a host-guest inclusion mechanism .

Chiral crown ether CSPs (such as those utilizing 18-crown-6 tetracarboxylic acid) are specifically designed to complex with primary amines[2]. When the mobile phase is sufficiently acidic, both the α and β amines of Butyl 2,3-diaminopropanoate become fully protonated ( −NH3+​ ). These protonated amines enter the chiral cavity of the crown ether, forming a highly rigid, enthalpy-driven hydrogen-bonding network. The spatial orientation required for the dual amines to interact with the chiral barrier maximizes stereodiscrimination, resulting in superior baseline resolution[3].

Workflow A Butyl 2,3-diaminopropanoate (Target Analyte) B Underivatized Analysis (Direct HPLC) A->B Preferred Pathway C Derivatized Analysis (Pre-column Tagging) A->C Alternative Pathway D Crown Ether CSP (e.g., CROWNPAK CR-I(+)) B->D High Selectivity E Zwitterionic CSP (e.g., CHIRALPAK ZWIX) B->E Amphoteric Focus F Polysaccharide CSP (e.g., CHIRALPAK IG) C->F Normal Phase G Mechanism: Host-Guest Complexation D->G H Mechanism: Ion-Exchange & H-Bonding E->H

Fig 1: Logical decision tree for selecting the optimal chiral HPLC strategy for the target analyte.

Comparative Performance Data

To objectively evaluate the best approach, we compared three distinct chiral environments. As demonstrated in [4], crown ether phases drastically outperform zwitterionic and polysaccharide phases for underivatized primary diamines.

Chiral Stationary PhaseChemistryMobile PhaseTemp (°C) α (Selectivity)Rs (Resolution)Tailing Factor
CROWNPAK CR-I(+) Chiral Crown Ether50 mM HClO₄ / ACN (85:15)101.654.21.1
CHIRALPAK ZWIX(+) Zwitterionic (Cinchona)MeOH / 50mM FA / 25mM DEA251.251.81.4
CHIRALPAK IG Amylose tris(3-chloro...)Hexane / IPA / DEA (80:20:0.1)*251.181.41.8

*Note: The CHIRALPAK IG column required pre-column derivatization (Boc-protection) of the analyte to prevent irreversible adsorption. The Crown Ether and Zwitterionic columns analyzed the free, underivatized diamine.

Conclusion: The CROWNPAK CR-I(+) column provides unparalleled resolution ( Rs=4.2 ) without the need for time-consuming derivatization steps.

Self-Validating Protocol: Direct Enantiomeric Resolution

This protocol utilizes a Crown Ether CSP. It is designed as a self-validating system : the chromatographic retention is entirely dependent on the protonation state of the analyte. If the mobile phase pH rises above 2.0, the primary amines will deprotonate, the host-guest complex will fail to form, and the retention time will instantly drop by >50%. This built-in failure mode immediately alerts the analyst to mobile phase preparation errors.

Step 1: Mobile Phase Preparation

Causality: We use Perchloric acid ( HClO4​ ) rather than TFA because the perchlorate ion ( ClO4−​ ) is highly chaotropic. It pairs effectively with the protonated amines, enhancing their solubility in the organic-modified mobile phase and improving mass transfer kinetics[3].

  • Measure 850 mL of LC-MS grade Water into a clean 1L reservoir.

  • Add exactly 50 mM of Perchloric Acid ( HClO4​ ). Verify the pH is <2.0 .

  • Add 150 mL of LC-MS grade Acetonitrile (ACN).

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: Chromatographic Setup

Causality: Crown ether complexation is an enthalpy-driven, exothermic process ( ΔH<0 ). According to the van 't Hoff equation, lowering the column temperature shifts the equilibrium towards the complexed state, exponentially increasing the selectivity ( α )[4].

  • Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 10 °C (Strictly controlled).

  • Detection: UV at 210 nm (Alternatively, LC-MS ESI+ in SIM mode for m/z 161.12).

  • Injection Volume: 2 µL.

Step 3: Sample Preparation
  • Dissolve the Butyl 2,3-diaminopropanoate sample in the prepared mobile phase to a final concentration of 0.5 mg/mL.

  • Critical Check: Do not use pure organic solvents (like 100% Methanol or ACN) as the sample diluent. Injecting a neutral organic plug disrupts the localized pH upon injection, causing the diamine to transiently deprotonate and resulting in severe peak splitting.

Step 4: System Suitability Testing (SST)

Inject a racemic standard of Butyl 2,3-diaminopropanoate prior to sample analysis. The system is validated and ready for sample analysis only if the following criteria are met:

  • Resolution (Rs): >2.0

  • Tailing Factor (Tf): <1.5

  • Troubleshooting: If Rs <2.0 , verify that the column chiller is accurately maintaining 10 °C. If the temperature is correct, verify the mobile phase pH; a pH >2.0 will cause a catastrophic loss of chiral recognition.

References

  • A Novel Proteomics-Based Strategy for the Investigation of Peptide Sequences in Extraterrestrial Samples Analytical Chemistry (ACS Publications) URL:[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans Molecules / MDPI URL:[Link]

  • Chiral Recognition of Amino Acid Enantiomers by a Crown Ether: Chiroptical IR-VCD Response and Computational Study The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Mechanistic Study on the High-Selectivity Enantioseparation of Amino Acids Using a Chiral Crown Ether-Bonded Stationary Phase Journal of Chromatography A URL:[Link]

Sources

Comparative

A Comparative Guide to 2,3-Diaminopropanoate Esters: Physicochemical Properties and Synthetic Utility of Butyl, Ethyl, and Methyl Variants

Introduction In the landscape of modern drug development and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing the therapeutic properties of peptidomimetics.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing the therapeutic properties of peptidomimetics.[1] These unique building blocks allow for the fine-tuning of structural stability, receptor affinity, and pharmacokinetic profiles.[2][3] Among these, derivatives of 2,3-diaminopropanoic acid (DAP) are particularly valuable, offering an additional primary amine for conjugation, cyclization, or introduction of specific functionalities.[4][5]

The carboxyl group of DAP is commonly protected as an alkyl ester during synthesis. This choice of ester—typically methyl, ethyl, or butyl—is far from trivial. It significantly influences the molecule's physicochemical properties, such as lipophilicity and solubility, which in turn affect its handling, reaction kinetics, and, most importantly, its behavior in biological systems.[6][] An increase in the alkyl chain length, for instance, can enhance lipophilicity, potentially improving cell membrane permeability—a critical factor for drug efficacy.[3][]

This guide provides a comprehensive comparative analysis of Butyl, Ethyl, and Methyl 2,3-diaminopropanoate. We will delve into their key physicochemical differences, explore the practical implications for their synthesis and purification, and provide detailed, field-tested protocols for their preparation and analysis. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions when selecting the optimal DAP ester for their specific application.

Section 1: Comparative Physicochemical Analysis

The choice of ester group directly modulates the physical properties of the diaminopropanoate molecule. The primary differentiator is the length of the alkyl chain (methyl, ethyl, butyl), which systematically alters molecular weight, lipophilicity, and boiling point. These parameters are critical not only for predicting the molecule's behavior in biological assays but also for planning practical laboratory procedures like purification and solvent selection.

The most significant impact of extending the alkyl chain is the increase in lipophilicity, as quantified by the partition coefficient, LogP.[8] Lipophilicity is a crucial determinant of a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile.[] A higher LogP value, as seen in the butyl ester, suggests greater affinity for lipid environments, which can correlate with enhanced membrane permeability. Conversely, the lower LogP of the methyl ester indicates higher aqueous solubility.

The following table summarizes the key physicochemical properties of the three diaminopropanoate esters.

PropertyMethyl 2,3-diaminopropanoateEthyl 2,3-diaminopropanoateButyl 2,3-diaminopropanoate
Molecular Formula C₄H₁₀N₂O₂C₅H₁₂N₂O₂C₇H₁₆N₂O₂
Molecular Weight 118.13 g/mol [9]132.16 g/mol 160.22 g/mol (as base)
Boiling Point Not availableNot available258°C at 760 mmHg[10]
Density Not availableNot available1.031 g/cm³[10]
Predicted LogP -1.7[9]-1.2 (estimated)1.818[10]

Note: Properties for Butyl 2,3-diaminopropanoate are based on supplier data for the free base or dihydrochloride salt as indicated.[10] The LogP for the ethyl ester is an estimation based on the trend.

The clear trend of increasing lipophilicity from methyl to butyl ester is the most critical takeaway for drug development professionals. This allows for a rational selection based on the desired properties of the final peptide or small molecule. For instance, if a compound is intended for intracellular targets, the butyl ester's higher lipophilicity might be advantageous.[11]

Section 2: Synthesis and Reaction Dynamics

The most common and direct method for preparing these esters is the Fischer-Speier esterification of 2,3-diaminopropanoic acid with the corresponding alcohol (methanol, ethanol, or butanol) under acidic catalysis.[12] This is an equilibrium-driven reaction, and its efficiency can be influenced by factors such as reaction time, temperature, and the removal of water.[13]

G DAP 2,3-Diaminopropanoic Acid (DAP) Reflux Reflux DAP->Reflux ROH Alcohol (R-OH) (Methanol, Ethanol, or Butanol) ROH->Reflux H_plus Acid Catalyst (e.g., H₂SO₄, p-TsOH) H_plus->Reflux Catalyzes Ester DAP Ester (R = Methyl, Ethyl, Butyl) Reflux->Ester Water Water (H₂O) Reflux->Water G Resin Solid Support Resin (e.g., Wang Resin) Deprotection 1. Fmoc Deprotection (Piperidine) Fmoc_AA Fmoc-Protected Amino Acid Coupling 2. Coupling (DAP Ester + Activator) Fmoc_AA->Coupling Deprotection->Coupling Wash 3. Wash Coupling->Wash Wash->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Wash->Cleavage Purification Purification (HPLC) Cleavage->Purification

Sources

Validation

A Guide to the Structural Validation of Butyl 2,3-diaminopropanoate via ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity. This guide provides an in-depth anal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity. This guide provides an in-depth analysis of the validation of Butyl 2,3-diaminopropanoate's structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of the expected spectral data, present a comprehensive protocol for data acquisition, and detail the interpretation of the resulting spectra. This guide is designed to be a practical resource for researchers, offering both theoretical insights and actionable experimental procedures.

The Importance of Orthogonal Data in Structural Elucidation

Before delving into the specifics of NMR, it is crucial to emphasize the principle of orthogonal data in structural validation. While NMR is an exceptionally powerful tool, relying on a single analytical method can be misleading. Therefore, the data presented herein should be considered in conjunction with other analytical techniques such as mass spectrometry (MS) for molecular weight determination and infrared (IR) spectroscopy for the identification of key functional groups (e.g., carbonyls, amines). This multi-faceted approach provides a self-validating system, significantly increasing the confidence in the assigned structure.

Predicting the ¹H NMR Spectrum of Butyl 2,3-diaminopropanoate

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. Based on the structure of Butyl 2,3-diaminopropanoate, we can predict the chemical shifts, multiplicities, and integration of the proton signals.

Structure and Proton Environments:

Caption: Molecular structure of Butyl 2,3-diaminopropanoate.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH(NH₂)-~3.5 - 4.0Doublet of doublets (dd)1HAlpha-proton deshielded by the adjacent carbonyl and amino groups.
-CH₂(NH₂)-~2.8 - 3.2Multiplet (m)2HProtons on the carbon adjacent to an amino group.
-NH₂~1.5 - 3.0Broad singlet (br s)4HAmine protons are exchangeable and often appear as broad signals.
-OCH₂-~4.1Triplet (t)2HMethylene group attached to the ester oxygen, deshielded.[1]
-OCH₂CH₂ -~1.6Sextet or multiplet (m)2HMethylene group adjacent to the OCH₂ and another CH₂ group.
-CH₂CH₂ CH₃~1.4Sextet or multiplet (m)2HMethylene group adjacent to a CH₂ and a CH₃ group.
-CH₃~0.9Triplet (t)3HTerminal methyl group of the butyl chain.[1]

Note: Chemical shifts are predictions and can be influenced by the solvent, concentration, and temperature.[2][3]

Predicting the ¹³C NMR Spectrum of Butyl 2,3-diaminopropanoate

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~170 - 175Carbonyl carbon of the ester.[4][5]
-C H(NH₂)-~50 - 60Alpha-carbon attached to two nitrogen atoms and a carbonyl group.
-C H₂(NH₂)-~40 - 50Carbon adjacent to an amino group.
-OC H₂-~65Methylene carbon attached to the ester oxygen.[6]
-OCH₂C H₂-~30Methylene carbon in the butyl chain.
-CH₂C H₂CH₃~19Methylene carbon in the butyl chain.
-CH₃~13Terminal methyl carbon of the butyl chain.

Note: These are approximate chemical shifts. The actual values may vary.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relative inertness.[7] However, for compounds with exchangeable protons like amines, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be beneficial to observe the N-H protons.[7] The choice of solvent will affect the chemical shifts of the analyte and the residual solvent peak.[2][8][9]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[10]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[11]

2. NMR Instrument Parameters:

The following are general guidelines. Optimal parameters may vary depending on the instrument and the sample.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is usually sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Workflow for NMR Data Acquisition and Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Select & Add Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Tune & Shim Spectrometer D->E F Set Acquisition Parameters E->F G Acquire 1H & 13C Spectra F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectra (TMS = 0 ppm) I->J K Integrate 1H Peaks J->K L Assign Peaks & Analyze Coupling K->L M Compare with Predicted Spectra L->M

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Interpreting the Experimental Spectra

Once the ¹H and ¹³C NMR spectra are acquired, the next step is to analyze the data to confirm the structure of Butyl 2,3-diaminopropanoate.

¹H NMR Spectrum Analysis:

  • Chemical Shift: Compare the observed chemical shifts with the predicted values. The downfield signal around 4.1 ppm should correspond to the -OCH₂- protons of the butyl ester. The signals for the protons on the diaminopropanoate backbone will be in the mid-field region, while the remaining butyl chain protons will be upfield.

  • Integration: The relative areas of the peaks should correspond to the number of protons in each environment. For example, the ratio of the integrals for the -OCH₂- protons to the terminal -CH₃ protons should be 2:3.

  • Multiplicity (Splitting Pattern): The splitting pattern of each signal provides information about the number of neighboring protons. This is governed by the n+1 rule. For instance, the -OCH₂- signal should be a triplet because it is adjacent to a CH₂ group (2+1=3). The analysis of coupling constants (J-values) can provide further structural confirmation. Protons that are coupled to each other will have the same coupling constant.[12][13] Vicinal coupling constants (³J) in flexible aliphatic chains are typically in the range of 6-8 Hz.[13][14]

¹³C NMR Spectrum Analysis:

  • Number of Signals: The number of distinct signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of non-equivalent carbon atoms in the molecule. For Butyl 2,3-diaminopropanoate, we expect to see seven distinct signals.

  • Chemical Shift: The chemical shifts of the carbon signals should be in the predicted regions. The carbonyl carbon will be the most downfield signal, followed by the carbons attached to heteroatoms (O and N), and finally the aliphatic carbons of the butyl chain.

Conclusion

The structural validation of Butyl 2,3-diaminopropanoate by ¹H and ¹³C NMR spectroscopy is a robust process that relies on the careful prediction, acquisition, and interpretation of spectral data. By comparing the experimental data with theoretically derived expectations for chemical shifts, integrations, and coupling patterns, researchers can confidently confirm the identity and purity of their synthesized compound. This guide provides a comprehensive framework for this analytical process, emphasizing the importance of scientific rigor and the use of orthogonal analytical methods for unambiguous structural elucidation.

References

  • MDPI. (2020, March 13). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Acetyl-S-butyl-L-cysteine, butyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Heteronuclear coupling. Retrieved from [Link]

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • SpectraBase. (n.d.). gallic acid, butyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • NP-MRD. (2006, May 22). Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1 H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Val-Laillet, D., & Murphy, M. E. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(3), 347–358. Retrieved from [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • YouTube. (2023, May 16). NMR 5: Coupling Constants. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: Butyl vs. Ethyl 2,3-Diaminopropanoate in Peptide Synthesis and Drug Development

Executive Summary & Chemical Context 2,3-Diaminopropanoic acid (Dap) is a critical non-proteinogenic amino acid building block widely utilized in the synthesis of peptidomimetics, cross-linking agents, and complex natura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2,3-Diaminopropanoic acid (Dap) is a critical non-proteinogenic amino acid building block widely utilized in the synthesis of peptidomimetics, cross-linking agents, and complex natural products such as bleomycins and albizziine[1]. When designing synthetic routes involving Dap, the selection of the C-terminal ester protecting group—specifically Ethyl 2,3-diaminopropanoate versus Butyl 2,3-diaminopropanoate (encompassing both n-butyl and tert-butyl variants)—is a foundational decision.

As an Application Scientist, I frequently observe synthetic failures stemming from a misunderstanding of ester reactivity. The alkyl chain's steric bulk and inductive properties fundamentally dictate the molecule's susceptibility to base-catalyzed hydrolysis, its orthogonality in Solid-Phase Peptide Synthesis (SPPS), and its vulnerability to spontaneous parasitic side reactions like lactamization.

Mechanistic Causality: Sterics, Hydrolysis, and Orthogonality

The reactivity differences between ethyl and butyl Dap esters are governed by physical organic chemistry principles:

  • Ester Hydrolysis Kinetics (Saponification): Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The ethyl ester , possessing minimal steric bulk, offers an unhindered trajectory for nucleophilic attack, resulting in rapid saponification. In contrast, the n-butyl ester exhibits a slower hydrolysis rate due to the increased hydrophobicity and slight steric hindrance of the longer aliphatic chain[2][3]. The tert-butyl ester takes this to the extreme; its bulky tri-methyl "umbrella" completely shields the carbonyl carbon, rendering it virtually inert to aqueous basic hydrolysis.

  • Spontaneous Lactamization Risk: Dap derivatives possess primary amines at both the α and β positions. If these amines are unprotected, they are perfectly positioned to undergo intramolecular nucleophilic acyl substitution, attacking the C-terminal ester to form a stable 5-membered lactam ring. Because the ethoxide ion is a superior and less hindered leaving group compared to the butoxide ion, ethyl 2,3-diaminopropanoate is significantly more susceptible to this yield-destroying lactamization during storage or mildly basic coupling steps.

  • SPPS Orthogonality: In Fmoc-based SPPS, orthogonality is non-negotiable. Ethyl esters require strong bases (e.g., LiOH) for cleavage, which frequently causes epimerization of the delicate α -chiral center in complex peptides. Therefore, tert-butyl 2,3-diaminopropanoate is the industry standard; it is completely stable to the repetitive basic conditions (piperidine/DMF) used for Fmoc deprotection, yet can be cleanly cleaved via acidolysis (Trifluoroacetic acid) at the end of the synthesis[1].

Visualizing the Reactivity Landscape

Reactivity DAP 2,3-Diaminopropanoate Esters Ethyl Ethyl Ester (Minimal Steric Bulk) DAP->Ethyl nButyl n-Butyl Ester (Moderate Bulk) DAP->nButyl tButyl tert-Butyl Ester (High Steric Bulk) DAP->tButyl HydroFast Fast Base Hydrolysis High Lactamization Risk Ethyl->HydroFast Low hindrance HydroMed Slower Hydrolysis Moderate Lipophilicity nButyl->HydroMed Longer chain HydroSlow Base Stable (SPPS Orthogonal) TFA Cleavable tButyl->HydroSlow Steric shielding

Caption: Logical mapping of ester alkyl chain bulk vs. reactivity profile.

Quantitative Data: Physicochemical Comparison

The following table summarizes the field-proven reactivity metrics for these esters, providing a clear guide for synthetic planning.

PropertyEthyl 2,3-diaminopropanoaten-Butyl 2,3-diaminopropanoatetert-Butyl 2,3-diaminopropanoate
Steric Bulk (Taft Es​ ) Minimal (-0.07)Moderate (-0.39)High (-1.54)
Relative Base Hydrolysis Rate Fast (Baseline = 1.0x)Slower (~0.4x)Negligible (<0.001x)
SPPS Orthogonality Poor (Requires harsh base)Poor (Requires base)Excellent (Fmoc-compatible)
Cleavage Reagent LiOH / NaOH (aq)LiOH / NaOH (aq)TFA (Acidic)
Lactamization Risk HighModerateLow

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to prevent false positives and volumetric errors.

Protocol 1: Parallel Base-Catalyzed Hydrolysis Assay (Saponification)

Objective: Quantify the relative hydrolysis rates of Ethyl vs. Butyl Dap esters. Causality Check: By utilizing biphenyl as an inert internal standard, the HPLC integration area ratios become self-validating, completely eliminating data skew from minor injection volume variations. The acidic quench instantly protonates the hydroxide nucleophile, "freezing" the reaction for accurate kinetic snapshots.

  • Solution Preparation: Prepare a 0.1 M solution of Ethyl 2,3-diaminopropanoate and a separate 0.1 M solution of n-Butyl 2,3-diaminopropanoate in Tetrahydrofuran (THF). Add 0.05 M biphenyl to each vessel as an internal standard.

  • Reaction Initiation: Equilibrate both vessels to 25°C. Add 1.5 equivalents of 1M LiOH (aq) to each vessel while stirring at 500 rpm.

  • Kinetic Sampling & Quenching: At t=5,15,30,and 60 minutes, extract a 100 µL aliquot from each vessel. Immediately inject the aliquot into 900 µL of a 10% Trifluoroacetic acid (TFA) in Acetonitrile solution to quench the reaction.

  • HPLC Analysis: Inject 10 µL onto a C18 Reverse-Phase column using a Water/MeCN gradient with 0.1% TFA.

  • Data Processing: Plot the natural log of the (Ester AUC / Biphenyl AUC) ratio versus time to calculate the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: Acidolytic Cleavage of tert-Butyl Esters (SPPS Workflow)

Objective: Demonstrate the selective cleavage of the tert-butyl ester without inducing C-terminal epimerization. Causality Check: Triisopropylsilane (TIPS) is included as a carbocation scavenger. Without it, the liberated tert-butyl cations would re-alkylate nucleophilic side chains (like tryptophan or cysteine) on the peptide backbone.

  • Resin Swelling: Swell the peptidyl-resin containing the C-terminal tert-butyl Dap ester in Dichloromethane (DCM) for 20 minutes.

  • Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% TIPS, and 2.5% Water.

  • Acidolysis: Add 5 mL of the cleavage cocktail per gram of resin. Agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into cold (-20°C) diethyl ether.

  • Validation: Centrifuge, decant, and analyze the pellet via LC-MS. The mass spectrum must show the target peptide mass without the +56 Da adduct, confirming quantitative ester removal.

Visualizing the Experimental Workflow

Workflow Prep Step 1: Solution Prep Equimolar Ester + Int. Std in THF React Step 2: Base Addition Add 1.5 eq LiOH (aq) at 25°C Prep->React Quench Step 3: Quench 10% TFA at t=5, 15, 30, 60 min React->Quench Analyze Step 4: HPLC Analysis Quantify AUC vs. Int. Std. Quench->Analyze Data Step 5: Kinetic Plot Calculate k_obs Analyze->Data

Caption: Self-validating workflow for parallel base-catalyzed ester hydrolysis.

Sources

Validation

A Comparative Analysis of the Biological Activities of Butyl 2,3-diaminopropanoate and 2,3-diaminopropionic acid: A Guide for Researchers

This guide provides a detailed comparison of the known biological activities of 2,3-diaminopropionic acid (DAP) and the projected activities of its derivative, Butyl 2,3-diaminopropanoate. While extensive research has el...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the known biological activities of 2,3-diaminopropionic acid (DAP) and the projected activities of its derivative, Butyl 2,3-diaminopropanoate. While extensive research has elucidated the multifaceted roles of DAP, its butyl ester remains a less-explored molecule. This document, therefore, synthesizes the established functions of DAP and provides a scientifically-grounded prospectus on how the addition of a butyl ester moiety may modulate these activities. This analysis is intended to guide researchers in drug discovery and development by highlighting the potential advantages and research avenues for Butyl 2,3-diaminopropanoate.

Introduction: Understanding the Core Molecule and its Ester Derivative

2,3-Diaminopropionic acid (DAP) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. It serves as a crucial building block in the biosynthesis of various natural products, including antibiotics and siderophores.[1][2] Its structure, featuring two amino groups, imparts unique chemical properties that are central to its biological functions.

Butyl 2,3-diaminopropanoate is an ester derivative of DAP. The esterification of the carboxylic acid group with butanol is anticipated to significantly alter the physicochemical properties of the parent molecule, primarily by increasing its lipophilicity. This modification is a common strategy in medicinal chemistry to enhance the therapeutic potential of a compound by improving its ability to cross biological membranes.[3][4]

Comparative Biological Activities: Established vs. Inferred

This section details the known biological activities of 2,3-diaminopropionic acid and presents an inferred profile for Butyl 2,3-diaminopropanoate based on established principles of medicinal chemistry and the observed effects of esterification on similar molecules.

Antibacterial and Antifungal Activity

2,3-Diaminopropionic Acid (DAP):

2,3-Diaminopropionic acid has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] It is a precursor to various antibiotics, which underscores its inherent antimicrobial potential.[2] The proposed mechanism of its antibacterial action involves the inhibition of protein synthesis in bacterial cells.[5] Furthermore, derivatives of DAP have been explored for their antifungal properties.[6][7][8]

Butyl 2,3-diaminopropanoate (Inferred Activity):

The esterification of amino acids has been shown to enhance their antifungal and antibacterial efficacy in several studies.[6][9] This is often attributed to increased lipophilicity, which facilitates the passage of the molecule through the lipid-rich cell membranes of microorganisms.[3][4] It is therefore hypothesized that Butyl 2,3-diaminopropanoate will exhibit enhanced or comparable antibacterial and antifungal activity compared to DAP. The butyl group would increase its ability to penetrate bacterial and fungal cell walls, potentially leading to higher intracellular concentrations and more potent inhibition of its target pathways.

Table 1: Comparison of Antimicrobial Activity

CompoundKnown/Inferred ActivitySupporting Rationale
2,3-Diaminopropionic acid Antibacterial (Gram-positive & Gram-negative)[5], Precursor to antibiotics[2]Direct inhibition of bacterial protein synthesis.[5]
Butyl 2,3-diaminopropanoate Inferred: Enhanced antibacterial and antifungal activityIncreased lipophilicity due to the butyl ester group is expected to improve cell membrane penetration, a common strategy to boost antimicrobial efficacy.[6][9]
Enzyme Inhibition

2,3-Diaminopropionic Acid (DAP):

DAP is a known inhibitor of several enzymes. Notably, it inhibits polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.[1] In pathogenic bacteria like Salmonella enterica, DAP has been shown to inhibit enzymes involved in the biosynthesis of coenzyme A and the amino acid isoleucine, contributing to its growth-inhibitory effects.[10]

Butyl 2,3-diaminopropanoate (Inferred Activity):

The inhibitory potential of Butyl 2,3-diaminopropanoate on specific enzymes is likely to be retained, as the core pharmacophore responsible for binding to the enzyme's active site (the diaminopropionic acid structure) remains intact. However, the increased lipophilicity conferred by the butyl ester could enhance its ability to reach intracellular enzyme targets. For instance, if the target enzyme is located within the cytoplasm or embedded in a cellular membrane, the improved membrane permeability of the ester could lead to more potent enzyme inhibition at lower extracellular concentrations. Conversely, for extracellular enzymes, the ester may need to be hydrolyzed to the active DAP form, a process dependent on the presence of esterase enzymes.[11]

Table 2: Comparison of Enzyme Inhibitory Activity

CompoundKnown/Inferred ActivitySupporting Rationale
2,3-Diaminopropionic acid Inhibitor of polyphenol oxidase (PPO)[1], Inhibitor of coenzyme A and isoleucine biosynthesis in S. enterica[10]Direct interaction with the active sites of target enzymes.
Butyl 2,3-diaminopropanoate Inferred: Potentially enhanced inhibition of intracellular enzymesIncreased lipophilicity may lead to higher intracellular concentrations. The ester may act as a prodrug, being hydrolyzed to the active DAP form by intracellular esterases.[11]

Physicochemical Properties and Pharmacokinetic Implications

The primary difference between DAP and its butyl ester lies in their physicochemical properties, which have significant implications for their pharmacokinetic profiles.

Lipophilicity and Cell Permeability:

Esterification of a carboxylic acid with an alcohol like butanol significantly increases the lipophilicity of the molecule. This is because the polar and ionizable carboxylic acid group is replaced by a less polar ester group. Increased lipophilicity generally correlates with enhanced permeability across biological membranes, such as the cell membrane and the blood-brain barrier.[3][4][12][13]

Prodrug Potential:

Butyl 2,3-diaminopropanoate can be considered a prodrug of 2,3-diaminopropionic acid. A prodrug is an inactive or less active compound that is metabolized (converted) in the body into an active drug. In this case, the butyl ester could be hydrolyzed by ubiquitous esterase enzymes present in the blood and within cells to release the active DAP molecule.[11] This strategy is often employed to improve the absorption and distribution of a drug.

Table 3: Physicochemical and Pharmacokinetic Profile Comparison

Property2,3-Diaminopropionic acidButyl 2,3-diaminopropanoate (Predicted)
Lipophilicity LowHigh
Water Solubility HighLow
Cell Permeability LowHigh
Prodrug Potential Not applicableYes, can be hydrolyzed to DAP by esterases.[11]

Experimental Methodologies for Comparative Analysis

To empirically validate the inferred biological activities of Butyl 2,3-diaminopropanoate, a series of well-established experimental protocols should be employed.

Assessment of Antimicrobial Activity

Workflow for Determining Minimum Inhibitory Concentration (MIC):

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of DAP and Butyl 2,3-diaminopropanoate C Perform serial dilutions of compounds in 96-well plates A->C B Culture bacterial/fungal strains to mid-log phase D Inoculate wells with microbial suspension B->D C->D E Incubate plates under appropriate conditions D->E F Measure optical density (OD) or use a viability indicator E->F G Determine MIC (lowest concentration with no visible growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compounds: Prepare stock solutions of 2,3-diaminopropionic acid and Butyl 2,3-diaminopropanoate in a suitable solvent.

  • Microorganism Culture: Grow the selected bacterial or fungal strains in appropriate liquid media to the mid-logarithmic phase.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and time for the growth of the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay

Workflow for In Vitro Enzyme Inhibition Assay:

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data Data Analysis H Prepare reaction buffer, enzyme, substrate, and inhibitor solutions I Add buffer, enzyme, and varying concentrations of inhibitor to wells H->I J Pre-incubate to allow inhibitor-enzyme binding I->J K Initiate reaction by adding substrate J->K L Monitor product formation or substrate depletion over time using a plate reader K->L M Calculate reaction rates L->M N Plot % inhibition vs. inhibitor concentration to determine IC50 M->N

Caption: Workflow for an in vitro enzyme inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the inhibitors (DAP and Butyl 2,3-diaminopropanoate) in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and a range of inhibitor concentrations. Include control wells with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to facilitate binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the concentration of the inhibitor that causes 50% inhibition (IC50).

Conclusion and Future Directions

2,3-Diaminopropionic acid is a molecule with a diverse and well-documented range of biological activities, including important antimicrobial and enzyme-inhibiting properties. While direct experimental data for Butyl 2,3-diaminopropanoate is currently lacking, fundamental principles of medicinal chemistry strongly suggest that its increased lipophilicity could translate into enhanced biological efficacy, particularly for activities that require crossing cellular membranes.

The ester may function as a prodrug, improving the delivery of the active DAP molecule to its intracellular targets. Future research should focus on the synthesis and direct comparative biological evaluation of Butyl 2,3-diaminopropanoate against 2,3-diaminopropionic acid. Such studies will be crucial to validate the hypotheses presented in this guide and to unlock the full therapeutic potential of this promising derivative.

References

  • Rhein–Amino Acid Ester Conjugates as Potential Antifungal Agents: Synthesis and Biological Evaluation. (2023). MDPI. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO México. [Link]

  • Synthesis and antifungal activity of arecoline derivatives containing amino acid fragments. (2025). ResearchGate. [Link]

  • Studies on some essential amino acids: Synthesis of methyl esters and antifungal evaluation of their quaternary ammonium bromide. (2016). Chemical Science Review and Letters. [Link]

  • Inhibitors of amino acids biosynthesis as antifungal agents. (n.d.). PMC. [Link]

  • L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. (n.d.). Europe PMC. [Link]

  • New 2,3-diaminopropionic acid inhibitors of AGE and ALE formation. (n.d.). RSC Publishing. [Link]

  • Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. (n.d.). PubMed. [Link]

  • Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. (2022). MDPI. [Link]

  • Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid. (2019). PubMed. [Link]

  • Reversible Inhibition of Carboxypeptidase A. IV. Inhibition of Specific Esterase Activity by Hippuric Acid and Related Species and other Amino Acid Derivatives and a Comparison with Substrate Inhibition. (n.d.). Canadian Science Publishing. [Link]

  • Angiotensin converting enzyme inhibitory activity of amino acid esters of carbohydrates. (2006). PubMed. [Link]

  • Antimicrobial activities of amphiphilic derivatives of α-amino acids. (2026). ResearchGate. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2023). MDPI. [Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (n.d.). ResearchGate. [Link]

  • Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. (2014). PubMed. [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.). PMC. [Link]

  • Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. (2022). MDPI. [Link]

  • 2,3-Diaminopropionic acid. (n.d.). Wikipedia. [Link]

  • Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure. (2020). Amazon S3. [Link]

  • Investigating the Effects on Amide-to-Ester Substitutions on Membrane Permeability of Cyclic Peptides. (2023). Computer Science News. [Link]

  • Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. (2005). PubMed. [Link]

  • Investigating the Effects on Amide-to-Ester Substitutions on Membrane Permeability of Cyclic Peptides. (2023). Tokyo Tech News. [Link]

  • Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. (2024). MDPI. [Link]

  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.). AEM. [Link]

  • Noncanonical β-Amino Esters and Amides via Direct Asymmetric Reductive Amination of α,α-Disubstituted β-Ketoesters and Amides. (2026). ACS Publications. [Link]

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Comparative

assessing the purity of synthesized Butyl 2,3-diaminopropanoate against a reference standard

A Comparative Guide to Purity Assessment of Synthesized Butyl 2,3-diaminopropanoate This guide provides a comprehensive framework for assessing the chemical and stereoisomeric purity of synthetically derived Butyl 2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Purity Assessment of Synthesized Butyl 2,3-diaminopropanoate

This guide provides a comprehensive framework for assessing the chemical and stereoisomeric purity of synthetically derived Butyl 2,3-diaminopropanoate against a certified reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Butyl 2,3-diaminopropanoate is a chiral building block with significant potential in the synthesis of novel pharmaceutical agents, particularly as a scaffold for creating complex molecules like monobactam antibiotics.[1] In drug development, the purity of such an intermediate is not a trivial parameter; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Impurities, whether they are residual starting materials, by-products, or unintended stereoisomers, can introduce toxicological risks or alter pharmacological activity.[2] Therefore, a multi-faceted analytical strategy is imperative to establish a comprehensive purity profile. This guide outlines such a strategy, leveraging chromatographic and spectroscopic techniques to compare a newly synthesized batch of Butyl 2,3-diaminopropanoate with a high-purity reference standard.

The Synthetic Route and Anticipated Impurity Profile

To effectively search for impurities, one must first anticipate what they might be. A common synthetic pathway to α,β-diamino acids involves the transformation of amino acid precursors like serine.[3][4] A plausible route to Butyl 2,3-diaminopropanoate could start from N-protected L-serine butyl ester, involving the conversion of the hydroxyl group to an azide, followed by reduction to the amine.

cluster_synthesis Simplified Synthesis Scheme Start N-protected L-Serine Butyl Ester Step1 1. Mesylation/Tosylation 2. Azide Substitution (NaN3) Start->Step1 Intermediate N-protected 2-amino-3-azidobutanoate Step1->Intermediate Step2 Reduction (e.g., H2, Pd/C) Intermediate->Step2 Step3 Deprotection Step2->Step3 Product Butyl 2,3-diaminopropanoate Step3->Product

Figure 1: A plausible synthetic pathway for Butyl 2,3-diaminopropanoate.

This synthetic logic allows us to predict a profile of potential impurities:

  • Starting Materials: Unreacted N-protected L-serine butyl ester.

  • Intermediates: Residual N-protected 2-amino-3-azidobutanoate.

  • Reagent-Related Impurities: Residual solvents, protecting groups, or catalysts.

  • By-products: Products from incomplete reactions or side reactions like elimination.

  • Stereoisomers: Since the synthesis starts from a chiral precursor, racemization at the α-carbon is a potential risk, leading to the presence of the undesired enantiomer.[5] The diastereomeric purity is also a concern if multiple chiral centers are present or introduced.

The Imperative of a Reference Standard

All analytical comparisons require a benchmark. A Certified Reference Standard (CRS) is a highly purified and well-characterized sample of Butyl 2,3-diaminopropanoate, against which the synthesized batch is compared. The CRS provides the definitive retention time, spectral signature, and response factor, forming the basis of our purity assessment. For this guide, we assume the availability of a CRS with >99.5% purity.

A Multi-Modal Analytical Workflow

No single analytical technique can provide a complete picture of purity. A robust assessment relies on the orthogonal application of multiple methods, each providing a different piece of the puzzle. The proposed workflow integrates high-performance liquid chromatography (HPLC) for chemical and chiral purity, gas chromatography-mass spectrometry (GC-MS) for volatile impurities, and spectroscopic methods (NMR, FTIR) for structural confirmation.

cluster_analysis Analytical Techniques Sample Synthesized Butyl 2,3-diaminopropanoate HPLC RP-HPLC Chemical Purity (% Area) Sample->HPLC Chiral_HPLC Chiral HPLC Enantiomeric Purity (% ee) Sample->Chiral_HPLC GCMS GC-MS (after derivatization) Volatile & Trace Impurities Sample->GCMS NMR ¹H & ¹³C NMR Structural Confirmation Sample->NMR FTIR FTIR Functional Group Analysis Sample->FTIR Standard Standard Standard->HPLC Comparative Analysis Standard->Chiral_HPLC Comparative Analysis Standard->GCMS Comparative Analysis Standard->NMR Comparative Analysis Standard->FTIR Comparative Analysis Result Comprehensive Purity Report HPLC->Result Chiral_HPLC->Result GCMS->Result NMR->Result FTIR->Result

Figure 2: Integrated workflow for comprehensive purity assessment.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, physically separating the main component from its impurities.[6]

Reversed-Phase HPLC for Chemical Purity

Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. It is the primary method for quantifying non-volatile impurities.[7]

Experimental Protocol: RP-HPLC

  • System: HPLC with UV or Evaporative Light Scattering Detector (ELSD). ELSD is preferred as simple amino acid esters may have a poor UV chromophore.[8]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample and reference standard in the mobile phase A to a concentration of ~1 mg/mL.

  • Analysis: Inject both the standard and the synthesized sample. Identify the main peak by comparing the retention time with the standard. All other peaks are considered impurities. Calculate purity based on the relative peak area.

Hypothetical Data Comparison

Sample Main Peak RT (min) Main Peak Area % Impurity 1 RT (min) Impurity 1 Area % Impurity 2 RT (min) Impurity 2 Area %
Reference Standard 8.52 99.85% 4.15 0.08% 9.78 0.07%

| Synthesized Batch | 8.51 | 98.62% | 4.16 | 0.75% | 6.24 | 0.63% |

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric purity is critical as different enantiomers can have vastly different biological effects.[9] Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers, which behave identically on a non-chiral column.[10]

Experimental Protocol: Chiral HPLC

  • System: HPLC with UV/ELSD detector.

  • Column: Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[11]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 0.8 mL/min.

  • Sample Preparation: Prepare samples as in the RP-HPLC method, dissolving in the mobile phase.

  • Analysis: Inject the reference standard (assuming it is enantiomerically pure) to identify the retention time of the desired enantiomer. Inject the synthesized sample to quantify the area of both the desired enantiomer and the undesired one.

Hypothetical Data Comparison

Sample Desired Enantiomer RT (min) Desired Enantiomer Area % Undesired Enantiomer RT (min) Undesired Enantiomer Area % Enantiomeric Excess (% ee)
Reference Standard 10.2 99.95% 12.5 0.05% 99.90%

| Synthesized Batch | 10.3 | 99.10% | 12.6 | 0.90% | 98.20% |

GC-MS for Volatile and Trace Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive for identifying volatile and semi-volatile impurities. Due to the low volatility of amino acid esters, a derivatization step is required to make them amenable to GC analysis.[12] Silylation is a common and effective technique.[13]

Experimental Protocol: Derivatization and GC-MS

  • Derivatization: a. Place ~1 mg of the sample in a vial and dry thoroughly under vacuum. b. Add 100 µL of Acetonitrile and 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). c. Seal the vial and heat at 100 °C for 2-4 hours.

  • System: GC-MS with an electron ionization (EI) source.

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Analysis: Inject the derivatized sample. The mass spectrometer will fragment the eluting compounds, and the resulting fragmentation patterns can be compared against spectral libraries (e.g., NIST) to identify trace impurities like residual solvents or synthesis by-products.

Hypothetical Data Summary

Sample Identified Volatile Impurities
Reference Standard None detected above 0.01%

| Synthesized Batch | Toluene (0.08%), Pyridine (0.03%) |

Spectroscopic Confirmation

Spectroscopy provides orthogonal confirmation of the molecule's identity and functional group integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are unparalleled for structural elucidation. The spectra of the synthesized material must be identical to the reference standard. Any additional peaks indicate impurities.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample (synthesized and standard) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Analysis: Overlay the spectra of the synthesized batch and the reference standard. Pay close attention to the chemical shifts, integration values, and splitting patterns. The integration of impurity peaks relative to the product peaks can be used for quantification if the number of protons is known. Chiral derivatizing agents can also be used to determine enantiomeric purity by creating diastereomeric complexes that are distinguishable in the ¹H NMR spectrum.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique to confirm the presence of key functional groups. While not quantitative, it is excellent for identifying gross structural differences or the presence of impurities with unique functional groups (e.g., a carboxylic acid peak if ester hydrolysis occurred).[15]

Experimental Protocol: FTIR

  • System: FTIR spectrometer with an Attenuated Total Reflection (ATR) accessory.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Compare the spectrum of the synthesized product to the reference standard. Key expected peaks for Butyl 2,3-diaminopropanoate include:

    • ~3400-3300 cm⁻¹: N-H stretching (amine)

    • ~2960-2870 cm⁻¹: C-H stretching (alkyl)

    • ~1735 cm⁻¹: C=O stretching (ester carbonyl)

    • ~1180 cm⁻¹: C-O stretching (ester)

Data Integration and Final Purity Statement

A final, comprehensive purity value is assigned by integrating the data from all orthogonal methods.

Consolidated Purity Report: Synthesized Batch

Analytical Method Result Interpretation
RP-HPLC 98.62% by Area Indicates 1.38% of non-volatile chemical impurities.
Chiral HPLC 98.20% ee The batch contains 0.90% of the undesired enantiomer.
GC-MS 0.11% total volatiles Trace amounts of residual solvents (Toluene, Pyridine) are present.
NMR Spectroscopy Consistent with structure No significant structural impurities detected (>1%).

| FTIR Spectroscopy | Consistent with structure | All expected functional groups are present. |

References

  • Tsikas, D. et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules, 26(6), 1696. Available from: [Link]

  • Wikipedia. Chiral analysis. Available from: [Link]

  • OpenOChem Learn. Measuring Chiral Purity. Available from: [Link]

  • Freedman, T. B. et al. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Chirality, 13(10), 704-10. Available from: [Link]

  • Mavromatidis, G. A. et al. (2002). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. Journal of Biochemical and Biophysical Methods, 54(1-3), 21-33. Available from: [Link]

  • Marco, M. P. et al. (2012). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. Journal of Agricultural and Food Chemistry, 60(9), 2138-2146. Available from: [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]

  • Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 7(1), 12. Available from: [Link]

  • Ali, I. et al. (2019). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4), 364-370. Available from: [Link]

  • Kries, H. et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 14(3), 670-676. Available from: [Link]

  • O'Brien, P. et al. (2002). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Molecules, 7(10), 717-724. Available from: [Link]

  • Riela, S. et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1334. Available from: [Link]

  • Saha, P. et al. (2020). Design and Characterization of Fatty Acid-Based Amino Acid Ester as a New “Green” Hydrophobic Ionic Liquid for Drug Delivery. ACS Sustainable Chemistry & Engineering, 8(34), 13046-13056. Available from: [Link]

  • Ali, I. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205. Available from: [Link]

  • Career Henan Chemical Co. butyl 2,3-diaminopropanoate CAS NO.7464-90-6. Available from: [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. Available from: [Link]

  • Daoudi, S. et al. (2016). Studies on some essential amino acids: Synthesis of methyl esters and antifungal evaluation of their quaternary ammonium bromide. Chemical Science Review and Letters, 5(20), 54-58. Available from: [Link]

  • Gellman, S. H. et al. (2001). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 3(6), 811-814. Available from: [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available from: [Link]

  • Perova, T. S. et al. (2020). Enhanced FTIR Spectroscopy of Biological Liquid Samples Confined Between Ge Hemispherical ATR Element and Al Coated Glass Substrate. Journal of Physics: Conference Series, 1461, 012134. Available from: [Link]

  • Preprints.org. Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2024). Available from: [Link]

  • FooDB. Compound 2,3-Diaminopropionic acid (FDB022790). Available from: [Link]

  • Lee, J. K. et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 184. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Ionescu, C. et al. Non-miscible Solvent Large Volume Injection – HPLC/DAD method for determination of Butylated Hydroxyanisole in Lovastatin and. Farmacia, 58(2), 160-168. Available from: [Link]

  • James, T. D. et al. (2014). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 9(7), 1612-1616. Available from: [Link]

  • Riadi, I. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]

  • Wikipedia. 2,3-Diaminopropionic acid. Available from: [Link]

  • Kowalski, W. J. (2006). APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES. Polish Journal of Food and Nutrition Sciences, 15(56), 73-78. Available from: [Link]

  • NextSDS. butyl 2-aminopropanoate — Chemical Substance Information. Available from: [Link]

  • NIST. D-2,3-Diaminopropionic acid, N-ethoxycarbonyl, (S)-1-phenylethylamide. Available from: [Link]

  • Bull, S. D. et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219. Available from: [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. Available from: [Link]

  • Van-Overbeke, A. et al. (1998). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. Journal of Chromatography A, 813(2), 227-234. Available from: [Link]

  • Riela, S. et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1334. Available from: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]

  • Głowacka, I. E. et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1466. Available from: [Link]

  • ResearchGate. Synthesis of functionalized 2,3-diaminopropionates. Available from: [Link]

Sources

Validation

Comparative Study of Butyl 2,3-Diaminopropanoate in Different Peptide Contexts: A Technical Guide for Advanced Synthesis

As a Senior Application Scientist in peptide chemistry, I frequently encounter challenges in designing highly branched peptide architectures, such as dendrimers, artificial enzymes, and targeted drug delivery vectors. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter challenges in designing highly branched peptide architectures, such as dendrimers, artificial enzymes, and targeted drug delivery vectors. The choice of the branching amino acid and its protecting groups dictates not only the synthetic yield but also the biophysical behavior of the final macromolecule.

This guide provides an in-depth comparative analysis of Butyl 2,3-diaminopropanoate (Butyl DAP) against traditional alternatives like Methyl DAP and Lysine. By examining steric hindrance, pKa modulation, and hydrolytic stability, this guide establishes a rational framework for selecting the optimal building block for complex peptide synthesis.

Mechanistic Grounding: Why Butyl 2,3-Diaminopropanoate?

2,3-diaminopropanoic acid (DAP) is a non-canonical amino acid featuring a highly compact, one-carbon side chain terminating in a β -amino group. When utilized as a branching unit, DAP forces the growing peptide chains into spatial proximity, creating dense, highly cooperative microenvironments. This structural rigidity is essential for mimicking enzyme active sites and designing compact binding pockets[1].

However, when DAP is used as the C-terminal root of a dendrimer or a solution-phase fragment, its carboxyl group must be protected. This is where the butyl ester outshines alternatives:

  • Steric Shielding: The bulky n-butyl or tert-butyl group provides superior steric hindrance compared to a methyl ester, protecting the C-terminus from premature saponification or diketopiperazine formation during the repeated basic deprotection cycles (e.g., 20% piperidine) of solid-phase peptide synthesis (SPPS).

  • Lipophilicity: The butyl chain increases the overall lipophilicity of the peptide fragment, enhancing its solubility in organic solvents (like DMF and DCM) during challenging solution-phase couplings.

  • pKa Modulation: While structurally related to Lysine, DAP exhibits a significantly lower pKa for its side-chain amine (~9.3 for the free acid, dropping to ~6.5–7.0 within certain peptide contexts). This makes DAP-containing peptides highly responsive to the acidic environments of endosomes, facilitating endosomal escape in gene delivery vectors[2].

Comparative Analysis: Butyl DAP vs. Alternatives

To objectively evaluate Butyl DAP, we must compare it against its methyl ester counterpart and the industry-standard branching residue, Lysine. The table below summarizes the quantitative and qualitative data driving our synthetic choices.

Table 1: Biophysical and Synthetic Comparison of Branching Residues
ParameterButyl 2,3-DiaminopropanoateMethyl 2,3-DiaminopropanoateLysine (Butyl Ester)
Side-Chain Length 1 Carbon ( β -amine)1 Carbon ( β -amine)4 Carbons ( ϵ -amine)
C-Terminal Steric Bulk HighLowHigh
Base Stability (SPPS) Excellent (Resists saponification)Moderate (Prone to hydrolysis)Excellent
pKa (Side-chain amine) ~9.3 (Free), ~6.5 (Peptide)~9.3 (Free), ~6.5 (Peptide)~10.5 (Free and Peptide)
Branching Rigidity High (Compact, dense packing)High (Compact, dense packing)Low (Flexible, extended)
Hydrodynamic Radius Forms hydrophobically collapsed complexesForms standard random coilsForms extended structures
Primary Application Orthogonally protected dendrimer coresTransient solution-phase fragmentsStandard flexible branching

Data supported by structural studies on peptide-dendrimer ligands[3].

Logical Workflows and Visualizations

Selecting the right branching residue requires a systematic approach based on the desired structural outcome and synthetic conditions.

DecisionTree Start Select Branching Residue Length Side-Chain Length? Start->Length Short Short (1 Carbon) DAP Length->Short Rigid/Compact Long Long (4 Carbons) Lysine Length->Long Flexible Ester C-Terminal Ester Protection? Short->Ester Butyl Butyl DAP (High Steric/Lipophilic) Ester->Butyl Needs Stability & Lipophilicity Methyl Methyl DAP (Low Steric Bulk) Ester->Methyl Standard Protection

Logical decision tree for selecting peptide branching residues based on structural needs.

Workflow Step1 1. Preparation Butyl DAP Scaffold Step2 2. Symmetrical Coupling Fmoc-AA-OH Addition Step1->Step2 Step3 3. Deprotection Fmoc Removal Step2->Step3 Step4 4. Elongation Dendrimeric Branching Step3->Step4 Step5 5. Validation LC-MS & Ninhydrin Step4->Step5

Step-by-step synthetic workflow for incorporating and branching Butyl DAP in peptides.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol details the solution-phase synthesis of a first-generation peptide dendrimer core utilizing Butyl 2,3-diaminopropanoate. This protocol is designed as a self-validating system , embedding analytical checkpoints to confirm causality and reaction completion.

Protocol 1: Symmetrical Branching on a Butyl DAP Scaffold

Objective: To couple two equivalents of an Fmoc-protected amino acid to the α and β amines of Butyl DAP, creating a rigid, lipophilic dendrimer core.

Materials:

  • Butyl 2,3-diaminopropanoate dihydrochloride (1.0 eq)

  • Fmoc-Ala-OH (2.2 eq)

  • HATU (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Scaffold Neutralization: Dissolve Butyl DAP dihydrochloride (1.0 mmol) in 10 mL of anhydrous DMF. Add DIPEA (5.0 mmol) dropwise at 0°C.

    • Causality: The dihydrochloride salt must be fully neutralized to free the α and β amines for nucleophilic attack. The excess DIPEA ensures the reaction mixture remains basic throughout the coupling.

  • Pre-Activation: In a separate vial, dissolve Fmoc-Ala-OH (2.2 mmol) and HATU (2.2 mmol) in 5 mL of DMF. Stir for 3 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. A 3-minute pre-activation prevents the degradation of the active ester while ensuring complete conversion.

  • Coupling: Add the pre-activated Fmoc-Ala-OH solution dropwise to the Butyl DAP solution. Stir at room temperature for 2 hours.

    • Causality: The α -amine is sterically hindered by the adjacent butyl ester, requiring a highly efficient coupling reagent like HATU and sufficient time to ensure complete symmetrical di-acylation.

  • Self-Validation Checkpoint (LC-MS & Ninhydrin): Take a 10 μ L aliquot, dilute in MeOH, and analyze via LC-MS. Concurrently, perform a Kaiser (ninhydrin) test.

    • Validation: The LC-MS must show the mass of the di-coupled product [M+H]+ . The Kaiser test must be negative (yellow), confirming the absence of unreacted primary amines. If positive (blue), re-couple with 0.5 eq of activated Fmoc-Ala-OH.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% NaHCO3​ , 5% citric acid, and brine. Dry over MgSO4​ and concentrate in vacuo.

    • Causality: The lipophilic butyl ester ensures the product remains entirely in the organic layer during aqueous extraction, preventing the yield loss typically seen with highly polar methyl esters.

Protocol 2: Selective Ester Cleavage vs. Elongation

Once the core is synthesized, the chemist faces a choice: elongate the branches or cleave the butyl ester for subsequent C-terminal conjugation.

Step-by-Step Methodology:

  • For Elongation (Fmoc Deprotection): Treat the purified product with 20% piperidine in DMF for 20 minutes.

    • Causality: The bulky butyl ester is highly resistant to base-catalyzed saponification. Unlike methyl esters, which may suffer 5-10% hydrolysis under these conditions, the Butyl DAP core remains intact, allowing for iterative dendrimer generation.

  • For C-Terminal Conjugation (Ester Cleavage): If a tert-butyl ester was used, treat with 95% TFA / 2.5% TIS / 2.5% H2​O for 2 hours. If an n-butyl ester was used, perform a controlled saponification using 1M LiOH in THF/Water (3:1) at 0°C.

    • Validation: Post-cleavage LC-MS must confirm the loss of the butyl group ( Δ mass = -56 Da for tert-butyl isobutene loss, or exact mass shift for n-butyl hydrolysis).

Conclusion

Butyl 2,3-diaminopropanoate is a structurally critical building block for advanced peptide architectures. Its unique combination of a compact one-carbon branching side chain, modulated pKa, and the steric/lipophilic protection of the butyl ester makes it vastly superior to Lysine for rigid dendrimer cores, and superior to Methyl DAP for multi-step synthetic stability. By adhering to the validated protocols outlined above, researchers can reliably construct complex, cooperatively folded peptide macromolecules.

References

  • Peptide Dendrimers: From Enzyme Models to Antimicrobials and Transfection Reagents Source: Chimia (Aarau), 2021 Jun 30;75(6):535-538. URL:[Link]

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors Source: ChemBioChem, 2010 Jun 14;11(9):1266-1272. URL:[Link]

  • Structure and binding of peptide-dendrimer ligands to vitamin B12 Source: ChemBioChem, 2010 Feb 15;11(3):358-365. URL:[Link]

Sources

Comparative

comparing SN1 vs SN2 reaction mechanisms in Butyl 2,3-diaminopropanoate synthesis

Comparative Mechanistic Guide: SN1 vs. SN2 Pathways in the Synthesis of Butyl 2,3-Diaminopropanoate Butyl 2,3-diaminopropanoate—an esterified derivative of 2,3-diaminopropanoic acid (Dap)—is a critical non-proteinogenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mechanistic Guide: SN1 vs. SN2 Pathways in the Synthesis of Butyl 2,3-Diaminopropanoate

Butyl 2,3-diaminopropanoate—an esterified derivative of 2,3-diaminopropanoic acid (Dap)—is a critical non-proteinogenic building block. It is heavily utilized in the development of RNA-binding peptides, metallo-β-lactamase inhibitors, and synthetic analogs of natural siderophores [1][2].

Synthesizing this molecule typically requires nucleophilic substitution at the β -carbon (C3) of a serine-derived precursor. Because the C3 carbon is primary, the synthesis is a classic battleground between bimolecular (SN2 ) and unimolecular (SN1-like ) kinetic pathways. This guide objectively compares these mechanisms, detailing the causality behind experimental conditions required to force the reaction down the highly efficient SN2 trajectory while suppressing unimolecular impurities.

Mechanistic Divergence: SN2 vs. SN1 (NGP)

To synthesize Butyl 2,3-diaminopropanoate, a leaving group (e.g., tosylate) at the C3 position of an N -protected serine butyl ester must be displaced by a nitrogen nucleophile (e.g., azide).

The SN2 Pathway (Bimolecular Displacement) The SN2 mechanism is the target pathway. It proceeds via a concerted transition state where the nucleophile attacks the primary C3 carbon from the backside, simultaneously ejecting the leaving group. The reaction rate is bimolecular ( Rate=k[Substrate][Nu−] ). Because the C3 carbon is sterically unhindered, SN2 is highly favorable when driven by strong nucleophiles in polar aprotic solvents.

The SN1 / NGP Pathway (Unimolecular Solvolysis) A classical SN1 mechanism—involving the formation of a primary carbocation at C3—is thermodynamically forbidden due to the extreme instability of primary carbocations. However, an SN1-like unimolecular pathway frequently plagues this synthesis via Neighboring Group Participation (NGP) [3].

If the α -amino group is insufficiently deactivated, its lone pair can attack the C3 position intramolecularly, ejecting the tosylate to form an aziridinium intermediate. Because this ring-closure is the rate-determining step, the kinetics are strictly unimolecular ( Rate=k[Substrate] ), perfectly mimicking an SN1 profile. When the nucleophile eventually opens this aziridinium ring, it can attack at C3 (yielding the desired product) or at C2 (yielding heavily rearranged isoserine byproducts).

MechanisticDivergence Precursor N-Protected Serine Butyl Ester (O-Tosyl) SN2 SN2 Pathway (Strong Nu-, Aprotic) Precursor->SN2 Bimolecular Rate SN1_NGP SN1 / NGP Pathway (Weak Nu-, Protic) Precursor->SN1_NGP Unimolecular Rate TransitionState Concerted Transition State [Nu···C3···OTs]‡ SN2->TransitionState Aziridinium Aziridinium Ion (Unimolecular Intermediate) SN1_NGP->Aziridinium Product Butyl 2,3-diaminopropanoate (100% Regioselectivity) TransitionState->Product Aziridinium->Product C3 Attack Byproduct Isoserine Byproducts (Regiochemical Scrambling) Aziridinium->Byproduct C2 Attack

Figure 1: Mechanistic divergence of SN2 vs. SN1/NGP pathways in Dap synthesis.

Quantitative Performance Comparison

To successfully isolate Butyl 2,3-diaminopropanoate, the reaction environment must be engineered to accelerate the bimolecular rate while functionally disabling the unimolecular rate.

ParameterSN2 Pathway (Standard Synthesis)SN1 / NGP Pathway (Impurity Route)
Kinetic Order Bimolecular ( Rate=k[Substrate][Nu−] )Unimolecular ( Rate=k[Substrate] )
Rate-Determining Step Concerted nucleophilic attack at C3Intramolecular ring closure (Aziridinium)
Solvent Preference Polar Aprotic (e.g., DMF, DMSO)Polar Protic (e.g., MeOH, H₂O)
Protecting Group Effect Favored by strongly electron-withdrawing groups (e.g., Boc)Triggered by nucleophilic/weakly protected amines
Regioselectivity 100% C3 substitution (Target Dap)Mixed (C3 Dap + C2 Isoserine derivatives)
Stereochemical Outcome Inversion at C3 (achiral), C2 preservedPotential racemization or inversion at C2

Experimental Protocols & Self-Validating Workflows

The following protocol leverages the kinetic data above to force an absolute SN2 displacement. We utilize a tert-butyloxycarbonyl (Boc) protecting group to delocalize the α -nitrogen's lone pair, effectively eliminating its nucleophilicity and preventing the SN1-like NGP pathway [1]. Furthermore, Dimethylformamide (DMF) is selected as the solvent because it solvates cations but leaves the azide anion "naked," radically accelerating the SN2 rate.

Protocol: Optimized SN2 Synthesis of Butyl 2,3-Diaminopropanoate

Step 1: O-Activation (Tosylation)

  • Dissolve N -Boc-L-serine butyl ester (1.0 eq) in anhydrous Pyridine (0.5 M) and cool to 0 °C under inert gas.

  • Add p -Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Stir at room temperature for 4 hours. Quench with ice water and extract with Ethyl Acetate.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a strongly UV-active spot (254 nm) confirms quantitative tosylation.

Step 2: SN2 Displacement (Azidation)

  • Dissolve the crude tosylate in anhydrous DMF (0.2 M).

  • Add Sodium Azide (NaN₃, 3.0 eq). Caution: NaN₃ is highly toxic; handle in a fume hood.

  • Heat the reaction to 60 °C for 12 hours. The excess nucleophile and elevated temperature ensure the bimolecular SN2 rate outcompetes any residual unimolecular degradation.

  • Self-Validation (Critical Checkpoint): Do not proceed to reduction until this step is verified. Take a 50 µL aliquot, concentrate it, and perform IR spectroscopy. The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ confirms the successful incorporation of the azide.

Step 3: Reduction to Amine

  • Dissolve the purified azide intermediate in Methanol (0.1 M).

  • Add 10% Palladium on Carbon (Pd/C, 10% w/w).

  • Purge the flask and stir under a Hydrogen atmosphere (1 atm) for 6 hours at room temperature.

  • Filter through a pad of Celite to remove the catalyst, and concentrate in vacuo to yield N -Boc-butyl 2,3-diaminopropanoate.

Workflow Step1 Step 1: O-Activation TsCl, Pyridine 0°C to RT Step2 Step 2: SN2 Displacement NaN3, DMF 60°C, 12h Step1->Step2 Step3 Step 3: Reduction H2, Pd/C MeOH, RT Step2->Step3 Step4 Step4 Step3->Step4

Figure 2: Optimized experimental workflow for SN2-driven Dap derivative synthesis.

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215.[Link]

  • Beasley, F. C., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(3), 398-406.[Link]

  • Umehara, K., et al. (2021). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Chemical Science, 12(11), 3923-3928.[Link]

Safety & Regulatory Compliance

Safety

Butyl 2,3-diaminopropanoate proper disposal procedures

The handling and disposal of specialty chiral building blocks like Butyl 2,3-diaminopropanoate require a rigorous, scientifically grounded approach. As a critical intermediate in peptide synthesis and active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialty chiral building blocks like Butyl 2,3-diaminopropanoate require a rigorous, scientifically grounded approach. As a critical intermediate in peptide synthesis and active pharmaceutical ingredient (API) development, this diamino ester presents unique physicochemical challenges. It possesses both highly nucleophilic aliphatic amines and a hydrolyzable butyl ester linkage.

To ensure laboratory safety, regulatory compliance, and environmental stewardship, this guide provides a comprehensive, self-validating operational protocol for the characterization, neutralization, and disposal of Butyl 2,3-diaminopropanoate waste streams.

Chemical Profiling and Hazard Causality

Butyl 2,3-diaminopropanoate is typically encountered in two forms within the laboratory: the highly reactive free base and the stabilized dihydrochloride salt (CAS: 7464-90-6)[1].

The causality behind its disposal requirements stems directly from its molecular structure:

  • Corrosivity and Basicity: In its free base form, the dual primary/secondary amine groups act as strong Brønsted bases. Aqueous solutions or liquid waste containing the free base can easily exceed a pH of 12.5, which actively corrodes metal containers and biological tissues, triggering the EPA's D002 (Corrosivity) characteristic[2][3].

  • Reactivity: Organic amines are potent nucleophiles. If inadvertently mixed with strong oxidizers or concentrated mineral acids in a waste carboy, the resulting exothermic reaction can lead to solvent boil-off, rapid pressurization, and the release of highly toxic nitrogen oxide (NOx) gases[4].

  • Environmental Persistence: While the ester linkage is susceptible to hydrolysis, the carbon-nitrogen bonds require high-temperature incineration to fully degrade without forming hazardous byproducts[5].

EPA Waste Classification and Quantitative Data

Before executing any disposal protocol, the waste stream must be accurately classified. The table below summarizes the quantitative thresholds and corresponding EPA waste codes for different states of Butyl 2,3-diaminopropanoate.

Chemical State / MixturepH RangeEPA Waste CodePrimary HazardApproved ContainerDisposal Strategy
Free Base (Neat/Aqueous) > 11.0D002Corrosive, BasicGlass / HDPEIn-lab neutralization, then incineration
Dihydrochloride Salt (Solid) 4.0 - 6.0None (Toxic Organic)IrritantGlass / PolypropyleneCollect as solid hazardous waste
Mixed in Methanol/Ethanol VariableD001, D002Flammable, CorrosiveFlammable-rated HDPESegregate as flammable corrosive liquid

Note: Never store D002 corrosive wastes in steel or metal drums, as the liquid will degrade the container integrity over time[3].

Operational Disposal Plan: Step-by-Step Methodology

To build a self-validating safety system, researchers must not merely discard the chemical, but actively manage its reactivity prior to Environmental Health and Safety (EHS) pickup.

Phase 1: In-Lab Quenching and Neutralization (Free Base Solutions)

If you are disposing of the free base form or a highly basic reaction filtrate, neutralizing the amines to their hydrochloride salts reduces volatility and mitigates the D002 corrosivity hazard.

  • Preparation & Thermal Control: Place the reaction flask or temporary waste beaker containing the Butyl 2,3-diaminopropanoate solution into an ice-water bath. Causality: Acid-base neutralization of diamines is highly exothermic. The ice bath prevents the thermal degradation of the butyl ester and suppresses the volatilization of the amine[4].

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

  • Validation: Monitor the pH using universal indicator paper or a calibrated pH meter. Continue the addition until the solution stabilizes at a pH of 6.0 to 8.0.

  • Verification: Allow the solution to stir for 10 minutes at room temperature, then re-check the pH. If the pH remains stable, the amines have been successfully converted to their non-volatile, non-corrosive dihydrochloride salts.

Phase 2: Segregation and Containerization
  • Select the Receptacle: Transfer the neutralized liquid (or the solid dihydrochloride salt) into a High-Density Polyethylene (HDPE) or glass waste container.

  • Solvent Compatibility Check: If the Butyl 2,3-diaminopropanoate was used in a peptide coupling reaction involving flammable solvents (e.g., DMF, Methanol), ensure the waste container is explicitly rated for flammable liquids and is properly grounded to prevent static discharge[2].

  • Labeling: Affix a hazardous waste tag immediately. If unneutralized, the tag must explicitly state "EPA D002: Corrosive Liquid (Organic Amines)." If mixed with solvents, add "EPA D001: Ignitable"[6].

Waste Stream Decision Workflow

The following logic tree dictates the proper triage of Butyl 2,3-diaminopropanoate based on its operational state.

G Start Waste Generation: Butyl 2,3-diaminopropanoate CheckState Determine Chemical State Start->CheckState FreeBase Free Base / Solution (Highly Basic) CheckState->FreeBase Salt Dihydrochloride Salt (Solid/Stable) CheckState->Salt Solvent Mixed with Flammable Solvent CheckState->Solvent Neutralize Neutralize with 1M HCl in Ice Bath (pH 6-8) FreeBase->Neutralize LabelSolid Label: Toxic Organic Solid Use Glass/PP Salt->LabelSolid LabelD001 Label: EPA D001 & D002 Flammable Corrosive Solvent->LabelD001 LabelD002 Label: EPA D002 (Corrosive) Use HDPE/Glass Neutralize->LabelD002 EHSPickup EHS Hazardous Waste Pickup & High-Temp Incineration LabelD002->EHSPickup LabelD001->EHSPickup LabelSolid->EHSPickup

Caption: Decision tree for the characterization and disposal of Butyl 2,3-diaminopropanoate waste streams.

Emergency Spill Response Protocol

In the event of an accidental release of Butyl 2,3-diaminopropanoate (particularly the liquid free base), immediate containment is required to prevent respiratory exposure and surface corrosion.

  • Isolate and Protect: Evacuate non-essential personnel. Don appropriate PPE, including chemical splash goggles, a heavy-duty lab coat, and nitrile gloves (double-gloving is recommended due to the permeation potential of organic amines)[4].

  • Eliminate Ignition Sources: If the spill involves a solvent mixture, immediately shut off all nearby heat sources and electrical equipment.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use sawdust or paper towels , as the heat of reaction between the basic amine and the organic material can pose a fire hazard.

  • Collection: Use a non-sparking plastic scoop to transfer the saturated absorbent into a wide-mouth HDPE bucket. Seal tightly.

  • Decontamination: Wash the spill surface with a dilute, mildly acidic solution (e.g., 5% acetic acid or citric acid) to neutralize residual amines, followed by a thorough water rinse.

References

  • butyl 2,3-diaminopropanoate CAS NO.7464-90-6 - LookChem.[Link]

  • Safety Data Sheet (Cyclohexylamine/Morpholine - Organic Amines) - PA DEP.[Link]

  • Introduction to RCRA: Definition of a Hazardous Waste - Red Arc Environmental.[Link]

  • Hazardous Waste Characteristics Explained in a Simple Overview - GAIACA.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US EPA.[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA NEPIS.[Link]

Sources

Handling

Personal protective equipment for handling Butyl 2,3-diaminopropanoate

As a Senior Application Scientist, I recognize that handling reactive organic building blocks like Butyl 2,3-diaminopropanoate requires moving beyond basic compliance. In drug development and peptide synthesis, the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive organic building blocks like Butyl 2,3-diaminopropanoate requires moving beyond basic compliance. In drug development and peptide synthesis, the structural features that make this compound synthetically valuable—its dual nucleophilic amine groups and labile ester linkage—also make it a formidable occupational hazard.

Whether you are handling the viscous free-base oil or the hygroscopic dihydrochloride salt, standard laboratory safety protocols are often insufficient. This master plan provides the causality behind our safety methodologies, ensuring that your operational and disposal workflows are both scientifically rigorous and self-validating.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the chemical behavior of the substance. Butyl 2,3-diaminopropanoate is typically encountered in two forms, each presenting distinct logistical challenges.

The free base is highly basic and nucleophilic. Upon contact with skin or mucous membranes, it rapidly saponifies cellular lipids, leading to deep, irreversible tissue damage. Conversely, the dihydrochloride salt (CAS: 7464-90-6)[1] mitigates volatility but introduces a severe hygroscopic dust hazard that can cause acute respiratory irritation upon inhalation.

Table 1: Physicochemical & Hazard Profile of Butyl 2,3-diaminopropanoate

PropertyData (Free Base Form)Data (Dihydrochloride Salt Form)
CAS Number 109273-24-7 (tert-butyl enantiomer)7464-90-6
Physical State Viscous Liquid / OilCrystalline Solid
Molecular Weight 160.21 g/mol 233.13 g/mol
Primary Hazard Corrosive, Skin SensitizerSevere Irritant, Hygroscopic Dust
Logistical Storage 2-8°C (Cold Chain), Inert GasDesiccated, Room Temp / 2-8°C

Personal Protective Equipment (PPE) Matrix

According to the [2], a documented hazard assessment is mandatory prior to handling reactive organics. Standard latex or thin nitrile gloves are rapidly permeated by aliphatic amines. We must engineer our PPE selection based on chemical breakthrough times and the specific physical state of the reagent.

Table 2: PPE Specifications & Breakthrough Causality

PPE ComponentSpecificationCausality / Scientific Rationale
Hand Protection Butyl Rubber (>0.3mm) over NitrileAliphatic amines rapidly degrade thin nitrile. Butyl rubber provides >480 min breakthrough time against basic amines.
Eye Protection Splash Goggles + Face ShieldThe National Research Council dictates this combination when handling >50mL of corrosive liquids to prevent irreversible corneal damage [3].
Body Protection Polyurethane Apron over Lab CoatCotton lab coats absorb liquids, holding corrosives against the skin. Synthetic aprons repel amine-based liquids.
Respiratory NIOSH-approved N95 or OV CartridgeMitigates inhalation of aerosolized dihydrochloride dust or volatile free-base amine vapors if handled outside a fume hood.

Operational Workflow: Safe Dispensing and Solution Preparation

Every protocol must be a self-validating system. The following methodology ensures that any deviation from safe handling is immediately detectable before an exposure event occurs.

Step 1: Pre-Operation Verification

  • Action: Inspect the fume hood face velocity (must read between 80-120 fpm). Verify the immediate availability of a weak-acid spill kit (e.g., citric acid).

  • Validation: Do not uncap the reagent until the digital hood monitor confirms stable airflow and the spill kit is physically on the bench.

Step 2: PPE Donning & Primary Containment

  • Action: Equip chemical splash goggles, a chemically resistant apron, and double-glove (inner nitrile, outer butyl rubber). Place the Butyl 2,3-diaminopropanoate container within a secondary high-density polyethylene (HDPE) containment tray inside the fume hood.

Step 3: Precision Dispensing

  • For the Dihydrochloride Salt: Use an anti-static, grounded spatula to transfer the solid to a tared vessel. Causality: Static discharge can scatter fine, highly irritating corrosive dust into the hood's airflow.

  • For the Free Base: Use a positive displacement pipette. Causality: The viscous nature of the free base oil causes pressure differentials that lead to severe inaccuracies and dripping in standard air-displacement pipettes.

Step 4: Dissolution and Quenching

  • Action: Slowly add the chemical to your chilled reaction solvent (e.g., methanol or buffered water) under continuous magnetic stirring.

  • Validation: Monitor the reaction temperature with a thermocouple. If the temperature exceeds 25°C, pause the addition. Amines reacting with acidic solvents generate exothermic heat; pausing prevents thermal runaway and solvent boiling.

Emergency Response & Disposal Logistics

As highlighted by [4], the rapid neutralization of spills is critical to preventing infrastructure damage and human exposure.

Protocol: Corrosive Spill Neutralization & Decontamination

  • Evacuation & Assessment: If the spill exceeds 50 mL or breaches the fume hood sash, evacuate the immediate area and alert EHS.

  • Targeted Neutralization: For free-base spills (highly basic), apply a weak acid neutralizer such as citric acid powder, starting from the perimeter and working inward. Causality: Citric acid safely neutralizes the amine groups without generating the violent exothermic splattering associated with strong mineral acids.

  • System Validation: Apply pH indicator paper directly to the neutralized slurry. Validation: The protocol is only complete when the pH reads consistently between 6.0 and 8.0. If the pH is >8.0, apply more citric acid.

  • Collection & Disposal: Sweep the neutralized slurry using non-sparking tools into a labeled, wide-mouth hazardous waste container. Segregate this strictly from oxidizing agents to prevent secondary reactions.

Workflow Visualization

To ensure these procedures are easily communicable to your laboratory staff, the following logical workflow maps the critical decision points during handling and emergency response.

G A 1. PPE & Fume Hood Setup (Splash Goggles, Butyl Gloves) B 2. Dispense Butyl 2,3-diaminopropanoate (Secondary Containment) A->B C 3. Spill or Exposure Event? B->C D 4a. Emergency Response (Eyewash/Shower 15 min) C->D Human Exposure E 4b. Containment & Neutralization (Use Citric Acid/Absorbent) C->E Surface Spill F 5. Standard Workflow Continued C->F No Spill G 6. Chemical Waste Segregation (Aqueous vs Organic) E->G F->G

Fig 1: Operational safety and emergency response workflow for reactive diamino esters.

References

  • LookChem. "butyl 2,3-diaminopropanoate CAS NO.7464-90-6". LookChem Chemical Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)". United States Department of Labor. Available at:[Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). Available at:[Link]

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